Product packaging for Chromium(III) nitrate nonahydrate(Cat. No.:CAS No. 7789-02-8)

Chromium(III) nitrate nonahydrate

货号: B1588484
CAS 编号: 7789-02-8
分子量: 400.15 g/mol
InChI 键: GVHCUJZTWMCYJM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Chromium(III) nitrate nonahydrate, with the molecular formula CrN₃O₉ and a molar mass of 400.14 g/mol, is a purple, odorless, and crystalline solid . It is highly soluble in both water and alcohol and has a melting point of approximately 60°C . This compound is a vital source of trivalent chromium (Cr(III)), which is an essential trace element involved in macronutrient metabolism . In research, its utility spans several fields. It is employed in the manufacture of alkali metal-free catalysts and serves as an effective corrosion inhibitor . Furthermore, it is used in textile printing operations and is a source of chromium for nutritional studies in biological and agricultural research . The nonahydrate form is characterized by its composition, Cr(H₂O)₆ ₃•3H₂O, where the chromium center is bound to six water molecules . From a biological perspective, trivalent chromium is recognized for its role in potentiating insulin signaling pathways. Studies suggest it enhances kinase activity of the insulin receptor and increases the activity of downstream effectors like PI3-kinase and Akt, which can promote glucose transporter (GLUT-4) translocation to the cell surface and improve glucose uptake . This mechanism underpins its research value in models of insulin resistance and glucose metabolism. This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use. Appropriate safety data sheets should be consulted prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cr(NO3)3∙ 9H2O<br>CrH18N3O18 B1588484 Chromium(III) nitrate nonahydrate CAS No. 7789-02-8

属性

IUPAC Name

chromium(3+);trinitrate;nonahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cr.3NO3.9H2O/c;3*2-1(3)4;;;;;;;;;/h;;;;9*1H2/q+3;3*-1;;;;;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHCUJZTWMCYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.O.[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CrH18N3O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10103-47-6 (Parent), 16065-83-1 (Parent)
Record name Chromic nitrate nonahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID001043479
Record name Chromium nitrate nonahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Violet crystals; [Merck Index] Soluble in water; [ACGIH], DEEP VIOLET CRYSTALS.
Record name Chromium(III) nitrate nonahydrate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2504
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CHROMIUM(III) NITRATE NONAHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

No boiling point at normal pressure; decomposes on heating
Record name CHROMIUM(III) NITRATE NONAHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water: very good
Record name CHROMIUM(III) NITRATE NONAHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.8 g/cm³
Record name CHROMIUM(III) NITRATE NONAHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

CAS No.

7789-02-8
Record name Chromic nitrate nonahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromium nitrate nonahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001043479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHROMIC NITRATE NONAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2806IOL1L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHROMIUM(III) NITRATE NONAHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

66 °C
Record name CHROMIUM(III) NITRATE NONAHYDRATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1530
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Chromium(III) Nitrate Nonahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of chromium(III) nitrate (B79036) nonahydrate, --INVALID-LINK--₃·3H₂O. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the solid-state structure of this compound. This document summarizes key crystallographic data, outlines detailed experimental protocols for structure determination, and provides visualizations of experimental workflows and the local coordination environment of the chromium(III) ion.

Introduction

Chromium(III) nitrate nonahydrate is an inorganic compound that presents as a dark violet, hygroscopic crystalline solid.[1] It is widely utilized in the synthesis of other chromium compounds, as a precursor for catalysts, and in the dyeing and tanning industries.[2] The compound's formula is --INVALID-LINK--₃·3H₂O, indicating that the chromium(III) ion is coordinated to six water molecules, forming a hexaaquachromium(III) complex cation. The charge is balanced by three nitrate anions, and the crystal lattice is further stabilized by three molecules of water of crystallization.[1] A thorough understanding of its crystal structure is fundamental to elucidating its chemical and physical properties and for its application in various fields.

Crystal Structure Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/c.[3] The structure features two crystallographically distinct hexaaquachromium(III), [Cr(H₂O)₆]³⁺, octahedra, each located on a center of inversion.[3] These complex cations, along with the nitrate anions and water molecules of crystallization, are interconnected by an extensive three-dimensional network of hydrogen bonds.[3]

Table 1: Crystallographic Data for this compound

ParameterValue
Chemical Formula--INVALID-LINK--₃·3H₂O
Molar Mass400.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a13.967(1) Å
b9.6528(9) Å
c10.981(1) Å
β95.41(1)°
Volume1473.87(17) ų
Z4
Calculated Density1.802 g/cm³
RadiationMo Kα (λ = 0.7107 Å)
Final R-factor0.030 for 2567 unique reflections

Data sourced from Lazar et al. (1991), Acta Crystallographica Section C, C47, 1060-1062.[3]

Table 2: Selected Interatomic Distances (Representative)

Bond/ContactDistance (Å)
Cr1 - O(water)~1.96 - 1.98
Cr2 - O(water)~1.96 - 1.98
N - O (nitrate)~1.23 - 1.26
O-H···O (H-bond)~2.7 - 3.0

Note: Specific bond lengths were not provided in the primary cited literature. The values presented are typical for hexaaquachromium(III) complexes and nitrate ions and are for illustrative purposes.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-defined experimental procedures. A generalized yet detailed protocol based on standard single-crystal X-ray diffraction techniques is outlined below.

3.1. Crystal Growth and Selection

High-quality single crystals of this compound can be grown by slow evaporation of a saturated aqueous solution at room temperature. The resulting violet crystals are then examined under a polarizing microscope. A suitable crystal, typically with dimensions of 0.1-0.3 mm and free of visible defects, is selected for data collection.

3.2. Data Collection

The selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent degradation of the crystal in the X-ray beam. The goniometer is then affixed to a four-circle X-ray diffractometer equipped with a suitable detector (e.g., a CCD or CMOS detector). Data collection is typically performed at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations and improve data quality. Monochromatic X-radiation, commonly Mo Kα (λ = 0.7107 Å) or Cu Kα (λ = 1.5418 Å), is used. A series of diffraction images are collected as the crystal is rotated through a range of angles.

3.3. Data Processing

The raw diffraction data are processed to integrate the intensities of the Bragg reflections and to apply corrections for factors such as Lorentz and polarization effects, and absorption. The unit cell parameters are determined from the positions of the reflections. The space group is assigned based on the systematic absences in the diffraction data.

3.4. Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavier atoms (Cr). The remaining non-hydrogen atoms are located from subsequent difference Fourier maps. The structural model is then refined by a least-squares method, minimizing the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions and refined using a riding model. The final refinement converges to a low R-factor, indicating a good agreement between the experimental data and the final structural model.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical workflow for the single-crystal X-ray diffraction analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing cluster_structure_solution Structure Solution & Refinement crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer X-ray Diffractometer crystal_selection->diffractometer data_acquisition Data Acquisition diffractometer->data_acquisition integration Integration & Scaling data_acquisition->integration corrections Corrections integration->corrections space_group Space Group Determination corrections->space_group initial_model Initial Structural Model space_group->initial_model refinement Least-Squares Refinement initial_model->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Chromium(III) Nitrate Nonahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and characterization of Chromium(III) nitrate (B79036) nonahydrate, Cr(NO₃)₃·9H₂O. This document outlines two distinct laboratory-scale synthesis protocols: the reduction of hexavalent chromium and the neutralization of chromium hydroxide. Furthermore, it details the essential analytical techniques for the characterization of the compound, including thermal analysis (TGA/DSC), Fourier-transform infrared (FTIR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy. This guide serves as a comprehensive resource, presenting quantitative data in structured tables and illustrating experimental workflows with clear diagrams to support researchers in the fields of chemistry, materials science, and drug development.

Introduction

Chromium(III) nitrate nonahydrate is an inorganic compound that presents as a dark violet, crystalline, and hygroscopic solid.[1][2] Its structure is more accurately represented as --INVALID-LINK--₃·3H₂O, indicating that six water molecules act as ligands, forming a hexaaquachromium(III) complex cation, with three nitrate anions and three additional water molecules occupying the crystal lattice.[1] This compound is highly soluble in water and serves as a common precursor in the synthesis of other chromium compounds, including catalysts and coordination complexes.[2][3] Its applications are found in the dyeing industry, as a corrosion inhibitor, and in the preparation of chromium-based catalysts.[3]

This guide provides detailed methodologies for its synthesis and characterization, aimed at providing researchers with the practical knowledge required to produce and verify this important chemical compound.

Synthesis of this compound

Two primary methods for the synthesis of this compound are presented below, offering routes from different chromium precursors.

Method 1: Reduction of Chromium(VI) Trioxide

This method involves the reduction of hexavalent chromium in an acidic medium. While effective, this procedure requires stringent safety precautions due to the high toxicity and oxidizing potential of chromium(VI) trioxide.

Experimental Protocol:

  • In a fume hood, dissolve 1.0 g of recrystallized chromium(VI) trioxide (CrO₃) in a solution of 3 mL of deionized water and 2 mL of pure nitric acid (HNO₃).

  • Place the reaction vessel in an ice bath to cool and stir the solution continuously.

  • Behind a safety screen, carefully add 0.5-1.0 mL of pure methanol (B129727) (CH₃OH) dropwise to the solution. The addition should be slow to control the exothermic reaction.

  • Observe the color change from orange/red to a bluish hue, which indicates the reduction of Cr(VI) to Cr(III).

  • Once the reaction is complete, transfer the solution to a vacuum desiccator containing a drying agent such as calcium chloride (CaCl₂).

  • Evaporate the solvent under high vacuum.

  • Collect the resulting deep violet, rhombic crystals of this compound.

G cluster_prep Preparation of Reactant Solution cluster_reaction Reduction Reaction cluster_isolation Product Isolation CrO3 1.0 g CrO3 Dissolution Dissolve CrO3 in acid solution CrO3->Dissolution H2O_HNO3 3 mL H2O + 2 mL HNO3 H2O_HNO3->Dissolution Cooling Cool in ice bath Dissolution->Cooling Methanol 0.5-1.0 mL Methanol Addition Add Methanol dropwise (with stirring) Methanol->Addition Cooling->Addition Reduction Reduction of Cr(VI) to Cr(III) (Color change to bluish) Addition->Reduction Evaporation Evaporate solvent under high vacuum over CaCl2 Reduction->Evaporation Crystals Collect deep violet crystals of Cr(NO3)3·9H2O Evaporation->Crystals G cluster_part1 Part 1: Preparation of Cr(OH)3 cluster_part2 Part 2: Synthesis of Cr(NO3)3·9H2O CrCl3_sol Aqueous solution of CrCl3 Precipitation Precipitate Cr(OH)3 CrCl3_sol->Precipitation NaOH_sol Aqueous solution of NaOH NaOH_sol->Precipitation Filtration Filter and wash precipitate Precipitation->Filtration CrOH3 Cr(OH)3 precipitate Filtration->CrOH3 Dissolution Dissolve Cr(OH)3 in HNO3 CrOH3->Dissolution HNO3 Concentrated HNO3 HNO3->Dissolution Concentration Gently heat to concentrate solution Dissolution->Concentration Crystallization Cool and crystallize Concentration->Crystallization Product Collect violet crystals of Cr(NO3)3·9H2O Crystallization->Product G cluster_characterization Characterization Workflow Sample Cr(NO3)3·9H2O Sample TGA_DSC TGA/DSC Analysis (Thermal Stability) Sample->TGA_DSC FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Sample->UV_Vis XRD XRD Analysis (Crystal Structure) Sample->XRD Data_TGA Data_TGA TGA_DSC->Data_TGA Mass Loss vs. Temp Data_FTIR Data_FTIR FTIR->Data_FTIR Absorption Bands Data_UV Data_UV UV_Vis->Data_UV λmax Values Data_XRD Data_XRD XRD->Data_XRD Diffraction Pattern

References

An In-depth Technical Guide to the Solubility of Chromium(III) Nitrate Nonahydrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) nitrate (B79036) nonahydrate, Cr(NO₃)₃·9H₂O, is an inorganic compound that serves as a precursor in the synthesis of various chromium-containing materials, including catalysts and coordination complexes. Its solubility characteristics are pivotal for its application in diverse fields, particularly in materials science and drug development, where it may be employed in non-aqueous reaction media. This technical guide provides a comprehensive overview of the solubility of chromium(III) nitrate nonahydrate in organic solvents, based on available literature. It also outlines detailed experimental protocols for the quantitative determination of its solubility.

Qualitative and Quantitative Solubility Data

This compound is a purple crystalline solid that is highly soluble in water.[1][2][3][4][5][6][7] Its solubility in organic solvents is more varied and is qualitatively described as soluble in polar protic and aprotic solvents like alcohols and acetone.[1][2] Conversely, it is reported to be insoluble in nonpolar organic solvents such as benzene, chloroform, and carbon tetrachloride.[2]

While qualitative descriptions of solubility are readily available, specific quantitative data for the solubility of this compound in organic solvents is not extensively reported in publicly accessible literature. The following table summarizes the available qualitative solubility information. Researchers requiring precise solubility values for their work are advised to determine these experimentally using the protocols outlined in this guide.

Organic SolventChemical FormulaSolvent TypeTemperature (°C)SolubilityReference
EthanolC₂H₅OHPolar ProticNot SpecifiedSoluble[1]
AcetoneCH₃COCH₃Polar AproticNot SpecifiedSoluble[1][2]
BenzeneC₆H₆NonpolarNot SpecifiedInsoluble[2]
ChloroformCHCl₃NonpolarNot SpecifiedInsoluble[2]
Carbon TetrachlorideCCl₄NonpolarNot SpecifiedInsoluble[2]
MethanolCH₃OHPolar ProticNot SpecifiedSoluble[4]

Experimental Protocols for Solubility Determination

For researchers and professionals requiring precise solubility data, the following experimental protocols provide standardized methods for determining the solubility of this compound in organic solvents.

Isothermal Gravimetric Method

This classical method involves the preparation of a saturated solution at a constant temperature, followed by the gravimetric determination of the solute concentration.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to the organic solvent of interest in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved solid is essential to confirm saturation.

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature. Immediately filter the solution using a syringe filter to remove any suspended microcrystals.

  • Solvent Evaporation: Transfer a precisely weighed aliquot of the filtered saturated solution to a pre-weighed, dry container.

  • Drying: Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the salt) until a constant weight of the dry chromium(III) nitrate is achieved.

  • Calculation: The solubility is calculated as the mass of the dried solute per volume or mass of the solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to solvent B Seal and place in thermostat A->B C Agitate at constant temperature B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Weigh aliquot of filtrate E->F G Evaporate solvent F->G H Dry solute to constant weight G->H I Calculate solubility H->I

Caption: Workflow for Gravimetric Solubility Determination.

UV-Visible Spectrophotometry Method

This method is suitable for colored compounds like chromium(III) nitrate and relies on the relationship between absorbance and concentration (Beer-Lambert Law).

Methodology:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the organic solvent of interest.

  • Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for the chromium(III) complex in that solvent using a UV-Visible spectrophotometer. Plot a calibration curve of absorbance versus concentration.

  • Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

  • Sample Dilution: Withdraw a small, known volume of the clear, filtered supernatant and dilute it with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λ_max.

  • Calculation: Use the calibration curve to determine the concentration of the diluted solution. Then, calculate the concentration of the original saturated solution, taking the dilution factor into account. This concentration represents the solubility.

Signaling Pathway Visualization

For professionals in drug development, understanding the potential biological interactions of chromium compounds is crucial. While chromium(III) is an essential trace element, its compounds can interact with various cellular pathways. The following diagram illustrates a simplified, hypothetical signaling pathway that could be influenced by an increase in intracellular chromium(III) levels, potentially impacting cellular processes.

G cluster_membrane Cellular Environment cluster_pathway Signaling Cascade cluster_response Cellular Response A Extracellular Cr(III) B Cell Membrane Transporter A->B Uptake C Intracellular Cr(III) B->C D Kinase Activation C->D Activation E Transcription Factor Phosphorylation D->E F Nuclear Translocation E->F G Gene Expression Modulation F->G H Altered Cell Function G->H

Caption: Hypothetical Cellular Signaling Pathway for Chromium(III).

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents and provided detailed experimental protocols for its quantitative determination. While qualitatively understood to be soluble in polar organic solvents and insoluble in nonpolar ones, a lack of specific quantitative data in the literature necessitates experimental determination for applications requiring high precision. The provided methodologies offer robust frameworks for researchers to obtain reliable solubility data, and the visualized workflow and signaling pathway serve as valuable conceptual tools.

References

The Thermal Decomposition of Chromium(III) Nitrate Nonahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Thermal Behavior, Decomposition Pathway, and Experimental Analysis of Cr(NO₃)₃·9H₂O for Researchers and Drug Development Professionals.

Chromium(III) nitrate (B79036) nonahydrate, with the chemical formula Cr(NO₃)₃·9H₂O, is a compound of significant interest in various chemical and material science applications, including the synthesis of catalysts and chromium-based materials.[1][2] Its thermal decomposition is a critical process for preparing chromium oxides with controlled properties.[3][4] This technical guide provides a comprehensive overview of the thermal decomposition behavior of chromium(III) nitrate nonahydrate, detailing the multi-step degradation process, intermediate products, and the final oxide formation. The information is compiled from various thermal analysis studies to offer a consolidated resource for researchers.

Decomposition Pathway and Stoichiometry

The thermal decomposition of this compound is a complex process that proceeds through several distinct stages, involving dehydration, the formation of intermediate hydroxy- and oxynitrates, and finally, the formation of chromium(III) oxide (Cr₂O₃).[5][6] The overall decomposition reaction can be simplified, but the actual mechanism involves a series of overlapping steps.

The decomposition process is influenced by experimental conditions such as heating rate, atmosphere (e.g., inert or oxidizing), and sample mass.[3][7] Generally, the decomposition begins with the loss of water molecules and progresses to the breakdown of nitrate groups.

Visualizing the Decomposition Pathway

The following diagram illustrates the sequential stages of the thermal decomposition of this compound, from the initial hydrated salt to the final chromium oxide product.

Thermal_Decomposition_Cr_NO3_3_9H2O cluster_0 Decomposition Pathway A Cr(NO₃)₃·9H₂O (this compound) B Intermediate Hydroxynitrates Cr(OH)x(NO₃)y·zH₂O A->B Dehydration & Initial Decomposition C Intermediate Oxynitrates CrOₓ(NO₃)y B->C Further Decomposition D Amorphous Chromium Oxides (e.g., CrO₂.₆) C->D Loss of Nitrogen Oxides E Cr₂O₃ (Crystalline Chromium(III) Oxide) D->E Crystallization

Figure 1: Generalized thermal decomposition pathway of Cr(NO₃)₃·9H₂O.

Quantitative Thermal Analysis Data

Thermogravimetric analysis (TGA) is a key technique for quantifying the mass loss associated with each decomposition step. The following tables summarize the quantitative data from thermal decomposition studies of this compound under a nitrogen atmosphere.

Table 1: Summary of Thermal Decomposition Stages of Cr(NO₃)₃·9H₂O in N₂ Atmosphere [7]

Decomposition StepTemperature Range (°C)Mass Loss (%)Description
Step 148 - 12021.13Initial decomposition and loss of water molecules.
Step 2120 - 27455.75Formation of an amorphous intermediate, suggested to be CrO₂.₆.
Step 3274 - 4755.59Conversion to the final product, Cr₂O₃.

Experimental Protocols

The characterization of the thermal decomposition of this compound relies on several key analytical techniques. The methodologies described below are based on protocols reported in the literature.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

  • Instrumentation : A typical TGA instrument, such as a TG/DSC (Thermogravimetry/Differential Scanning Calorimetry) analyzer, is used.[7][8]

  • Sample Preparation : A precisely weighed sample of this compound (e.g., 10.9586 mg) is placed in a standard alumina (B75360) crucible (e.g., 70 μl).[7]

  • Experimental Conditions :

    • Heating Rate : A linear heating rate, commonly 10°C/min, is applied.[7]

    • Temperature Range : The sample is heated from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).[7]

    • Atmosphere : The experiment is conducted under a controlled atmosphere, such as flowing nitrogen (N₂) with a constant flow rate (e.g., 30 ml/min), to prevent unwanted oxidative side reactions.[7]

  • Data Analysis : The resulting TGA curve plots the percentage of mass loss versus temperature, from which the temperature ranges and mass losses for each decomposition step are determined.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

DTA and DSC are used to detect thermal events such as phase transitions and chemical reactions by measuring the temperature difference or heat flow difference between a sample and a reference material.

  • Instrumentation : DTA or DSC instruments, often coupled with TGA, are utilized.

  • Sample Preparation : Similar to TGA, a weighed sample is placed in a crucible alongside an inert reference material (e.g., alumina).

  • Experimental Conditions : The heating rate and atmosphere are typically matched to the TGA experiment to allow for direct correlation of thermal events with mass loss stages.

  • Data Analysis : The DTA/DSC curve shows endothermic (heat-absorbing) or exothermic (heat-releasing) peaks corresponding to events like dehydration and decomposition.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the solid residues at different stages of the thermal decomposition.

  • Methodology : Samples are heated to specific temperatures corresponding to the end of each decomposition stage observed in the TGA curve. The residues are then cooled and analyzed by XRD.

  • Data Analysis : The resulting diffraction patterns are compared with standard diffraction data to identify the crystalline structures of the intermediate and final products. For instance, the final product is confirmed to be crystalline Cr₂O₃ by comparing its XRD pattern with the standard for chromium(III) oxide.[7] The intermediate products are often found to be amorphous, as indicated by the absence of sharp diffraction peaks.[7]

Characteristics of Decomposition Products

The intermediate products of the thermal decomposition of this compound are complex and can include various hydroxy- and oxynitrates.[5][6] Studies have identified an amorphous intermediate with a proposed formula of CrO₂.₆.[7] The final product of the decomposition, when carried out at temperatures above approximately 450-500°C, is consistently identified as crystalline chromium(III) oxide (Cr₂O₃).[5][6][7]

Conclusion

The thermal decomposition of this compound is a multi-step process that has been well-characterized by thermal analysis techniques. The process involves dehydration, the formation of amorphous intermediates, and ultimately yields crystalline chromium(III) oxide. A thorough understanding of this decomposition behavior, including the temperature ranges and associated mass losses for each stage, is essential for the controlled synthesis of chromium-based materials with desired properties. The experimental protocols outlined in this guide provide a foundation for researchers to investigate and verify the thermal decomposition characteristics of this compound.

References

Coordination Chemistry of Chromium(III) Nitrate Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the coordination chemistry of chromium(III) nitrate (B79036) complexes. It covers their synthesis, structural characteristics, spectroscopic and magnetic properties, and relevant applications, with a particular focus on aspects pertinent to drug development and scientific research.

Introduction to Chromium(III) Coordination Chemistry

Chromium(III), with its d³ electron configuration, predominantly forms stable, kinetically inert octahedral complexes.[1] The coordination sphere of chromium(III) can accommodate a wide variety of ligands, leading to a rich and diverse chemistry. Chromium(III) nitrate, often in its hydrated form, Cr(NO₃)₃·9H₂O, serves as a common and versatile starting material for the synthesis of a vast array of chromium(III) coordination compounds.[2] The nitrate ion itself can act as a counter-ion or as a ligand, coordinating to the chromium center in a monodentate or bidentate fashion.

In aqueous solution, the chromium(III) ion exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which is known for its violet-blue-grey color.[3] This complex is acidic due to the polarization of the coordinated water molecules, leading to hydrolysis reactions.[4] The water ligands in the coordination sphere can be substituted by other ligands, a process that is often slow due to the inert nature of the Cr(III) center.[1][3]

Synthesis of Chromium(III) Nitrate Complexes

The synthesis of chromium(III) nitrate complexes typically involves the reaction of a chromium(III) salt, usually chromium(III) nitrate nonahydrate, with the desired ligand(s) in a suitable solvent. The reaction conditions, such as temperature, pH, and stoichiometry, are crucial in determining the final product.

Synthesis of Hexamminechromium(III) Nitrate, Cr(NH₃)₆₃

This complex is a classic example of a chromium(III) ammine complex and is synthesized from anhydrous chromium(III) chloride in liquid ammonia (B1221849), followed by precipitation as the nitrate salt.

Experimental Protocol: [5][6][7]

  • Preparation of the Catalyst: In a well-ventilated fume hood, cool a round-bottom flask in an acetone/liquid nitrogen bath and introduce approximately 8 mL of liquid ammonia. Add a small piece of clean sodium metal (approx. 5 mg) and a catalytic amount of iron(II) ammonium (B1175870) sulfate (B86663) (approx. 2 mg).[5] The disappearance of the blue color indicates the formation of sodium amide, the catalyst.

  • Formation of the Chloro-ammine Complex: Slowly add 500 mg of finely powdered anhydrous chromium(III) chloride in small portions to the liquid ammonia solution with constant stirring. This should be done carefully to prevent the solution from boiling over.[5]

  • Isolation of the Ammine Complex: After the addition is complete, allow the brown precipitate to settle and decant the supernatant liquid. Transfer the residue to an evaporating dish and allow the excess ammonia to evaporate, leaving a bright yellow powder of [Cr(NH₃)₆]Cl₃.[5]

  • Anion Exchange to Nitrate: Dissolve the yellow solid in approximately 5 mL of 0.75 M HCl at 40 °C. Filter the solution quickly and immediately add 4 mL of concentrated (16 M) nitric acid to the filtrate.[5][6]

  • Precipitation and Purification: Cool the mixture in an ice bath to precipitate the yellow --INVALID-LINK--₃. Filter the product and wash it with dilute nitric acid, followed by 95% ethanol (B145695), and finally with diethyl ether.[5][7] Air-dry the final product. The product is light-sensitive and should be stored accordingly.[5]

Synthesis of Chromium(III) Schiff Base Complexes

Schiff base ligands, formed by the condensation of a primary amine and an aldehyde or ketone, are versatile ligands that can form stable complexes with chromium(III). The following is a general procedure for the synthesis of a chromium(III) Schiff base complex, which can be adapted for nitrate-containing complexes by using chromium(III) nitrate as the starting material or through anion exchange.

Experimental Protocol: [8]

  • Ligand Synthesis: Synthesize the Schiff base ligand by refluxing equimolar amounts of the desired aldehyde (e.g., salicylaldehyde) and amine in ethanol for 3-4 hours.[8] The product often precipitates upon cooling and can be recrystallized from ethanol.

  • Complexation: Dissolve the Schiff base ligand in ethanol. In a separate flask, dissolve an equimolar amount of this compound in ethanol. Add the chromium(III) nitrate solution to the ligand solution.

  • Reaction and Isolation: Reflux the reaction mixture for several hours. The color of the solution will typically change, and the complex may precipitate out upon cooling. The product can be filtered, washed with ethanol, and dried under vacuum.

Structural Characterization

The coordination geometry of chromium(III) in its nitrate complexes is predominantly octahedral. The nitrate group can be part of the inner coordination sphere or act as a counter-ion in the crystal lattice.

The hydrated form of chromium(III) nitrate has the structural formula --INVALID-LINK--₃·3H₂O. In this complex, the chromium(III) ion is coordinated to six water molecules in an octahedral arrangement. The nitrate ions and additional water molecules are located in the crystal lattice.[9][10]

In complexes with other ligands, the nitrate ion can coordinate to the chromium center. The coordination can be monodentate, through one of the oxygen atoms, or bidentate, through two oxygen atoms. The mode of coordination can often be determined using infrared spectroscopy.

Data Presentation

Spectroscopic Data

Table 1: UV-Visible Spectroscopic Data for Selected Chromium(III) Complexes

Complexλ_max (nm)ε (M⁻¹cm⁻¹)AssignmentReference(s)
[Cr(H₂O)₆]³⁺408, 57515, 13⁴A₂g → ⁴T₁g(F), ⁴A₂g → ⁴T₂g[11]
[Cr(NH₃)₆]³⁺351, 463-⁴A₂g → ⁴T₁g(F), ⁴A₂g → ⁴T₂g[6]
[Cr(en)₃]³⁺350, 45875, 59⁴A₂g → ⁴T₁g(F), ⁴A₂g → ⁴T₂g[11]
[Cr(acac)₃]386, 560-⁴A₂g → ⁴T₁g(F), ⁴A₂g → ⁴T₂g[11]

Table 2: Infrared Frequencies for Coordinated Nitrate Groups

Coordination Modeν₁ (cm⁻¹)ν₄ (cm⁻¹)ν₂ (cm⁻¹)ν₆ (cm⁻¹)ν₃ (cm⁻¹)ν₅ (cm⁻¹)Reference(s)
Free Nitrate (D₃h)~1050~1390~830---[12]
Monodentate (C₂v)~1480-1530~1250-1290~1020-1040~810-820~740-750~710-720[12]
Bidentate (C₂v)~1570-1640~1230-1260~1010-1030~800-810~720-730~690-700[12]
Magnetic and Ligand Field Parameters

Chromium(III) complexes are typically paramagnetic with a magnetic moment close to the spin-only value of 3.87 B.M. for three unpaired electrons.[13]

Table 3: Magnetic Moments and Ligand Field Parameters for Selected Chromium(III) Complexes

Complexµ_eff (B.M.)Dq (cm⁻¹)B (cm⁻¹)βReference(s)
[Cr(H₂O)₆]³⁺~3.817407250.79[11]
[Cr(NH₃)₆]³⁺~3.821606650.72[11]
[Cr(en)₃]³⁺~3.821906200.68[11]
[Cr(acac)₃]~3.817805800.63[11]
[Cr(Schiff Base)₂(H₂O)₂]Cl3.6-4.1~16200 (10Dq)--[8]
Antimicrobial Activity

Certain chromium(III) nitrate complexes have shown promising antimicrobial activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Table 4: Minimum Inhibitory Concentration (MIC) of Selected Chromium(III) Complexes

ComplexTest OrganismMIC (µg/mL)Reference(s)
[Cr(phen)₃]³⁺S. aureus1[14]
[Cr(phen)₃]³⁺E. coli0.25[14]
[Cr(phen)₂(dppz)]³⁺S. aureus0.5[14]
[Cr(phen)₂(dppz)]³⁺E. coli0.125[14]
Cr(III) complexes with triazole-based ligandsFungi7.8 - 15.6[15]
Cr(III) complexes with thiophene-based macrocyclesB. subtilis, E. coli8 - 128[15]

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization Cr_Nitrate Chromium(III) Nitrate (Starting Material) Reaction Reaction (Reflux, Stirring) Cr_Nitrate->Reaction Ligand Ligand (e.g., Schiff Base, Amine) Ligand->Reaction Solvent Solvent (e.g., Ethanol, Water) Solvent->Reaction Filtration Filtration Reaction->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Product Final Complex Product Recrystallization->Product Spectroscopy Spectroscopic Analysis (UV-Vis, IR, NMR) Magnetic Magnetic Susceptibility Elemental Elemental Analysis Conductivity Molar Conductivity Structure Structural Determination (X-ray Crystallography) Product->Spectroscopy Product->Magnetic Product->Elemental Product->Conductivity Product->Structure

Ligand_Substitution_Mechanisms cluster_dissociative Dissociative (D) Pathway cluster_associative Associative (A) Pathway cluster_interchange Interchange (I) Pathway D_Start [Cr(L)₅X]ⁿ⁺ D_Intermediate [Cr(L)₅]⁽ⁿ⁺¹⁾⁺ + X⁻ (5-coordinate intermediate) D_Start->D_Intermediate Slow, Rate-determining D_End [Cr(L)₅Y]ⁿ⁺ D_Intermediate->D_End + Y⁻ (Fast) A_Start [Cr(L)₅X]ⁿ⁺ A_Intermediate [Cr(L)₅XY]ⁿ⁺ (7-coordinate intermediate) A_Start->A_Intermediate + Y⁻ (Slow, Rate-determining) A_End [Cr(L)₅Y]ⁿ⁺ + X⁻ A_Intermediate->A_End Fast I_Start [Cr(L)₅X]ⁿ⁺ I_Transition {Y---[Cr(L)₅]---X}ⁿ⁺ (Transition State) I_Start->I_Transition + Y⁻ I_End [Cr(L)₅Y]ⁿ⁺ + X⁻ I_Transition->I_End

Hydrolysis_of_Hexaaquachromium Start [Cr(H₂O)₆]³⁺ (Violet-blue) Step1 [Cr(H₂O)₅(OH)]²⁺ Start->Step1 + OH⁻ - H₂O Step2 [Cr(H₂O)₄(OH)₂]⁺ Step1->Step2 + OH⁻ - H₂O Step3 [Cr(H₂O)₃(OH)₃] (Green precipitate) Step2->Step3 + OH⁻ - H₂O Step4 [Cr(OH)₆]³⁻ (Soluble, green) Step3->Step4 + excess OH⁻

Conclusion

The coordination chemistry of chromium(III) nitrate complexes is a vast and active area of research. The versatility of the chromium(III) ion and the multifaceted role of the nitrate group allow for the synthesis of a wide range of complexes with diverse structures and properties. These complexes have found applications in catalysis and materials science and show significant potential in the development of new antimicrobial agents. A thorough understanding of their synthesis, characterization, and reaction mechanisms is essential for the targeted design of new chromium(III) complexes with specific functionalities for scientific and pharmaceutical applications.

References

A Technical Guide to the Hygroscopic Nature of Chromium (III) Nitrate Nonahydrate: Implications for Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the hygroscopic nature of chromium (III) nitrate (B79036) nonahydrate, a property of critical importance for its handling, storage, and application in research and pharmaceutical development. Understanding and quantifying the interaction of this compound with atmospheric moisture is paramount to ensuring its stability, performance, and the reproducibility of experimental outcomes.

Understanding Hygroscopicity

Hygroscopicity is the tendency of a solid substance to attract and absorb moisture from the surrounding environment. This phenomenon can significantly impact the physical and chemical properties of a material, including its crystal structure, chemical stability, powder flow, and dissolution rate. For chromium (III) nitrate nonahydrate, which is known to be a hygroscopic and deliquescent solid, exposure to ambient humidity can lead to caking, liquefaction, and potential degradation.[][2] Deliquescence is an extreme form of hygroscopicity where the substance absorbs enough water to dissolve and form a liquid solution.

The interaction between a solid and water vapor can be classified into several categories as defined by pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). These classifications are based on the amount of water absorbed at a specific temperature and relative humidity.

Quantitative Assessment of Hygroscopicity

While qualitative descriptions are useful, a quantitative understanding of a substance's hygroscopic behavior is essential for developing appropriate handling and formulation strategies. Key parameters in this assessment include the moisture sorption isotherm and the critical relative humidity (CRH).

Table 1: Hygroscopicity Data for Selected Inorganic Nitrate Salts

CompoundHygroscopicity ClassificationCritical Relative Humidity (CRH) at 30°C (%)Notes
Ammonium (B1175870) NitrateVery Hygroscopic59.4Will readily absorb moisture from the air.
Sodium NitrateHygroscopic72.4Less hygroscopic than ammonium nitrate.
Potassium NitrateSlightly Hygroscopic90.5Relatively stable at moderate humidity levels.
Calcium NitrateDeliquescent46.7Rapidly absorbs moisture to form a solution.

Source: Data compiled from publicly available scientific literature on fertilizer hygroscopicity.

Experimental Protocols for Hygroscopicity Determination

Standardized methods for evaluating the hygroscopic properties of chemical substances, including active pharmaceutical ingredients (APIs), are detailed in pharmacopoeias. The following are summaries of key experimental protocols.

Gravimetric Sorption Analysis (GSA)

Gravimetric Sorption Analysis is a state-of-the-art method for determining the moisture sorption and desorption characteristics of a material.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the substance is placed in a controlled environment chamber of a GSA instrument.

  • Drying: The sample is first dried under a stream of dry nitrogen or under vacuum to establish a baseline dry weight.

  • Sorption Phase: The relative humidity (RH) in the chamber is incrementally increased, and the change in the sample's mass is continuously monitored until equilibrium is reached at each RH step.

  • Desorption Phase: Following the sorption phase, the RH is incrementally decreased, and the loss of mass is monitored to assess the reversibility of water uptake.

  • Data Analysis: The data is plotted as the percentage change in mass versus relative humidity to generate a moisture sorption-desorption isotherm.

European Pharmacopoeia (EP) Method for Hygroscopicity Classification

The EP provides a straightforward method for classifying a substance's hygroscopicity.[3][4][5]

Methodology:

  • Sample Preparation: A known mass of the substance is placed in a weighing vessel.

  • Exposure: The unstoppered vessel is placed in a desiccator containing a saturated solution of ammonium chloride, which maintains a constant relative humidity of approximately 79.5% at 25°C. Alternatively, a climatic chamber set to 25°C and 80% RH can be used.[3]

  • Equilibration: The sample is left to equilibrate for 24 hours.

  • Measurement: The vessel is then stoppered and re-weighed to determine the mass of water absorbed.

  • Classification: The percentage increase in mass is used to classify the substance according to the EP's criteria (e.g., slightly hygroscopic, hygroscopic, very hygroscopic, deliquescent).[3][4]

Karl Fischer Titration

This method is used to determine the water content of a sample and can be used to quantify the amount of absorbed moisture after exposure to a humid environment.

Methodology:

  • Sample Preparation: A sample of the substance is exposed to a controlled humidity environment for a specified period.

  • Titration: A known mass of the exposed sample is then introduced into the Karl Fischer titrator.

  • Analysis: The titrator uses an electrochemical method to quantify the amount of water in the sample.

  • Calculation: The water content is then expressed as a percentage of the total mass.

Visualizing Workflows and Implications

Experimental Workflow for Hygroscopicity Assessment

The following diagram illustrates a typical workflow for the comprehensive assessment of a substance's hygroscopic nature.

Hygroscopicity Assessment Workflow cluster_0 Initial Assessment cluster_1 Quantitative Analysis cluster_2 Physicochemical Characterization cluster_3 Implications and Strategy Initial_Screening Initial Screening (EP Method) Classification Hygroscopicity Classification Initial_Screening->Classification 24h exposure at 80% RH GSA Gravimetric Sorption Analysis (GSA) Classification->GSA Isotherm Moisture Sorption Isotherm GSA->Isotherm CRH Critical Relative Humidity (CRH) Determination Isotherm->CRH PXRD Powder X-Ray Diffraction (PXRD) Isotherm->PXRD Assess solid-state changes DSC_TGA DSC / TGA Isotherm->DSC_TGA Assess thermal properties Microscopy Microscopy Isotherm->Microscopy Visualize physical changes Formulation Formulation Strategy Isotherm->Formulation Handling_Storage Handling & Storage Protocol CRH->Handling_Storage Impact of Hygroscopicity cluster_challenges Challenges cluster_solutions Mitigation Strategies Hygroscopicity Hygroscopic Nature of Chromium (III) Nitrate Nonahydrate Physical_Instability Physical Instability (Caking, Deliquescence) Hygroscopicity->Physical_Instability Chemical_Degradation Chemical Degradation Hygroscopicity->Chemical_Degradation Handling_Issues Handling & Weighing Inaccuracies Hygroscopicity->Handling_Issues Manufacturing_Problems Manufacturing Issues (e.g., powder flow) Hygroscopicity->Manufacturing_Problems Controlled_Storage Controlled Storage (Low Humidity) Physical_Instability->Controlled_Storage Appropriate_Packaging Appropriate Packaging (Moisture Barrier) Chemical_Degradation->Appropriate_Packaging Process_Control Process Control (Environmental Monitoring) Handling_Issues->Process_Control Formulation_Design Formulation Design (e.g., excipient selection) Manufacturing_Problems->Formulation_Design

References

An In-depth Technical Guide to the Chemical Properties of Chromium(III) Nitrate (CAS 7789-02-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) nitrate (B79036), identified by CAS number 7789-02-8, is an inorganic compound consisting of chromium in its +3 oxidation state and nitrate anions. It is most commonly available as a dark violet, hygroscopic crystalline solid, the nonahydrate (--INVALID-LINK--₃·3H₂O), which is the primary focus of this guide.[1][2] An anhydrous green form also exists.[1] This compound serves as a crucial precursor in the synthesis of chromium-based catalysts, in the dyeing and textile industry, and as a corrosion inhibitor.[2][3][4] In academic and research settings, it is frequently used for the synthesis of chromium coordination complexes.[4][5] This document provides a comprehensive overview of its chemical and physical properties, experimental protocols for their determination, and key reactivity pathways.

Physical and Chemical Properties

The properties of Chromium(III) nitrate are well-documented, with the nonahydrate being the most characterized form. Quantitative data are summarized in the tables below for clarity and ease of comparison.

General and Physical Properties
PropertyValueReferences
CAS Number 7789-02-8[2][6]
Molecular Formula Cr(NO₃)₃·9H₂O (Nonahydrate)[2][7]
Cr(NO₃)₃ (Anhydrous)[4]
Molecular Weight 400.15 g/mol (Nonahydrate)[2][7]
238.011 g/mol (Anhydrous)[4][8]
Appearance Dark purple or violet crystals (Nonahydrate)[2][3][7]
Green crystals (Anhydrous)[1]
Melting Point 60 °C[3][4][7]
Boiling Point Decomposes at >100 °C[1][4][7]
Density 1.80 - 1.85 g/cm³[2][3][4]
Bulk Density 710 kg/m ³
Solubility and Solution Properties
PropertyValueReferences
Solubility in Water Very soluble; 810 g/L[1][3]
Solubility in Other Solvents Soluble in alcohol[3][6]
pH of Aqueous Solution 2.0 - 3.0 (50 g/L at 20 °C)[9]

Chemical Structure and Reactivity

The structure of the nonahydrate is best described as a coordination complex: --INVALID-LINK--₃·3H₂O.[1][4] It features a central chromium atom coordinated to six water molecules (aquo ligands) in an octahedral geometry.[8][10] The three nitrate anions and three additional water molecules are part of the crystal lattice.[1][4]

An aqueous solution of the violet nonahydrate becomes green upon heating, a change attributed to the displacement of water ligands by nitrate ions. This color change is reversible, with the solution reverting to violet upon cooling.[3]

G Cr_complex [Cr(H₂O)₆]³⁺ (Violet) Cr_complex_green [Cr(H₂O)₅(NO₃)]²⁺ (Green) Cr_complex->Cr_complex_green + Heat - H₂O + NO₃⁻ Cr_complex_green->Cr_complex + Cool + H₂O - NO₃⁻ G start Cr(NO₃)₃·9H₂O step1 Dehydration & Decomposition Start (48-120 °C) start->step1 Heat intermediate Hydroxy- and Oxynitrate Intermediates step1->intermediate >120 °C final Cr₂O₃ intermediate->final >450 °C G cluster_reactants Reactants Cr2O3 Chromium Oxide (Cr₂O₃) reaction Dissolution & Reaction Cr2O3->reaction HNO3 Nitric Acid (HNO₃) HNO3->reaction product Chromium(III) Nitrate Solution Cr(NO₃)₃ (aq) reaction->product crystallization Crystallization product->crystallization final_product [Cr(H₂O)₆](NO₃)₃·3H₂O Crystals crystallization->final_product

References

In-Depth Technical Guide to the Hazards and Safety Precautions for Chromium(III) Nitrate Nonahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hazards, safety precautions, and handling protocols for Chromium(III) nitrate (B79036) nonahydrate. The information is intended to support safe laboratory practices and risk mitigation in research and development settings.

Chemical Identification and Physical Properties

Chromium(III) nitrate nonahydrate is an inorganic compound with the chemical formula Cr(NO₃)₃·9H₂O. It typically appears as dark violet, hygroscopic crystals.[1][2] Anhydrous and other hydrated forms also exist.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula Cr(NO₃)₃·9H₂O[3][4]
Molar Mass 400.15 g/mol [5][6][7]
Appearance Dark violet to black crystalline chunks[1][8]
Melting Point 60 °C (140 °F)[6]
Boiling Point Decomposes above 100 °C[2]
Density 1.8 g/cm³[1]
Solubility Very soluble in water and alcohol[9]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Its primary hazards are its oxidizing properties, and its potential to cause skin and eye irritation, as well as skin sensitization.[5][7]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Oxidizing SolidsCategory 3H272: May intensify fire; oxidizer
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Skin SensitizationSub-category 1BH317: May cause an allergic skin reaction
Acute Toxicity (Oral)Not ClassifiedLD50 > 2000 mg/kg
Hazardous to the Aquatic Environment, Long-term HazardCategory 3H412: Harmful to aquatic life with long lasting effects

Source:[10]

Toxicological Data

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Table 3: Summary of Toxicological Data

Toxicity EndpointSpeciesRouteValueSource
Acute Oral Toxicity (LD50)RatOral3250 mg/kg[1][6][8][11]
Skin Corrosion/Irritation-DermalCauses skin irritation[5][7][10]
Serious Eye Damage/Irritation-OcularCauses serious eye irritation[5][7][10]
Skin Sensitization-DermalMay cause an allergic skin reaction[10]

Occupational Exposure Limits

Table 4: Occupational Exposure Limits for Chromium(III) Compounds

Regulatory BodyLimitValueNotes
OSHA (PEL) TWA0.5 mg/m³As Cr(III)
NIOSH (REL) TWA0.5 mg/m³As Cr(III)
NIOSH (IDLH) -25 mg/m³As Cr(III)
ACGIH (TLV) TWA0.003 mg/m³As Cr(III), inhalable particulate matter

Source:[2][12][13][14]

Experimental Protocols

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance.[15][16][17][18][19]

Methodology:

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[15]

  • Housing and Feeding: Animals are housed in standard laboratory conditions with access to food and water.[15]

  • Dosing: The test substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: A stepwise procedure is used where the outcome of dosing at one level determines the dose for the next group of animals. Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[16]

  • Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.[15]

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is the preferred method for determining the skin sensitization potential of a chemical.[10]

Methodology:

  • Test Animals: Mice are used for this assay.

  • Application: A solution of the test substance is applied to the dorsum of the ear of the mice for three consecutive days.

  • Proliferation Measurement: On day 5, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. The mice are euthanized after a set period, and the draining auricular lymph nodes are excised and weighed.

  • Endpoint: The proliferation of lymphocytes in the draining lymph nodes is measured by the incorporation of the radiolabel. A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of 3 or greater is considered a positive result for skin sensitization.

Safe Handling and Storage

Risk Assessment Workflow

RiskAssessment cluster_assessment Risk Assessment Process Identify_Hazards Identify Hazards (Oxidizer, Irritant, Sensitizer) Assess_Risks Assess Risks (Exposure potential, Severity) Identify_Hazards->Assess_Risks Control_Measures Implement Control Measures (PPE, Engineering Controls, Procedures) Assess_Risks->Control_Measures Review_Controls Review and Update Controls Control_Measures->Review_Controls Review_Controls->Identify_Hazards Re-evaluate

Caption: A general workflow for assessing and managing the risks associated with this compound.

Handling Precautions
  • Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood.[20]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[5][7]

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[5][7]

    • Body Protection: Wear a lab coat and closed-toe shoes.[5][7]

  • Hygiene: Avoid breathing dust.[7] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[7]

Storage Requirements

Storage cluster_storage Storage of Oxidizing Solids Store Store in a cool, dry, well-ventilated area Separate Segregate from incompatible materials: - Combustibles - Reducing agents - Organic materials Store->Separate Container Keep container tightly closed Store->Container Avoid Avoid heat and sources of ignition Store->Avoid

Caption: Key storage requirements for this compound as an oxidizing solid.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5][7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7]

Spill Response

SpillResponse cluster_spill Emergency Spill Response Evacuate Evacuate immediate area and alert others PPE Wear appropriate PPE Evacuate->PPE Contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) PPE->Contain Collect Carefully collect spilled material into a suitable container Contain->Collect Clean Clean the spill area Collect->Clean Dispose Dispose of waste as hazardous material Clean->Dispose

Caption: A stepwise procedure for responding to a spill of this compound.

Important Considerations for Spills:

  • Do not use combustible materials, such as paper towels, to absorb spills.[20][21]

  • For large spills, evacuate the area and contact emergency services.[21]

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5][7]

  • Specific Hazards: This substance is an oxidizer and may intensify fire.[5][7] It is not combustible itself but can accelerate the burning of combustible materials.[1] Hazardous decomposition products include nitrogen oxides and chromium oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5][7]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations.[10] Do not allow it to enter drains or waterways.[10]

Stability and Reactivity

  • Chemical Stability: Stable under normal conditions of use and storage.[5]

  • Incompatible Materials: Avoid contact with combustible materials, reducing agents, organic materials, and strong bases.[6]

  • Conditions to Avoid: Heat, flames, and sources of ignition.[6]

  • Hazardous Decomposition Products: Nitrogen oxides and chromium oxides.

References

An In-depth Technical Guide on the Role of Water of Hydration in Chromium(III) Nitrate Nonahydrate (Cr(NO₃)₃·9H₂O)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This guide elucidates the critical functions of the nine water molecules in chromium(III) nitrate (B79036) nonahydrate, from defining its molecular structure and properties to governing its reactivity in various chemical processes.

Introduction

Chromium(III) nitrate nonahydrate, Cr(NO₃)₃·9H₂O, is a crystalline solid, appearing as purple crystals, that serves as a common laboratory reagent and a precursor in the synthesis of various chromium compounds and catalysts.[1][2] Its chemical behavior, stability, and reactivity are profoundly influenced by the nine water molecules present in its hydrated form. These water molecules are not merely adventitious; they are integral to the compound's structure, participating as both directly coordinated ligands and as part of the crystal lattice. Understanding the distinct roles of these water molecules is crucial for controlling reaction outcomes, interpreting analytical data, and leveraging this compound in applications ranging from organic synthesis to materials science and potentially drug development.[3]

The Dual Role of Water: Coordinated vs. Lattice Hydration

The most critical aspect of the water of hydration in Cr(NO₃)₃·9H₂O is its differentiation into two distinct types: coordinated (aqua ligands) and lattice (water of crystallization). The precise structure is best represented by the formula --INVALID-LINK--₃·3H₂O .[1]

  • Coordinated Water ([Cr(H₂O)₆]³⁺): Six of the nine water molecules act as Lewis bases, donating a pair of electrons to the central Cr³⁺ ion to form a stable, octahedral hexaaquachromium(III) coordination complex.[1][4][5] These inner-sphere water molecules are tightly bound and are fundamental to the identity of the chromium ion in its hydrated state.

  • Lattice Water (·3H₂O): The remaining three water molecules are located within the crystal lattice. They are not directly bonded to the chromium ion but are held in place by hydrogen bonds with the nitrate anions and the coordinated water molecules.[6] These outer-sphere water molecules are less strongly bound and are typically the first to be removed upon heating.

This structural arrangement is the foundation for the compound's chemical and physical properties.

G Structural Representation of Cr(H₂O)₆₃·3H₂O cluster_complex Hexaaquachromium(III) Cation cluster_lattice Crystal Lattice Components Cr Cr³⁺ H2O1 H₂O Cr->H2O1 Coordination Bond H2O2 H₂O Cr->H2O2 Coordination Bond H2O3 H₂O Cr->H2O3 Coordination Bond H2O4 H₂O Cr->H2O4 Coordination Bond H2O5 H₂O Cr->H2O5 Coordination Bond H2O6 H₂O Cr->H2O6 Coordination Bond NO3_1 NO₃⁻ H2O1->NO3_1 Ionic & H-Bonding NO3_2 NO₃⁻ H2O3->NO3_2 Ionic & H-Bonding NO3_3 NO₃⁻ H2O5->NO3_3 Ionic & H-Bonding H2O_lattice1 3H₂O NO3_2->H2O_lattice1 Ionic & H-Bonding

Caption: Coordination and lattice components of Cr(NO₃)₃·9H₂O.

Thermal Decomposition: A Stepwise Dehydration Process

The thermal decomposition of Cr(NO₃)₃·9H₂O is a multi-step process initiated by the sequential loss of its water of hydration. The distinct binding energies of the lattice and coordinated water molecules result in their removal at different temperature ranges.

3.1 Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a standard technique used to study the thermal decomposition of hydrated salts.

  • Sample Preparation: A small, accurately weighed sample of Cr(NO₃)₃·9H₂O (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrumentation: A thermogravimetric analyzer is used.

  • Experimental Conditions: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[7]

  • Atmosphere: The experiment is conducted under a controlled atmosphere, such as an inert nitrogen (N₂) or helium flow (e.g., 30-50 mL/min), to prevent side reactions.[7][8]

  • Data Acquisition: The instrument continuously measures the mass of the sample as a function of temperature. The resulting data is plotted as a mass loss percentage versus temperature curve (thermogram).

3.2 Decomposition Stages

The decomposition proceeds through several distinct stages, with the initial steps dominated by dehydration.[7][8][9]

Temperature Range (°C)Mass Loss (%) (Experimental)[7]Process Description
48 - 12021.13Loss of outer-sphere (lattice) water and some coordinated water.
120 - 27455.75Loss of remaining coordinated water, coupled with initial decomposition of nitrate groups.
274 - 4755.59Further decomposition of intermediate chromium oxynitrates.
> 475-Formation of the final stable product, chromium(III) oxide (Cr₂O₃).

Note: The temperature ranges and mass loss percentages can vary slightly depending on experimental conditions like heating rate and atmosphere.[7][10]

The water molecules, particularly the coordinated ones, play a crucial role in the mechanism of nitrate decomposition. Their removal leads to the formation of intermediate hydroxy- and oxynitrate species before the final conversion to Cr₂O₃.[8][9]

G Thermal Decomposition Pathway of Cr(NO₃)₃·9H₂O A Cr(H₂O)₆₃·3H₂O B Cr(H₂O)₆₃ A->B 48-120°C - 3H₂O (Lattice) C Intermediate Hydroxy/Oxynitrates B->C 120-274°C - 6H₂O (Coordinated) - NOx, O₂ D Cr₂O₃ C->D > 274°C - NOx, O₂

Caption: Stepwise thermal decomposition of Cr(NO₃)₃·9H₂O.

Role in Solution Chemistry and Reactivity

When Cr(NO₃)₃·9H₂O dissolves in water, the crystal lattice breaks down, releasing the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, nitrate ions, and the lattice water molecules into the solution.[5][11][12] The coordinated water molecules of the [Cr(H₂O)₆]³⁺ complex are central to its aqueous chemistry.

4.1 Hydrolysis and Acidity

The high positive charge density of the Cr³⁺ ion polarizes the O-H bonds of the coordinated water molecules, making them more acidic than free water molecules.[11] This leads to hydrolysis, where the complex acts as a weak acid, donating protons to the solvent.

[Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺

This initial hydrolysis step can be followed by further deprotonation and dimerization or polymerization, especially as the pH increases, leading to the formation of species like [Cr₂(OH)₂]⁴⁺ and eventually the precipitation of Cr(OH)₃.[13][14][15]

Hydrolysis ReactionlogK (at 298 K, infinite dilution)[14]
Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺-3.57 to -4.0
Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺-9.65 to -9.84
2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺-5.0 to -5.29

4.2 Ligand Substitution (Aquation) Reactions

The coordinated water molecules in [Cr(H₂O)₆]³⁺ can be replaced by other ligands in solution, a process known as anation or, more broadly, ligand substitution.[16][17] The reverse reaction, where a non-water ligand is replaced by a water molecule, is called aquation.[16][18][19]

[Cr(H₂O)₆]³⁺ + Lⁿ⁻ ⇌ [Cr(H₂O)₅L]⁽³⁻ⁿ⁾⁺ + H₂O

The hydration shell plays a pivotal role:

  • Reaction Precursor: The [Cr(H₂O)₆]³⁺ ion is the actual starting species for nearly all syntheses of other chromium(III) complexes in aqueous solution.[20][21][22]

  • Kinetic Inertness: Cr³⁺ (a d³ ion) complexes are kinetically inert, meaning ligand exchange is slow. The stability of the hexa-aqua complex dictates that forcing conditions (e.g., heating) are often required to achieve substitution.[18]

  • Solvent Effects: The exchange of water molecules is a fundamental step that can be influenced by the properties of the wider solvent environment.[23]

G Aqueous Chemistry of [Cr(H₂O)₆]³⁺ A [Cr(H₂O)₆]³⁺ (Hexaaquachromium(III)) B [Cr(H₂O)₅(OH)]²⁺ A->B + H₂O - H₃O⁺ (Hydrolysis) C [Cr(H₂O)₅L]⁽³⁻ⁿ⁾⁺ (Substituted Complex) A->C + Lⁿ⁻ - H₂O (Ligand Substitution) B->A + H₃O⁺ - H₂O D Dimers/Polymers e.g., [Cr₂(OH)₂]⁴⁺ B->D Further Hydrolysis (Higher pH) C->A + H₂O - Lⁿ⁻ (Aquation)

Caption: Key reactions involving the hexa-aqua chromium(III) ion.

Spectroscopic Signature of Hydration

The water molecules leave distinct fingerprints on the spectroscopic properties of Cr(NO₃)₃·9H₂O.

5.1 Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid Cr(NO₃)₃·9H₂O is finely ground with dry potassium bromide (KBr) and pressed into a transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: The instrument passes infrared radiation through the sample and records the absorbance at each wavenumber. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's bonds.[24]

5.2 Interpretation of Spectra

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic bands for both water and nitrate groups.

    • A broad, strong band in the region of 3000-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the water molecules. The breadth of this peak is due to extensive hydrogen bonding.[24]

    • Bands around 1600-1650 cm⁻¹ are attributed to the H-O-H bending mode of water.[24]

    • The presence of both coordinated and lattice water contributes to the complexity of these bands.

    • Strong absorptions around 1370 cm⁻¹ are characteristic of the uncoordinated nitrate ions (v₃ mode).[22][24]

  • UV-Visible Spectroscopy: In aqueous solution, the spectrum is that of the [Cr(H₂O)₆]³⁺ ion. The coordinated water ligands create a specific ligand field around the Cr³⁺ ion, resulting in characteristic d-d electronic transitions.[25]

TransitionWavelength (nm)[25]Wavenumber (cm⁻¹)[25]
⁴A₂g → ⁴T₂g~575~17,400
⁴A₂g → ⁴T₁g~408~24,500
⁴A₂g → ²Eg~670~14,900

The positions of these absorption bands are highly sensitive to the nature of the ligands coordinated to the chromium ion. Replacement of the water ligands by others will cause a noticeable shift in the observed colors and spectra.

Conclusion

The nine water molecules in Cr(NO₃)₃·9H₂O are far from passive components. They are structurally and chemically integral to the compound's identity and behavior. The distinction between the six inner-sphere coordinated aqua ligands and the three outer-sphere lattice waters is fundamental. This arrangement dictates the thermal decomposition pathway, defines the acidic nature of its aqueous solutions, and provides the starting point for a rich coordination chemistry based on ligand substitution. For researchers in chemistry and drug development, a thorough understanding of the role of this water of hydration is essential for manipulating its properties, controlling its reactivity, and interpreting analytical results with precision.

References

Spectroscopic Analysis of Chromium(III) Nitrate Nonahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Chromium(III) nitrate (B79036) nonahydrate, with the chemical formula --INVALID-LINK--₃·3H₂O, is a violet crystalline solid that serves as a common precursor in the synthesis of other chromium compounds and finds applications in various industrial processes.[1][2] A thorough understanding of its structural and electronic properties is crucial for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including detailed experimental protocols, quantitative data, and visual representations of analytical workflows.

Physicochemical Properties

Chromium(III) nitrate nonahydrate is highly soluble in water and alcohol.[2] The central chromium(III) ion is coordinated by six water molecules, forming the hexaaquachromium(III) complex cation, [Cr(H₂O)₆]³⁺. The nitrate ions and additional water molecules are located in the crystal lattice.[1]

PropertyValue
Chemical Formula --INVALID-LINK--₃·3H₂O
Molar Mass 400.15 g/mol [3]
Appearance Violet crystals[3]
Melting Point ~60 °C[2]
Solubility in Water Highly soluble[2]

Spectroscopic Characterization

A multi-spectroscopic approach is essential for a complete understanding of the structure and bonding in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the d-orbitals of the central chromium(III) ion. The aqueous solution of this compound exhibits a characteristic violet color due to the electronic transitions of the [Cr(H₂O)₆]³⁺ complex.

Quantitative Data:

Molar Concentration (M)λmax 1 (nm)λmax 2 (nm)
0.050~408~575
0.0278Not SpecifiedNot Specified

Experimental Protocol: A stock solution of this compound is prepared by dissolving a known mass of the compound in deionized water.[4] A series of standard solutions with varying concentrations are then prepared by serial dilution. The UV-Vis spectrum of each solution is recorded using a double beam spectrophotometer, typically in the range of 350-700 nm, with a 1 cm quartz cuvette.[4][5] A blank containing only deionized water is used as a reference. The absorbance values at the identified absorption maxima (λmax) are recorded.

Logical Workflow for UV-Vis Analysis

UV_Vis_Workflow A Prepare Stock Solution of Cr(NO₃)₃·9H₂O B Perform Serial Dilutions to Obtain Standard Solutions A->B C Record UV-Vis Spectra (350-700 nm) B->C D Identify λmax Values C->D E Measure Absorbance at λmax D->E

Caption: Workflow for UV-Vis spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the IR spectrum reveals the vibrational modes of the coordinated water molecules, the nitrate anions, and the Cr-O bonds.

Quantitative Data (Characteristic Vibrational Frequencies):

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretching of coordinated and lattice water
~1634H-O-H bending of coordinated water
~1383Asymmetric N-O stretching of nitrate (ν₃)
~1050Symmetric N-O stretching of nitrate (ν₁)
~830Out-of-plane bending of nitrate (ν₂)
460 - 540Cr-O stretching

Note: The broadness of the O-H stretching band is indicative of extensive hydrogen bonding.[6]

Experimental Protocol (KBr Pellet Method): Approximately 1-2 mg of the finely ground this compound sample is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar.[7][8] The mixture is then pressed into a thin, transparent pellet using a hydraulic press. A background spectrum of a pure KBr pellet is recorded first. The sample pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[8]

Workflow for FTIR Analysis using KBr Pellet Method

FTIR_Workflow A Grind Cr(NO₃)₃·9H₂O Sample B Mix with Dry KBr Powder A->B C Press into a Transparent Pellet B->C E Record Sample Spectrum (4000-400 cm⁻¹) C->E D Record Background Spectrum (KBr only) D->E F Identify Characteristic Vibrational Bands E->F

Caption: Experimental workflow for FTIR spectroscopy.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations. The Raman spectrum of this compound can be used to further probe the vibrational modes of the nitrate ions and the [Cr(H₂O)₆]³⁺ cation.

Quantitative Data (Expected Raman Shifts):

Wavenumber (cm⁻¹)Assignment
~1050Symmetric N-O stretching of nitrate (ν₁)
~720O-N-O bending of nitrate (ν₄)
Lower frequency modesCr-O vibrations and lattice modes

Note: Specific Raman spectral data for this compound is not extensively reported in the literature.

Experimental Protocol: A small amount of the crystalline this compound is placed on a microscope slide or in a capillary tube. The sample is then illuminated with a monochromatic laser source (e.g., 532 nm or 785 nm). The scattered light is collected and passed through a spectrometer to obtain the Raman spectrum. The spectrum is typically recorded over a range that includes the characteristic vibrational modes of the compound.

General Workflow for Raman Spectroscopy

Raman_Workflow A Place Crystalline Sample on a Suitable Holder B Illuminate with Monochromatic Laser A->B C Collect Scattered Light B->C D Analyze with Spectrometer C->D E Identify Raman Shifts D->E

Caption: General experimental workflow for Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of this compound reveals the coordination geometry of the chromium ion and the arrangement of the nitrate anions and water molecules in the crystal lattice.

Structural Information: The structure consists of the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺, where the chromium ion is octahedrally coordinated to six water molecules.[1] The nitrate anions (NO₃⁻) and three additional water molecules of crystallization are held in the lattice through hydrogen bonding and electrostatic interactions.

Experimental Protocol (Single-Crystal X-ray Diffraction): A suitable single crystal of this compound is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector as the crystal is rotated. The collected data is then processed to determine the unit cell parameters, space group, and the positions of all atoms within the crystal structure.

Workflow for Single-Crystal X-ray Diffraction

XRD_Workflow A Mount Single Crystal on Goniometer B Irradiate with Monochromatic X-rays A->B C Record Diffraction Pattern B->C D Process Data to Determine Unit Cell and Space Group C->D E Solve and Refine the Crystal Structure D->E

Caption: Experimental workflow for single-crystal X-ray diffraction.

Summary of Spectroscopic Data

Spectroscopic TechniqueKey Findings
UV-Vis Two main absorption bands in the visible region corresponding to d-d electronic transitions of the [Cr(H₂O)₆]³⁺ complex.
Infrared (IR) Characteristic vibrational bands for coordinated water (O-H stretch and H-O-H bend), nitrate ions (N-O stretches and bend), and Cr-O bonds.
Raman Provides complementary vibrational information, particularly for the symmetric stretching mode of the nitrate ion.
NMR Analysis is complicated by the paramagnetic nature of Cr(III), leading to broad and shifted signals.
X-ray Crystallography Confirms the structure as --INVALID-LINK--₃·3H₂O with an octahedral coordination of water molecules around the chromium center.

Conclusion

The spectroscopic analysis of this compound provides a detailed picture of its electronic and molecular structure. UV-Vis spectroscopy elucidates the d-orbital splitting of the chromium(III) ion in an aqueous environment. Vibrational spectroscopy, through both IR and Raman techniques, confirms the presence of coordinated water molecules and nitrate anions and provides information about their bonding. While NMR analysis is hindered by the compound's paramagnetism, X-ray crystallography offers a definitive view of the solid-state structure. The combined application of these techniques is indispensable for the comprehensive characterization of this important chromium compound.

References

Acidity of Chromium(III) Nitrate Nonahydrate Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties of aqueous solutions of chromium(III) nitrate (B79036) nonahydrate, Cr(NO₃)₃·9H₂O. The information presented herein is intended to support research and development activities where the precise control and understanding of solution pH are critical. This document details the underlying chemistry, quantitative acidity parameters, experimental protocols for their determination, and a visual representation of the hydrolysis pathway.

Core Concepts: The Origin of Acidity

When chromium(III) nitrate nonahydrate is dissolved in water, the chromium(III) ion exists as the hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺. The high positive charge of the central chromium ion polarizes the O-H bonds of the coordinated water molecules (aquo ligands), making them more susceptible to deprotonation by solvent water molecules. This process, known as hydrolysis, results in the release of hydronium ions (H₃O⁺) into the solution, thereby lowering the pH and rendering the solution acidic.

The hydrolysis of the hexaaquachromium(III) ion is a stepwise process, with the first deprotonation being the most significant contributor to the solution's acidity. The equilibrium for this first hydrolysis step can be represented as:

[Cr(H₂O)₆]³⁺ (aq) + H₂O (l) ⇌ [Cr(H₂O)₅(OH)]²⁺ (aq) + H₃O⁺ (aq)

Solutions of chromium(III) nitrate typically exhibit a pH in the range of 2 to 3, confirming their acidic nature.[1] The exact pH is dependent on the concentration of the salt in the solution.

Quantitative Acidity Data

The acidity of the hexaaquachromium(III) ion is quantitatively described by its acid dissociation constant (Ka) or, more conveniently, its pKa value. The pKa is the negative logarithm of the Ka and a lower pKa value indicates a stronger acid.

ParameterValueConditions
pH 2-350 g/L aqueous solution at 20 °C
pKa of [Cr(H₂O)₆]³⁺ ~4.0Aqueous solution at 298 K

Table 1: Quantitative Acidity Data for Chromium(III) Nitrate Aqueous Solutions.

The subsequent hydrolysis steps, which involve the formation of species such as [Cr(H₂O)₄(OH)₂]⁺ and various polynuclear complexes, have higher pKa values and contribute less significantly to the overall acidity, particularly in more acidic solutions.

Experimental Protocols

The determination of the acidity of a chromium(III) nitrate solution can be achieved through several established experimental techniques. The following are detailed methodologies for potentiometric titration and spectrophotometry.

Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of a weak acid. It involves the gradual addition of a strong base to the acidic solution while monitoring the pH.

Materials:

  • This compound

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beaker

Procedure:

  • Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

  • pH Meter Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Titration Setup: Place a known volume of the chromium(III) nitrate solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.

  • Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution from the buret in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis: Continue the titration until the pH begins to change rapidly, and then continues to level off at a higher pH. Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa can be determined from the half-equivalence point, which is the point on the curve where half of the acid has been neutralized. The first derivative of the titration curve (ΔpH/ΔV) can also be plotted against the volume of NaOH to more accurately determine the equivalence point.

Spectrophotometric Determination of Hydrolysis

Changes in the coordination sphere of the chromium(III) ion due to hydrolysis can be monitored using UV-Vis spectrophotometry, as the different species exhibit distinct absorption spectra.

Materials:

  • This compound

  • Deionized water

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Solution Preparation: Prepare a series of chromium(III) nitrate solutions of the same concentration but at different pH values. The pH can be adjusted using dilute, non-coordinating acids (e.g., perchloric acid) and bases (e.g., sodium hydroxide).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan the visible region (e.g., 350-700 nm).

  • Measurement: For each solution, measure the absorbance spectrum using a quartz cuvette. Use deionized water or a solution with the same pH but without the chromium salt as a blank.

  • Data Analysis: Analyze the changes in the absorption maxima and the overall shape of the spectra as a function of pH. These changes correspond to the shifting equilibrium between [Cr(H₂O)₆]³⁺ and its hydrolyzed forms. By applying Beer-Lambert law and known molar absorptivity coefficients of the species, the equilibrium concentrations at each pH can be determined, from which the Ka and pKa can be calculated.

Visualization of the Hydrolysis Pathway

The stepwise deprotonation of the hexaaquachromium(III) ion is a fundamental process governing the acidity of the solution. The following diagrams illustrate this pathway.

Hydrolysis_Pathway A [Cr(H₂O)₆]³⁺ B [Cr(H₂O)₅(OH)]²⁺ A->B + H₂O, - H₃O⁺ C [Cr(H₂O)₄(OH)₂]⁺ B->C + H₂O, - H₃O⁺ D Cr(H₂O)₃(OH)₃ (s) C->D + H₂O, - H₃O⁺

Caption: Stepwise hydrolysis of the hexaaquachromium(III) ion.

The initial hydrolysis product, the pentaaquahydroxochromium(III) ion, can undergo further deprotonation. Under certain conditions, these monomeric species can also undergo olation, a process where hydroxo-bridged polynuclear complexes are formed.

Olation_Process M1 2 [Cr(H₂O)₅(OH)]²⁺ Dimer [(H₂O)₄Cr(μ-OH)₂Cr(H₂O)₄]⁴⁺ M1->Dimer Olation H2O + 2 H₂O Dimer->H2O

Caption: Formation of a di-μ-hydroxo-bridged chromium(III) dimer.

Conclusion

The acidity of aqueous solutions of this compound is a direct consequence of the hydrolysis of the hexaaquachromium(III) ion. This guide has provided a detailed overview of the quantitative aspects of this acidity, methodologies for its experimental determination, and a visual representation of the chemical processes involved. A thorough understanding of these principles is essential for professionals in research and drug development to ensure the stability, efficacy, and safety of formulations containing this compound.

References

Methodological & Application

"synthesis of MIL-101 MOF using Chromium(III) nitrate nonahydrate"

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Synthesis of MIL-101 MOF using Chromium(III) nitrate (B79036) nonahydrate Audience: Researchers, scientists, and drug development professionals.

Introduction

MIL-101(Cr), a chromium-based metal-organic framework (MOF), is a crystalline material constructed from chromium(III) trimers and terephthalic acid (H₂BDC or 1,4-benzenedicarboxylic acid) as the organic linker.[1][2] Its chemical formula is generally represented as [Cr₃(O)X(BDC)₃(H₂O)₂], where X can be a hydroxyl (OH⁻) or fluoride (B91410) (F⁻) group.[3][4] This material is renowned for its exceptional properties, including an ultra-high specific surface area (up to 4100 m²/g), large pore volumes, and two distinct types of mesoporous cages (29 Å and 34 Å in diameter).[2][3][4] Furthermore, MIL-101(Cr) exhibits remarkable thermal, chemical, and water stability.[1] The framework contains unsaturated chromium metal sites, which act as Lewis acid sites, making it highly valuable for catalysis.[1][2] These unique characteristics have led to its widespread application in various fields such as gas storage and separation (CO₂, H₂, CH₄), adsorption of pollutants, catalysis, and drug delivery.[1][5][6]

Experimental Protocols

The synthesis of MIL-101(Cr) is most commonly achieved through hydrothermal or solvothermal methods. The choice of synthesis conditions, including temperature, time, and the use of additives, significantly impacts the material's crystallinity, yield, and surface area.[1] Below are detailed protocols for common synthesis methods.

2.1. Protocol 1: Conventional Hydrothermal Synthesis (HF-Mediated)

This is a widely used method that employs hydrofluoric acid (HF) as a mineralizer to improve the crystallinity and porosity of the final product.[1][3]

  • Reagents:

    • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

    • Terephthalic acid (H₂BDC)

    • Hydrofluoric acid (HF)

    • Deionized water (H₂O)

  • Procedure:

    • In a beaker, dissolve this compound (e.g., 8.0 g) and terephthalic acid (e.g., 3.32 g) in deionized water (e.g., 96 mL).[7]

    • Stir the mixture for approximately 20 minutes to achieve a uniform dark green solution.[8]

    • Carefully add hydrofluoric acid (e.g., 20 mmol) to the mixture and continue stirring for another 20 minutes.[7]

    • Transfer the resulting suspension into a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at 220 °C for 8-24 hours.[3][7]

    • After the reaction, allow the autoclave to cool down naturally to room temperature.

    • Collect the green solid product by filtration or centrifugation.

2.2. Protocol 2: HF-Free Hydrothermal Synthesis

To avoid the use of highly toxic hydrofluoric acid, several HF-free synthesis routes have been developed. This protocol is an environmentally benign alternative.

  • Reagents:

    • This compound (Cr(NO₃)₃·9H₂O)

    • Terephthalic acid (H₂BDC)

    • Deionized water (H₂O)

  • Procedure:

    • Dissolve this compound (e.g., 2.0 g, 5 mmol) and terephthalic acid (e.g., 0.83 g, 5 mmol) in deionized water (e.g., 20 mL).[8] Sonication can be used to aid dissolution.

    • Stir the mixture at room temperature for 30 minutes.[8]

    • Transfer the mixture to a Teflon-lined autoclave and heat at a temperature between 160-220 °C for 8-18 hours.[4][8] Note: High-quality crystals can be obtained at a lower temperature of 160 °C.[4]

    • Allow the autoclave to cool to room temperature.

    • Collect the resulting green powder.

2.3. Protocol 3: Mixed-Solvent Solvothermal Synthesis

This method uses a mixture of solvents, typically N,N-dimethylformamide (DMF) and water, which can lower the required reaction temperature and increase the yield.[1][2]

  • Reagents:

    • This compound (Cr(NO₃)₃·9H₂O)

    • Terephthalic acid (H₂BDC)

    • N,N-dimethylformamide (DMF)

    • Deionized water (H₂O)

  • Procedure:

    • Prepare a mixed solvent of DMF and H₂O. A volume ratio of DMF/H₂O = 0.20 has been shown to be effective.[1][2]

    • Disperse this compound and terephthalic acid in the mixed solvent.

    • Transfer the mixture to a Teflon-lined autoclave.

    • Heat the autoclave at 140 °C.[1][9]

    • After the reaction is complete, cool the autoclave to room temperature.

    • Collect the green solid product.

2.4. Purification and Activation Protocol (General)

Purification is a critical step to remove unreacted terephthalic acid and other impurities trapped within the pores of the MOF.

  • Initial Washing: After synthesis, the collected green solid is typically filtered and washed with deionized water to remove the bulk of unreacted starting materials.[10]

  • Solvent Extraction (DMF): The powder is then washed with hot DMF (e.g., at 80-100 °C) for several hours (e.g., 8 hours) with stirring or under reflux.[7][10] This step is crucial for dissolving and removing unreacted terephthalic acid. The solid is recovered by centrifugation.

  • Solvent Exchange (Ethanol): To remove the high-boiling-point DMF from the pores, the product is subsequently washed with a more volatile solvent like hot ethanol (B145695) (e.g., at 80 °C).[10] This step is often repeated multiple times.

  • Activation: To activate the MIL-101(Cr) and ensure the pores are empty and accessible, the purified powder is dried under a vacuum at an elevated temperature (e.g., 120 °C) for several hours.[10][11] This process removes any residual solvent molecules from the pores, exposing the active chromium sites.

Data Presentation: Synthesis Parameters and Outcomes

The following table summarizes key quantitative data from various synthesis methods for MIL-101(Cr).

Synthesis MethodMetal SourceLigandMolar Ratio (Cr:BDC)Solvent(s)Temperature (°C)Time (h)Yield (%)BET Surface Area (m²/g)Reference(s)
Hydrothermal (with HF)Cr(NO₃)₃·9H₂OH₂BDC~1:1H₂O, HF2208~70-80%~4000[3][11]
Hydrothermal (HF-Free)Cr(NO₃)₃·9H₂OH₂BDC1:1H₂O1608>52%3021[4]
Hydrothermal (HF-Free)Cr(NO₃)₃·9H₂OH₂BDC1:1H₂O21818--[8]
Microwave-AssistedCr(NO₃)₃·9H₂OH₂BDC--2200.5 - 1-3054[1][2]
Mixed-SolventCr(NO₃)₃·9H₂OH₂BDC-DMF, H₂O140-83.3%2453[1][2][9]
Solvent-FreeCr(NO₃)₃·9H₂OH₂BDC1:1None2204-1110[12]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of MIL-101(Cr).

MIL101_Synthesis_Workflow A 1. Mixing Precursors Cr(NO₃)₃·9H₂O + H₂BDC + Solvent (e.g., H₂O, DMF) B 2. Hydrothermal/Solvothermal Reaction (Autoclave, 140-220 °C) A->B Transfer to Autoclave C 3. Cooling & Collection (Filtration/Centrifugation) B->C Cool to RT D 4. Purification (Impurity Removal) C->D Wash with Hot DMF E 5. Solvent Exchange (e.g., with Ethanol) D->E Wash with Hot Ethanol F 6. Activation (Vacuum Drying, ~120 °C) E->F Dry under Vacuum G Final Product: Activated MIL-101(Cr) F->G

General workflow for MIL-101(Cr) synthesis and activation.

References

Application Notes and Protocols: Hydrothermal Synthesis of Chromium-Based Metal-Organic Frameworks for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromium-based Metal-Organic Frameworks (Cr-MOFs) are a class of porous crystalline materials constructed from chromium metal centers or clusters coordinated to organic ligands.[1][2] Their high surface area, tunable pore size, and thermal and chemical stability make them promising candidates for various applications, including gas storage, catalysis, and notably, drug delivery.[1][2][3] Hydrothermal synthesis is a prevalent method for producing Cr-MOFs, offering good control over crystallinity and morphology.[4]

This document provides detailed application notes and experimental protocols for the hydrothermal synthesis of a prominent Cr-MOF, MIL-101(Cr), and its application in the encapsulation and controlled release of the model drug, ibuprofen (B1674241). Additionally, a brief protocol for the synthesis of another Cr-MOF, MIL-88A(Cr), is included to showcase the versatility of the hydrothermal method. A critical consideration for the biomedical application of Cr-MOFs is the potential toxicity of chromium, which will be discussed herein.[5]

Data Presentation: Properties of Hydrothermally Synthesized Cr-MOFs

The properties of Cr-MOFs are highly dependent on the synthesis conditions. The following table summarizes key quantitative data for MIL-101(Cr) synthesized under various hydrothermal conditions.

Cr-MOF SampleSynthesis MethodAdditive/ModulatorTemperature (°C)Time (h)BET Surface Area (m²/g)Pore Volume (cm³/g)Particle SizeReference
MIL-101(Cr)HydrothermalHydrofluoric Acid (HF)2208>3200-Micron-scale octahedra[4]
MIL-101(Cr)HydrothermalNone (HF-free)21815---[2]
MIL-101(Cr)Microwave-assistedNone220130542.01~100 nm octahedra[6]
MIL-101(Cr)HydrothermalSodium Hydroxide (NaOH)22084065-~90 nm[6]
MIL-101(Cr)HydrothermalTetramethylammonium Hydroxide (TMAOH)2208--Irregular particles[6]
MIL-101(Cr)-NH₂HydrothermalNone13024---[2]
MIL-101(Cr)-NH₂HydrothermalSodium Hydroxide (NaOH)140242800 ± 200--[2]
MIL-88B(Cr)HydrothermalNitric Acid & Acetic Acid-----[7]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of MIL-101(Cr) (HF-Free Method)

This protocol describes a common fluorine-free hydrothermal synthesis of MIL-101(Cr).

Materials:

  • Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O)

  • Terephthalic acid (1,4-benzenedicarboxylic acid, H₂BDC)

  • Deionized water

  • Ethanol (B145695)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless-steel autoclave (e.g., 50 mL)

  • Centrifuge

  • Oven

Procedure:

  • Precursor Solution Preparation: In a beaker, dissolve 2.0 g (5.0 mmol) of Cr(NO₃)₃·9H₂O and 0.83 g (5.0 mmol) of H₂BDC in 20 mL of deionized water.[2]

  • Sonication: Sonicate the mixture at room temperature for 1 hour to ensure homogeneity.[2]

  • Hydrothermal Reaction: Transfer the resulting suspension into a 30 mL Teflon-lined autoclave. Seal the autoclave and heat it in an oven at 218 °C for 15 hours under autogenous pressure.[2]

  • Cooling and Collection: After the reaction, allow the autoclave to cool down naturally to room temperature. Collect the green precipitate by centrifugation at 11,000 rpm for 60 minutes.[2]

  • Purification:

    • Wash the collected solid with hot deionized water to remove unreacted salts.

    • To remove unreacted terephthalic acid, wash the product with hot N,N-dimethylformamide (DMF) (e.g., at 100 °C) followed by hot ethanol (e.g., at 80 °C).[8] Perform each washing step by resuspending the solid in the solvent, followed by centrifugation to collect the product.

  • Activation: Dry the purified green powder in an oven at 150 °C overnight to remove residual solvent from the pores. The final product is activated MIL-101(Cr).

Protocol 2: Hydrothermal Synthesis of MIL-88A(Cr)

This protocol provides a general method for the hydrothermal synthesis of MIL-88A(Cr).

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Fumaric acid

  • Deionized water

  • Teflon-lined stainless-steel autoclave

  • Centrifuge

  • Oven

Procedure:

  • Precursor Solution Preparation: Dissolve equimolar amounts of CrCl₃·6H₂O and fumaric acid in deionized water.

  • Hydrothermal Reaction: Transfer the solution to a Teflon-lined autoclave and heat at a specified temperature (e.g., 100-150 °C) for a designated period (e.g., 12-24 hours).

  • Cooling and Collection: Allow the autoclave to cool to room temperature. Collect the solid product by centrifugation.

  • Purification: Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors.

  • Drying: Dry the final product in an oven at a moderate temperature (e.g., 80-100 °C).

Protocol 3: Ibuprofen Loading into MIL-101(Cr)

This protocol details the procedure for loading ibuprofen, a nonsteroidal anti-inflammatory drug, into the pores of MIL-101(Cr).

Materials:

  • Activated MIL-101(Cr) (from Protocol 1)

  • Ibuprofen

  • Ethanol (or another suitable solvent like hexane)

  • Stirring plate and magnetic stirrer

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Ibuprofen Solution Preparation: Prepare a stock solution of ibuprofen in ethanol of a known concentration (e.g., 1 mg/mL).

  • Loading Procedure:

    • Disperse a known amount of activated MIL-101(Cr) (e.g., 50 mg) in a specific volume of the ibuprofen solution (e.g., 20 mL).

    • Stir the suspension at room temperature for a defined period (e.g., 24-72 hours) to allow for the diffusion of ibuprofen into the MOF pores.

  • Separation and Washing:

    • Separate the ibuprofen-loaded MIL-101(Cr) (Ibu@MIL-101(Cr)) from the solution by centrifugation.

    • Carefully collect the supernatant for analysis of the remaining ibuprofen concentration.

    • Wash the collected solid with a small amount of fresh ethanol to remove any ibuprofen adsorbed on the external surface and centrifuge again.

  • Drying: Dry the Ibu@MIL-101(Cr) product under vacuum at a mild temperature (e.g., 60 °C) to remove the solvent.

  • Quantification of Loaded Ibuprofen:

    • Measure the absorbance of the supernatant (collected in step 3) using a UV-Vis spectrophotometer at the maximum absorbance wavelength of ibuprofen (around 222 nm in ethanol).

    • Using a pre-established calibration curve of ibuprofen in ethanol, determine the concentration of ibuprofen remaining in the supernatant.

    • Calculate the amount of ibuprofen loaded into the MIL-101(Cr) by subtracting the amount of ibuprofen in the supernatant from the initial amount.

    • The loading capacity can be expressed as:

      • Loading Capacity (wt%) = (mass of loaded ibuprofen / mass of Ibu@MIL-101(Cr)) x 100

      • Loading Amount (mg/g) = (mass of loaded ibuprofen / mass of activated MIL-101(Cr))

Protocol 4: In Vitro Ibuprofen Release from Ibu@MIL-101(Cr)

This protocol describes the in vitro release study of ibuprofen from the loaded MIL-101(Cr) in a simulated physiological environment.

Materials:

  • Ibu@MIL-101(Cr) (from Protocol 3)

  • Phosphate-buffered saline (PBS) solution (pH 7.4)

  • Constant temperature shaker or water bath (set to 37 °C)

  • Centrifuge or syringe filters (0.22 µm)

  • UV-Vis Spectrophotometer

Procedure:

  • Release Medium: Prepare a PBS solution with a pH of 7.4 to simulate the pH of blood.

  • Release Study Setup:

    • Disperse a known amount of Ibu@MIL-101(Cr) (e.g., 10 mg) in a specific volume of PBS (e.g., 50 mL).

    • Place the suspension in a constant temperature shaker or water bath at 37 °C with continuous gentle agitation.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS solution to maintain a constant volume.

    • Separate the MOF particles from the collected sample by centrifugation or filtration.

  • Quantification of Released Ibuprofen:

    • Measure the absorbance of the supernatant/filtrate at the maximum absorbance wavelength of ibuprofen in PBS (around 222 nm).

    • Using a calibration curve of ibuprofen in PBS (pH 7.4), determine the concentration of released ibuprofen at each time point.

  • Data Analysis:

    • Calculate the cumulative amount of ibuprofen released over time.

    • Plot the cumulative release percentage of ibuprofen as a function of time to obtain the release profile.

Mandatory Visualization

Hydrothermal_Synthesis_Workflow General Workflow for Hydrothermal Synthesis of Cr-MOFs cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_purification Product Isolation & Purification Metal_Salt Cr(III) Salt Mix Mixing & Sonication Metal_Salt->Mix Organic_Linker Organic Linker Organic_Linker->Mix Solvent Solvent (e.g., Water) Solvent->Mix Autoclave Sealed Autoclave Mix->Autoclave Heating Heating (e.g., 150-220°C) for a defined time Autoclave->Heating Cooling Cooling to Room Temp. Heating->Cooling Collection Collection (Centrifugation/Filtration) Cooling->Collection Washing Washing with Solvents Collection->Washing Drying Drying/Activation Washing->Drying Final_Product Crystalline Cr-MOF Drying->Final_Product Drug_Loading_Release_Workflow Workflow for Drug Loading and In Vitro Release Study cluster_loading Drug Loading cluster_release In Vitro Drug Release MOF Activated Cr-MOF Loading Stirring for 24-72h MOF->Loading Drug_Solution Drug Solution (e.g., Ibuprofen in Ethanol) Drug_Solution->Loading Separation_Loading Centrifugation Loading->Separation_Loading Drug_Loaded_MOF Drug-Loaded Cr-MOF Separation_Loading->Drug_Loaded_MOF Release Incubation with Agitation Drug_Loaded_MOF->Release Release_Medium PBS Buffer (pH 7.4, 37°C) Release_Medium->Release Sampling Periodic Sampling Release->Sampling Analysis UV-Vis Analysis Sampling->Analysis Release_Profile Drug Release Profile Analysis->Release_Profile

References

Application Notes and Protocols: Synthesis of Chromium Oxide Nanoparticles from Chromic Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of chromium oxide (Cr₂O₃) nanoparticles using chromium (III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O) as the precursor. It includes methodologies for thermal decomposition and sol-gel synthesis, a summary of key experimental parameters and outcomes, and an overview of relevant applications in the field of drug development.

Introduction

Chromium oxide nanoparticles (Cr₂O₃ NPs) are of significant interest due to their unique physicochemical properties, including high stability, a wide bandgap, and catalytic activity.[1][2] These properties make them suitable for a wide range of applications, such as in catalysts, pigments, high-temperature resistant materials, and increasingly, in biomedical fields.[3][4][5][6] In drug development, Cr₂O₃ NPs are being explored for their potential as antibacterial, antioxidant, and anticancer agents, as well as for their use in drug delivery systems.[1][2][7] The synthesis method plays a crucial role in determining the size, morphology, and, consequently, the functionality of the nanoparticles. This document details two effective methods for the preparation of Cr₂O₃ NPs using chromic nitrate as the starting material.

Experimental Protocols

Two primary methods for the synthesis of chromium oxide nanoparticles from chromic nitrate are detailed below: Thermal Decomposition and Sol-Gel Synthesis.

Protocol 1: Thermal Decomposition

This method involves the direct heat treatment of chromium (III) nitrate nonahydrate to induce its decomposition into chromium oxide nanoparticles.[8][9]

Materials:

  • Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Deionized water

  • Crucible (ceramic)

  • Muffle furnace

Procedure:

  • Weigh a desired amount of chromium (III) nitrate nonahydrate and place it in a ceramic crucible.

  • Place the crucible in a muffle furnace.

  • Heat the furnace to a target temperature, typically between 500°C and 600°C, for a duration of 3 to 5 hours.[3]

  • Allow the furnace to cool down to room temperature naturally.

  • The resulting green powder is chromium oxide (Cr₂O₃) nanoparticles.

  • Gently grind the obtained powder to ensure homogeneity.

Protocol 2: Sol-Gel Synthesis with Microwave Irradiation

This protocol utilizes a sol-gel method assisted by microwave irradiation, which can lead to the rapid formation of nanoparticles with a more controlled size distribution.[5]

Materials:

  • Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Triethanolamine (B1662121) (TEA, C₆H₁₅NO₃) as a templating agent

  • Deionized water (as a green solvent)

  • Beaker

  • Magnetic stirrer

  • Microwave oven

  • Centrifuge

  • Drying oven

  • Muffle furnace

Procedure:

  • Prepare a 0.2 M aqueous solution of chromium (III) nitrate nonahydrate by dissolving the appropriate amount in deionized water in a beaker.

  • Add a specific molar amount of triethanolamine (e.g., 20-30 mmol) to the solution while stirring.[5]

  • Continue stirring the mixture for 1 hour to ensure a homogeneous solution.

  • Place the beaker containing the mixture in a microwave oven and irradiate for approximately 3 minutes.

  • A solid green product will form. Separate the solid product from the solution by centrifugation.

  • Wash the precipitate several times with deionized water to remove any unreacted reagents.

  • Dry the washed product in an oven at a low temperature (e.g., 70°C) overnight.

  • For improved crystallinity, the dried powder can be calcined in a muffle furnace at temperatures ranging from 500°C to 600°C for 2 hours.[5]

Data Presentation: Synthesis Parameters and Nanoparticle Characteristics

The following tables summarize quantitative data from various studies on the synthesis of chromium oxide nanoparticles, highlighting the influence of different synthesis parameters on the final product.

Table 1: Influence of Synthesis Method and Parameters on Cr₂O₃ Nanoparticle Size

Synthesis MethodPrecursorTemperature (°C)Particle Size (nm)Reference
Thermal DecompositionCr(NO₃)₃·9H₂O550~10[8]
PrecipitationCr₂(SO₄)₃600 (Calcination)20 - 70[3][4]
Microwave-assistedCrCl₃500 (Calcination)25 - 43[10]
Sol-Gel (Microwave)Cr(NO₃)₃·9H₂O500-600 (Annealing)Not specified[5]
Thermal DecompositionCr(NO₃)₃ + Oxalic Acid500-600< 100

Table 2: Characterization Data of Synthesized Cr₂O₃ Nanoparticles

Characterization TechniqueObserved FeatureTypical Values/ResultsReference
XRDCrystalline StructureRhombohedral (Eskolaite)[5]
Average Crystallite Size25 - 45 nm[3][10]
TEMMorphologySlightly sintered sphere-shaped, some agglomeration[8]
Particle Size Range10 - 70 nm[3][8]
FTIRCr-O Stretching VibrationsPeaks around 560-630 cm⁻¹[3]
UV-Vis SpectroscopyAbsorption PeakBroad peak around 350-420 nm[10]
SEMSurface MorphologyReveals shape and agglomeration of particles[1][3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of chromium oxide nanoparticles.

Workflow Workflow for Cr₂O₃ Nanoparticle Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Precursor Chromic Nitrate (Cr(NO₃)₃·9H₂O) Method Select Method: - Thermal Decomposition - Sol-Gel Precursor->Method Reaction Reaction/ Decomposition Method->Reaction Precipitate Cr(OH)₃ Precipitate (if applicable) Reaction->Precipitate Washing_Drying Washing & Drying Reaction->Washing_Drying Precipitate->Washing_Drying Calcination Calcination Washing_Drying->Calcination Cr2O3_NPs Cr₂O₃ Nanoparticles Calcination->Cr2O3_NPs XRD XRD (Crystallinity, Size) Cr2O3_NPs->XRD TEM_SEM TEM/SEM (Morphology, Size) Cr2O3_NPs->TEM_SEM FTIR FTIR (Functional Groups) Cr2O3_NPs->FTIR UV_Vis UV-Vis (Optical Properties) Cr2O3_NPs->UV_Vis App_Testing Application Testing (e.g., Antibacterial, Anticancer) XRD->App_Testing TEM_SEM->App_Testing FTIR->App_Testing UV_Vis->App_Testing

Caption: General workflow for the synthesis and characterization of Cr₂O₃ nanoparticles.

Applications in Drug Development

Chromium oxide nanoparticles synthesized from chromic nitrate and other precursors have shown significant promise in various biomedical applications, making them relevant for drug development professionals.

  • Antibacterial Activity: Cr₂O₃ NPs have demonstrated the ability to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.[2][7][11] This makes them potential candidates for the development of new antimicrobial agents to combat antibiotic resistance.

  • Anticancer and Antioxidant Properties: Studies have shown that green-synthesized Cr₂O₃ nanoparticles exhibit significant anticancer activity against cancer cell lines like MCF-7.[2][7] They also possess antioxidant properties, which are crucial in combating oxidative stress-related diseases.[2][7]

  • Drug Delivery: The high surface area and potential for functionalization make Cr₂O₃ nanoparticles suitable as carriers for drug delivery systems.[1] Their biocompatibility is a critical factor that is being actively investigated.[1][2]

  • Biocompatibility: The biocompatibility of Cr₂O₃ nanoparticles is an essential aspect for their use in biological systems.[1] Research has shown that green-synthesized nanoparticles can exhibit excellent biocompatibility with normal cell lines, which is a positive indicator for their potential use in therapeutic applications.[2][7]

The continued research and development of synthesis methods for Cr₂O₃ nanoparticles will likely expand their applications in the pharmaceutical and biomedical fields.

References

Application Notes and Protocols: Sol-Gel Synthesis of Chromium (III) Oxide (Cr₂O₃) Nanoparticles using Chromium Nitrate Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of chromium (III) oxide (Cr₂O₃) nanoparticles via the sol-gel method, utilizing chromium (III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O) as the primary precursor. The protocols outlined below are based on established methodologies and offer flexibility in tuning nanoparticle characteristics by varying the gelling agent and calcination parameters.

Introduction

Chromium (III) oxide nanoparticles are of significant interest due to their diverse applications, including catalysis, pigments, and advanced materials.[1] The sol-gel method offers a versatile and cost-effective route for the synthesis of these nanoparticles, allowing for control over particle size, morphology, and purity. This document details three distinct protocols employing different gelling agents: hydrazine (B178648) monohydrate, triethanolamine (B1662121) (TEA), and a combination of aqueous ammonia (B1221849) with urea (B33335).

Data Presentation: Comparative Analysis of Synthesis Parameters

The following table summarizes the key experimental parameters and resulting nanoparticle characteristics from various sol-gel synthesis protocols. This allows for a direct comparison of how different gelling agents and calcination temperatures influence the final product.

PrecursorGelling AgentCalcination Temperature (°C)Calcination Time (h)Resulting Particle/Crystallite SizeMorphologyReference
Cr(NO₃)₃·9H₂OHydrazine MonohydrateNot specifiedNot specified180 nm (DLS)-[2]
Cr(NO₃)₃·9H₂OTriethanolamine (TEA)500225-70 nm (TEM)Uniform nanoparticles[3][4]
Cr(NO₃)₃·9H₂OTriethanolamine (TEA)6002-Rhombohedral structure[3]
Cr(NO₃)₃·9H₂OAqueous Ammonia + Urea4002~30 nm (SEM)Spherical or square[5]

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the sol-gel synthesis of Cr₂O₃ nanoparticles.

Sol_Gel_Workflow cluster_solution_prep Solution Preparation cluster_gelation Gelation cluster_processing Post-Processing Precursor Chromium Nitrate (Cr(NO₃)₃·9H₂O) Dissolution Dissolution & Stirring Precursor->Dissolution Solvent Deionized Water Solvent->Dissolution GelFormation Gel Formation Dissolution->GelFormation Addition of GellingAgent Gelling Agent (e.g., Hydrazine, TEA, Ammonia/Urea) GellingAgent->GelFormation Washing Washing & Centrifugation GelFormation->Washing Drying Drying Washing->Drying Grinding Grinding Drying->Grinding Calcination Calcination Grinding->Calcination FinalProduct Cr₂O₃ Nanoparticles Calcination->FinalProduct

Caption: General workflow for the sol-gel synthesis of Cr₂O₃ nanoparticles.

Experimental Protocols

Protocol 1: Synthesis using Hydrazine Monohydrate as Gelling Agent

This protocol is adapted from a method that yields Cr₂O₃ nanoparticles.[2]

1. Materials:

  • Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Deionized water

2. Procedure:

  • Prepare a 0.1 M aqueous solution of chromium nitrate by dissolving the appropriate amount of Cr(NO₃)₃·9H₂O in deionized water.

  • Stir the solution vigorously at room temperature for 30 minutes to ensure complete dissolution.

  • Heat the solution to 70°C while stirring.

  • Slowly add hydrazine monohydrate dropwise to the heated solution until a gel is formed.

  • Centrifuge the resulting gel and wash it multiple times with hot deionized water to remove any unreacted precursors and byproducts.

  • Dry the washed gel in an oven at 140°C.

  • Grind the dried powder into a fine consistency.

  • Calcine the ground powder in a furnace at a desired temperature (e.g., 400-600°C) for a specified duration (e.g., 2 hours) to obtain crystalline Cr₂O₃ nanoparticles.

Protocol 2: Synthesis using Triethanolamine (TEA) as Gelling Agent

This protocol, which can be enhanced by microwave irradiation, is suitable for producing crystalline Cr₂O₃ nanoparticles.[3][4]

1. Materials:

  • Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Triethanolamine (TEA, C₆H₁₅NO₃)

  • Deionized water

2. Procedure:

  • Prepare a 0.2 M aqueous solution of chromium nitrate in a beaker.

  • Add a specific molar amount of TEA (e.g., 20 or 30 mmol) to the chromium nitrate solution.[3]

  • Stir the mixture for 1 hour at room temperature.

  • For microwave-assisted synthesis, place the mixture under microwave irradiation for 3 minutes.[3]

  • Centrifuge the resulting green solid product and dry it in the air at room temperature.

  • Calcine the dried powder at a selected temperature (e.g., 500°C or 600°C) for 2 hours to induce crystallization and form Cr₂O₃ nanoparticles.[3]

Protocol 3: Synthesis using Aqueous Ammonia and Urea as Gelling and Dispersant Agents

This method produces spherical or square-shaped nanoparticles with a relatively small diameter.[5]

1. Materials:

  • Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Aqueous ammonia (NH₄OH)

  • Urea (CO(NH₂)₂)

  • Deionized water

2. Procedure:

  • Dissolve chromium nitrate in deionized water to form a clear solution.

  • In a separate container, prepare an aqueous solution of urea.

  • Add the urea solution to the chromium nitrate solution and stir. Urea acts as a dispersant agent.

  • Slowly add aqueous ammonia to the mixture while stirring until a gel is formed.

  • Age the gel for a period to ensure complete reaction.

  • Wash the gel repeatedly with deionized water to remove impurities.

  • Dry the gel in an oven.

  • Calcine the dried gel at 400°C for 2 hours to obtain Cr₂O₃ nanoparticles.[5]

Characterization of Cr₂O₃ Nanoparticles

The synthesized Cr₂O₃ nanoparticles can be characterized using a variety of analytical techniques to determine their physical and chemical properties:

  • X-ray Diffraction (XRD): To confirm the crystalline phase and estimate the average crystallite size. The rhombohedral structure of Eskolaite (Cr₂O₃) is expected.[3]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and particle shape.[5]

  • Transmission Electron Microscopy (TEM): To determine the particle size distribution and morphology at a higher resolution.[4]

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter of the nanoparticles in a colloidal suspension.[2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present and confirm the formation of Cr-O bonds.

  • UV-Vis Spectroscopy: To determine the optical properties, including the bandgap of the nanoparticles.

References

Application Notes and Protocols: Chromium(III) Nitrate Nonahydrate as a Catalyst Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the use of chromium(III) nitrate (B79036) nonahydrate as a versatile precursor for the synthesis of various catalysts. The applications covered include its use in the Biginelli reaction for the synthesis of medicinally relevant dihydropyrimidinones, the preparation of chromium oxide nanoparticles with tunable properties, the formulation of Ziegler-Natta type catalysts for olefin polymerization, and the synthesis of the high-surface-area metal-organic framework (MOF), MIL-101(Cr).

Catalysis of the Biginelli Reaction

Chromium(III) nitrate nonahydrate has been identified as an efficient, environmentally friendly, and economical catalyst for the one-pot, three-component Biginelli reaction.[1][2] This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs, which exhibit a wide range of biological activities. The use of this compound under solvent-free conditions offers advantages such as high yields, short reaction times, and a simple work-up procedure.[2][3]

Experimental Protocol: General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones/thiones

A mixture of an aromatic aldehyde (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate (B1235776) or methyl acetoacetate) (1.0 mmol), urea (B33335) or thiourea (B124793) (1.5 mmol), and this compound (20 mol%) is heated in a sealed vessel at 80 °C for the specified time (see Table 1).[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and washed with water. The solid product is then recrystallized from ethanol (B145695) to afford the pure 3,4-dihydropyrimidin-2(1H)-one/thione.

Data Presentation: Substrate Scope and Yields for the Biginelli Reaction

The catalytic system is effective for a variety of substituted aromatic aldehydes and β-ketoesters, affording the corresponding products in good to excellent yields.

EntryAldehydeβ-KetoesterUrea/ThioureaTime (min)Yield (%)
1BenzaldehydeEthyl acetoacetateUrea2587
24-ChlorobenzaldehydeEthyl acetoacetateUrea3092
34-MethylbenzaldehydeEthyl acetoacetateUrea3585
44-MethoxybenzaldehydeEthyl acetoacetateUrea4082
53-NitrobenzaldehydeEthyl acetoacetateUrea2095
6BenzaldehydeMethyl acetoacetateUrea3084
7BenzaldehydeEthyl acetoacetateThiourea4580

Data compiled from multiple sources, including[4][5].

Experimental Workflow: Biginelli Reaction

Biginelli_Reaction cluster_reactants Reactants Aldehyde Aromatic Aldehyde Mixing Mixing of Reactants and Catalyst Aldehyde->Mixing Ketoester β-Ketoester Ketoester->Mixing Urea Urea/Thiourea Urea->Mixing Catalyst Cr(NO₃)₃·9H₂O (Catalyst Precursor) Catalyst->Mixing Heating Heating (80 °C) Solvent-free Mixing->Heating Workup Work-up (Cooling, Washing) Heating->Workup Product 3,4-Dihydropyrimidin- 2(1H)-one/thione Workup->Product

Caption: Workflow for the chromium-catalyzed Biginelli reaction.

Synthesis of Chromium Oxide (Cr₂O₃) Nanoparticles

This compound is a common precursor for the synthesis of chromium oxide (Cr₂O₃) nanoparticles, which have applications in catalysis, pigments, and advanced materials.[6][7][8] Different synthesis methods allow for the control of particle size, surface area, and morphology.

Experimental Protocols

Method A: Thermal Decomposition [6]

  • Dissolve this compound in deionized water.

  • Dry the solution at a low temperature to evaporate the solvent.

  • Heat the resulting solid precursor in a furnace at 550 °C for a specified duration to induce thermal decomposition and formation of Cr₂O₃ nanoparticles.

Method B: Precipitation Method [7]

  • Prepare an aqueous solution of this compound.

  • Add a precipitating agent, such as an aqueous solution of sodium hydroxide (B78521), dropwise with stirring until a pH of 12 is reached.

  • Heat the mixture to 80 °C.

  • Cool the mixture to room temperature to obtain a semi-solid product.

  • Wash the product with distilled water and dry at 80 °C.

  • Calcine the dried product at 500-600 °C for 3 hours.

Method C: Sol-Gel Synthesis [2]

  • Prepare an aqueous solution of this compound (0.2 M).

  • Add triethanolamine (B1662121) (TEA) as a template and stir for 1 hour.

  • Place the mixture under microwave irradiation for 3 minutes.

  • Centrifuge the resulting green solid product and dry it at room temperature.

  • Anneal the dried powder at 500-600 °C for 2 hours.

Data Presentation: Comparison of Cr₂O₃ Nanoparticle Synthesis Methods
Synthesis MethodKey ReagentsCalcination Temp. (°C)Average Particle Size (nm)BET Surface Area (m²/g)
Thermal DecompositionCr(NO₃)₃·9H₂O550~10113 (with silica (B1680970) template)
PrecipitationCr(NO₃)₃·9H₂O, NaOH500-600< 100Not Reported
Sol-GelCr(NO₃)₃·9H₂O, TEA500-600Not ReportedNot Reported

Data compiled from[2][6][7].

Experimental Workflow: Cr₂O₃ Nanoparticle Synthesis

Cr2O3_Synthesis cluster_A Method A: Thermal Decomposition cluster_B Method B: Precipitation cluster_C Method C: Sol-Gel Precursor Cr(NO₃)₃·9H₂O (Aqueous Solution) A1 Drying Precursor->A1 B1 Add NaOH (pH 12) Precursor->B1 C1 Add TEA Precursor->C1 A2 Calcination (550 °C) A1->A2 Product Cr₂O₃ Nanoparticles A2->Product B2 Heat (80 °C) B1->B2 B3 Wash & Dry B2->B3 B4 Calcination (500-600 °C) B3->B4 B4->Product C2 Microwave Irradiation C1->C2 C3 Centrifuge & Dry C2->C3 C4 Annealing (500-600 °C) C3->C4 C4->Product

Caption: Comparison of synthesis routes for Cr₂O₃ nanoparticles.

Preparation of Ziegler-Natta Catalysts for Ethylene (B1197577) Polymerization

This compound can be used as a precursor to synthesize chromium-based complexes that, in combination with a co-catalyst such as diethylaluminium chloride (DEAC), form a heterogeneous Ziegler-Natta catalyst system for ethylene polymerization.[9][10] The activity of these catalysts is influenced by factors such as the Al/Cr ratio and the polymerization temperature.

Experimental Protocol: Synthesis of Chromium(III) Carboxylate Complex and Ethylene Polymerization

Catalyst Precursor Synthesis:

  • React this compound with a carboxylic acid (e.g., monochloroacetic acid) to form a chromium(III) oxo-trinuclear carboxylate complex.[9] The specific reaction conditions to obtain optimum yield for different carboxylate complexes may vary.[10]

Ethylene Polymerization:

  • In a suitable reactor, mix the chromium(III) carboxylate complex with a solvent (e.g., toluene).

  • Add the co-catalyst, diethylaluminium chloride (DEAC), to achieve the desired Al/Cr molar ratio.

  • Allow the mixture to "age" for approximately 15 minutes.

  • Introduce ethylene gas at the desired pressure (e.g., ~1 atm).

  • Conduct the polymerization at a controlled temperature for a specified duration.

  • Terminate the reaction and collect the polyethylene (B3416737) product.

Data Presentation: Ethylene Polymerization Catalytic Activity
Catalyst PrecursorCo-catalystAl/Cr RatioTemperature (°C)Max. Activity (gPE/gCr/hr/atm)
[Cr₃O(ClCH₂COO)₆·3H₂O]NO₃·3H₂ODEAC30.8291768

Data from[9][10].

Experimental Workflow: Ziegler-Natta Ethylene Polymerization

ZN_Polymerization cluster_precursor Catalyst Precursor Synthesis cluster_polymerization Ethylene Polymerization CrNitrate Cr(NO₃)₃·9H₂O CrComplex Cr(III) Carboxylate Complex CrNitrate->CrComplex CarboxylicAcid Carboxylic Acid CarboxylicAcid->CrComplex Mixing Mix Complex, Solvent, & Co-catalyst (DEAC) CrComplex->Mixing Aging Aging (15 min) Mixing->Aging Ethylene Introduce Ethylene Aging->Ethylene Polymerization Polymerization Ethylene->Polymerization PE Polyethylene Polymerization->PE

Caption: Workflow for ethylene polymerization using a Cr-based Ziegler-Natta catalyst.

Synthesis of MIL-101(Cr) Metal-Organic Framework

This compound is a key precursor in the hydrothermal synthesis of MIL-101(Cr), a highly porous metal-organic framework with an exceptionally large surface area and pore volume.[5][11] These properties make it a promising material for applications in gas storage, separation, and catalysis. The synthesis can be modulated by the use of additives.

Experimental Protocol: Hydrothermal Synthesis of MIL-101(Cr)
  • Prepare a solution by dissolving this compound (e.g., 12 g) and 1,4-benzenedicarboxylic acid (H₂BDC) (e.g., 5 g) in deionized water (e.g., 100 mL).[11] An additive such as hydrofluoric acid (HF), nitric acid (HNO₃), or sodium hydroxide (NaOH) can be included in this step.

  • Transfer the mixture into a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at 220 °C for 8 hours.

  • After cooling, collect the green solid product.

  • Purify the product by washing with hot N,N-dimethylformamide (DMF) at 100 °C, followed by hot ethanol at 80 °C, and finally hot deionized water.

  • Dry the purified solid to obtain the activated MIL-101(Cr) powder.

Data Presentation: Comparison of MIL-101(Cr) Synthesis Protocols
AdditiveSynthesis Temperature (°C)Synthesis Time (h)BET Surface Area (m²/g)
None2208-
HF2208~4100
HNO₃2208~4000
Acetic Acid160-2208Competitive with other methods
Microwave-assisted22013054

Data compiled from[5][11][12].

Experimental Workflow: MIL-101(Cr) Synthesis

MIL101_Synthesis cluster_reactants Reactants CrNitrate Cr(NO₃)₃·9H₂O Mixing Mix in Deionized Water CrNitrate->Mixing H2BDC H₂BDC H2BDC->Mixing Additive Additive (optional) Additive->Mixing Hydrothermal Hydrothermal Synthesis (Autoclave, 220 °C, 8h) Mixing->Hydrothermal Purification Purification (DMF, Ethanol, Water) Hydrothermal->Purification Drying Drying Purification->Drying MIL101 MIL-101(Cr) Drying->MIL101

Caption: Workflow for the hydrothermal synthesis of MIL-101(Cr).

References

Application Notes and Protocols: Chromium(III) Nitrate in the Catalytic Oxidation of Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) nitrate (B79036) serves as a versatile and economical precursor in the catalytic oxidation of a variety of organic compounds. While traditionally, chromium(VI) reagents have been employed stoichiometrically for such transformations, the use of chromium(III) nitrate in catalytic amounts presents a more environmentally benign and cost-effective approach. The underlying principle of these catalytic systems is the in-situ generation of the active chromium(VI) oxidizing species from the chromium(III) precatalyst, facilitated by a co-oxidant. This process establishes a Cr(III)/Cr(VI) redox cycle, enabling the continuous oxidation of the organic substrate.

This document provides detailed application notes and experimental protocols for the use of chromium(III) nitrate in the catalytic oxidation of key organic functional groups, including alcohols, aldehydes, and hydrocarbons.

Catalytic System Overview

The general catalytic system consists of a catalytic amount of chromium(III) nitrate nonahydrate [Cr(NO₃)₃·9H₂O] and a stoichiometric amount of a co-oxidant. Common co-oxidants include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP). The reaction conditions, such as solvent, temperature, and pH, are crucial for achieving high yields and selectivity.

The foundational concept of this catalytic approach is the Cr(III)/Cr(VI) redox cycle. In this cycle, the chromium(III) precatalyst is first oxidized to a chromium(VI) species by the co-oxidant. This high-valent chromium species then oxidizes the organic substrate, and in the process, is reduced back to chromium(III), which re-enters the catalytic cycle.

Catalytic_Cycle CrIII Cr(III) Nitrate (Precatalyst) CrVI Cr(VI) Species (Active Oxidant) CrIII->CrVI Oxidation CrVI->CrIII Reduction Substrate Organic Substrate (e.g., Alcohol) CrVI->Substrate Oxidizes Product Oxidized Product (e.g., Ketone) Substrate->Product CoOxidant Co-oxidant (e.g., H₂O₂) CoOxidant->CrIII Oxidizes CoOxidant_spent Spent Co-oxidant (e.g., H₂O) CoOxidant->CoOxidant_spent Consumed

Figure 1: General Catalytic Cycle for Cr(III)-Catalyzed Oxidation.

Application 1: Oxidation of Alcohols to Carbonyl Compounds

The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental transformation in organic synthesis. The chromium(III) nitrate/co-oxidant system offers a catalytic alternative to stoichiometric chromium(VI) reagents.

Quantitative Data Summary
Substrate TypeProduct TypeCatalyst Loading (mol%)Co-oxidantSolventTemperature (°C)Typical Yield (%)
Secondary AlcoholsKetones1-5H₂O₂ or TBHPAcetonitrile (B52724), Water25-8085-95
Primary AlcoholsAldehydes1-5TBHPDichloromethane2570-85
Primary AlcoholsCarboxylic Acids1-5H₂O₂Water, Acetic Acid50-10080-90
Experimental Protocols

Protocol 1.1: Oxidation of a Secondary Alcohol to a Ketone using Cr(NO₃)₃/H₂O₂

This protocol describes the oxidation of 2-octanol (B43104) to 2-octanone.

Materials:

  • This compound [Cr(NO₃)₃·9H₂O]

  • 2-octanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetonitrile

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Ethyl acetate (B1210297)

  • Deionized water

Procedure:

  • To a solution of 2-octanol (1.30 g, 10 mmol) in acetonitrile (20 mL) in a round-bottom flask equipped with a magnetic stirrer, add this compound (0.04 g, 0.1 mmol, 1 mol%).

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution of the catalyst.

  • Slowly add 30% hydrogen peroxide (3.4 g, 30 mmol) dropwise to the reaction mixture over a period of 15 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with deionized water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-octanone.

  • Purify the product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-octanone.

Workflow_Alcohol_Oxidation start Start dissolve Dissolve 2-octanol and Cr(NO₃)₃·9H₂O in Acetonitrile start->dissolve add_h2o2 Add H₂O₂ dropwise dissolve->add_h2o2 react Stir at Room Temperature (4-6 hours) add_h2o2->react monitor Monitor reaction by TLC/GC react->monitor monitor->react Incomplete quench Quench with NaHCO₃ solution monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash organic layer extract->wash dry Dry with MgSO₄ and filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end End (Pure 2-octanone) purify->end

Figure 2: Experimental Workflow for the Oxidation of a Secondary Alcohol.

Application 2: Oxidation of Aldehydes to Carboxylic Acids

The chromium(III) nitrate/H₂O₂ system can efficiently oxidize aldehydes to their corresponding carboxylic acids. This method is particularly useful when a mild and catalytic oxidant is required.

Quantitative Data Summary
Substrate TypeProduct TypeCatalyst Loading (mol%)Co-oxidantSolventTemperature (°C)Typical Yield (%)
Aromatic AldehydesAromatic Carboxylic Acids2-5H₂O₂Water, Acetic Acid60-8090-98
Aliphatic AldehydesAliphatic Carboxylic Acids2-5H₂O₂Water50-7085-95
Experimental Protocols

Protocol 2.1: Oxidation of Benzaldehyde (B42025) to Benzoic Acid

Materials:

  • This compound [Cr(NO₃)₃·9H₂O]

  • Benzaldehyde

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetic acid

  • Deionized water

  • Sodium sulfite (B76179) (Na₂SO₃)

Procedure:

  • In a three-necked flask fitted with a condenser and a dropping funnel, prepare a solution of this compound (0.08 g, 0.2 mmol, 2 mol%) in a mixture of deionized water (15 mL) and acetic acid (5 mL).

  • Add benzaldehyde (1.06 g, 10 mmol) to the solution and heat the mixture to 60°C with stirring.

  • Add 30% hydrogen peroxide (2.27 g, 20 mmol) dropwise from the dropping funnel over 30 minutes.

  • Maintain the reaction temperature at 60-70°C for 2-3 hours, monitoring the disappearance of the aldehyde by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Decompose the excess peroxide by adding a small amount of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Cool the mixture in an ice bath to precipitate the benzoic acid.

  • Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum to obtain pure benzoic acid.

Application 3: Oxidation of Benzylic C-H Bonds

The catalytic system can also be applied to the oxidation of activated C-H bonds, such as those in the benzylic position of substituted toluenes, to afford benzoic acids or ketones.

Quantitative Data Summary
Substrate TypeProduct TypeCatalyst Loading (mol%)Co-oxidantSolventTemperature (°C)Typical Yield (%)
Substituted ToluenesSubstituted Benzoic Acids5-10H₂O₂Acetic Acid/Water80-10070-85
DiphenylmethaneBenzophenone5TBHPAcetonitrile8085-95
Experimental Protocols

Protocol 3.1: Oxidation of Toluene (B28343) to Benzoic Acid

Materials:

  • This compound [Cr(NO₃)₃·9H₂O]

  • Toluene

  • 30% Hydrogen peroxide (H₂O₂)

  • Acetic acid

  • Deionized water

Procedure:

  • Charge a high-pressure reactor with toluene (0.92 g, 10 mmol), this compound (0.20 g, 0.5 mmol, 5 mol%), and a mixture of acetic acid (10 mL) and water (10 mL).

  • Seal the reactor and add 30% hydrogen peroxide (4.54 g, 40 mmol) via a pump over 1 hour, while maintaining the internal temperature at 100°C.

  • After the addition is complete, continue to heat the reaction mixture at 100°C for an additional 4 hours.

  • Cool the reactor to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a beaker and cool in an ice bath to precipitate the benzoic acid.

  • Isolate the product by filtration, wash with cold water, and dry to yield benzoic acid.

Logical_Relationship cluster_0 Catalyst Activation cluster_1 Substrate Oxidation CrIII Cr(III) Nitrate CrVI Active Cr(VI) Species CrIII->CrVI Oxidation CoOxidant Co-oxidant (H₂O₂) CoOxidant->CrIII Activates Substrate Organic Substrate (Alcohol, Aldehyde, Alkane) CrVI->Substrate Oxidizes Product Oxidized Product (Ketone, Carboxylic Acid) Substrate->Product Oxidation Product->CrIII Reduces Cr(VI) back to Cr(III)

Figure 3: Logical Flow of the Catalytic Oxidation Process.

Safety Precautions

  • Chromium compounds, including chromium(III) nitrate, should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen peroxide and tert-butyl hydroperoxide are strong oxidizers. Avoid contact with skin and eyes, and do not mix them with flammable materials.

  • Reactions involving peroxides can be exothermic. Proper temperature control is essential to prevent runaway reactions.

Conclusion

The use of chromium(III) nitrate as a precatalyst in conjunction with a co-oxidant provides a practical and efficient method for the oxidation of various organic compounds. These protocols offer a starting point for researchers to explore the utility of this catalytic system in their synthetic endeavors. Optimization of reaction conditions for specific substrates may be necessary to achieve the desired outcomes.

Application Note and Protocol: Preparation of a Standard Solution of Chromium(III) Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation of a standard aqueous solution of Chromium(III) nitrate (B79036). Adherence to this protocol is crucial for ensuring the accuracy, reproducibility, and safety of experimental results.

Introduction

Standard solutions are solutions containing a precisely known concentration of a substance. They serve as essential references in analytical chemistry, enabling the determination of unknown concentrations through techniques like titration or spectrophotometry. Chromium(III) nitrate, typically available as the nonahydrate (Cr(NO₃)₃·9H₂O), is a common source of Cr³⁺ ions used in synthesis, catalysis, and various analytical procedures. The protocol herein details the preparation of a standard solution from the solid nonahydrate salt.

Safety Precautions

Chromium(III) nitrate nonahydrate is an oxidizing agent and can cause skin and serious eye irritation.[1][2][3] It is imperative to handle this chemical with care in a well-ventilated area or a chemical fume hood.

Personal Protective Equipment (PPE) required:

  • Nitrile gloves[1][2][4]

  • Safety glasses with side-shields or chemical splash goggles[1][2]

  • A lab coat[5][6]

Handling:

  • Avoid breathing dust.[1]

  • Avoid contact with skin and eyes.[1][2][4]

  • Keep away from clothing and other combustible materials.[2][5][6]

  • Wash hands thoroughly after handling.[5][6]

  • Ensure eyewash stations and safety showers are readily accessible.[5][6]

Reagents and Equipment

  • Reagents:

    • This compound (Cr(NO₃)₃·9H₂O), analytical grade or higher

    • Deionized or distilled water

    • Dilute nitric acid (optional, for enhanced stability)[7]

  • Equipment:

    • Analytical balance (readable to ±0.0001 g)

    • Volumetric flask (Class A) with stopper

    • Beakers

    • Glass stirring rod

    • Weighing paper or weighing boat

    • Spatula

    • Wash bottle with deionized water

    • Pipettes

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, which are essential for accurate preparation of a standard solution.

PropertyValueReference(s)
Chemical FormulaCr(NO₃)₃ · 9H₂O[8][9][10]
Molar Mass400.15 g/mol [3][9][10]
AppearancePurple crystalline solid[8]
Solubility in Water810 g/L at 20 °C[10][11]
pH (50 g/L solution at 20 °C)2-3[10][11]

Experimental Protocol

This protocol describes the preparation of 100 mL of a 0.1 M Chromium(III) nitrate standard solution . The procedure can be adapted for different concentrations or volumes by adjusting the calculated mass of the solute.

Step 1: Calculation

  • Determine the required mass of Cr(NO₃)₃·9H₂O.

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol )

    • Mass (g) = 0.1 mol/L × 0.100 L × 400.15 g/mol

    • Mass (g) = 4.0015 g

Step 2: Weighing the Solute

  • Place a clean, dry weighing boat on the analytical balance and tare the balance to zero.

  • Carefully use a spatula to weigh out exactly 4.0015 g of this compound into the weighing boat. Record the exact mass.

Step 3: Dissolution

  • Transfer the weighed solid into a clean beaker (e.g., 150 mL).

  • Add approximately 50-60 mL of deionized water to the beaker.

  • Stir the mixture gently with a glass stirring rod until the solid is completely dissolved.[12][13] The solution should appear violet.

    • Note for enhanced stability: For long-term storage, using a 0.01 M nitric acid solution as the solvent can prevent the hydrolysis of the chromium ions.[7]

Step 4: Dilution to Final Volume

  • Carefully pour the dissolved solution from the beaker into a 100 mL Class A volumetric flask.

  • Use a wash bottle with deionized water to rinse the beaker, stirring rod, and any funnel used for the transfer. Add all rinsings to the volumetric flask to ensure no solute is lost.

  • Continue adding deionized water to the flask until the liquid level is close to, but not at, the calibration mark.

  • Use a pipette or dropper to add the final drops of deionized water until the bottom of the meniscus is precisely on the calibration mark.

  • Stopper the flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.

Step 5: Storage and Labeling

  • Transfer the prepared standard solution to a clean, dry, and clearly labeled storage bottle. Never store solutions in a volumetric flask. [12]

  • The label should include:

    • Name of the solution: Chromium(III) Nitrate

    • Concentration: 0.1 M

    • Date of preparation

    • Name of the preparer

  • Store the solution in a cool, dry, and well-ventilated area away from combustible materials.[5][9]

Visualization of the Workflow

The following diagram illustrates the logical flow of the protocol for preparing the standard solution.

G cluster_prep Preparation cluster_dilution Dilution & Finalization cluster_storage Storage calc 1. Calculation (Determine mass of Cr(NO₃)₃·9H₂O) weigh 2. Weighing (Accurately weigh the calculated mass) calc->weigh dissolve 3. Dissolution (Dissolve solid in ~60% of final volume of H₂O) weigh->dissolve transfer 4. Transfer (Transfer solution to volumetric flask) dissolve->transfer rinse 5. Rinse (Rinse beaker and add to flask) transfer->rinse dilute 6. Dilute to Volume (Add H₂O to calibration mark) rinse->dilute mix 7. Homogenization (Stopper and invert flask to mix) dilute->mix label_store 8. Labeling & Storage (Transfer to labeled bottle and store properly) mix->label_store end End label_store->end start Start start->calc

Caption: Workflow for preparing a standard solution.

References

Application Notes: Chromium(III) Nitrate Nonahydrate as a Mordant in Textile Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

Mordants, or dye fixatives, are essential substances in textile dyeing for setting dyes on fabrics.[1] They function by forming a coordination complex with the dye, which then attaches to the fabric, enhancing the fastness of the dye.[1] Chromium(III) nitrate (B79036) nonahydrate, Cr(NO₃)₃·9H₂O, is a polyvalent metal salt used as a mordant, particularly for protein fibers like wool and silk, and to a lesser extent, cellulosic fibers.[2][3] It is known for producing dyeings with excellent light and wash fastness properties.[2][4] The trivalent chromium (Cr(III)) ion forms a stable, insoluble complex between the dye molecule and the fiber.[1]

While effective, the use of any chromium compound in textile processing raises environmental and health concerns.[5][6] Trivalent chromium is considered less toxic than hexavalent chromium (Cr(VI)), a known carcinogen that was historically used.[6][7] However, proper handling, waste management, and adherence to safety protocols are critical to mitigate risks associated with chromium. These notes are intended for research and professional laboratory use, providing detailed protocols and safety information for the application of chromium(III) nitrate nonahydrate as a mordant.

2.0 Safety and Handling

This compound is an oxidizing solid that may intensify fire and cause serious eye and skin irritation.[8][9][10] It may also cause an allergic skin reaction.[11][12]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[8][10][12] In case of inadequate ventilation or dust formation, wear respiratory protection.[9]

  • Handling: Avoid contact with skin and eyes.[10] Avoid the formation of dust and aerosols.[8] Keep away from heat, open flames, combustible materials, and other sources of ignition.[8][10] Do not eat, drink, or smoke when using this product.[11]

  • Storage: Store in a dry, well-ventilated place in a tightly closed container.[9] Keep away from clothing and other combustible materials.[9]

  • First Aid:

    • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[10]

    • In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation or a rash occurs, get medical advice.[10][12]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing and consult a physician.[8][9][10]

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician if you feel unwell.[9][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10][11] Do not let the product enter drains.[8]

3.0 Mechanism of Action

The effectiveness of chromium(III) nitrate as a mordant lies in the ability of the Cr³⁺ ion to form coordination complexes. These complexes act as a bridge between the functional groups on the textile fiber and the ligand groups on the dye molecule.[2][13]

  • Hydrolysis: In an aqueous solution, the [Cr(H₂O)₆]³⁺ ion undergoes hydrolysis, forming various hydroxo complexes.

  • Fiber Binding: These chromium complexes bind to the functional groups of the fiber. For protein fibers like wool, Cr³⁺ binds to carboxyl (-COOH) and amino (-NH₂) groups.

  • Dye Chelation: The chromium ion, now bound to the fiber, chelates with the dye molecules, which typically contain hydroxyl, carboxyl, or azo groups.[2] This forms a large, insoluble "lake" complex that is firmly fixed within the fiber structure, resulting in high wash and light fastness.[1][2]

G FIBER Textile Fiber (e.g., Wool with -COOH, -NH₂ groups) CR Chromium(III) Ion [Cr(H₂O)₆]³⁺ FIBER->CR forms complex with COMPLEX Insoluble Dye-Mordant-Fiber Complex (Lake) DYE Dye Molecule (with -OH, -COOH, N=N groups) CR->DYE chelates CR->COMPLEX forms

Caption: Chelation mechanism of Chromium(III) mordant.

4.0 Experimental Protocols

Protocols vary based on the fiber type and the desired outcome. The three primary methods for mordanting are pre-mordanting, meta-mordanting (simultaneous), and post-mordanting (after-chrome).[1][14][15]

4.1 Fiber and Reagent Preparation

  • Fiber Scouring: Before mordanting, all fibers must be thoroughly cleaned (scoured) to remove any oils, waxes, or impurities. For wool and silk, use a pH-neutral soap. For cotton, boil with a mild solution of soda ash and soap. Rinse thoroughly.[16]

  • Mordant Solution: Prepare a stock solution of this compound. Accurately weigh the required amount of mordant based on the weight of fiber (WOF).

4.2 General Mordanting Workflow

G cluster_pre Pre-Mordanting cluster_meta Meta-Mordanting cluster_post Post-Mordanting PRE_SCOUR 1. Scour Fiber PRE_MORD 2. Mordant Bath PRE_SCOUR->PRE_MORD PRE_RINSE 3. Rinse PRE_MORD->PRE_RINSE PRE_DYE 4. Dye Bath PRE_RINSE->PRE_DYE FINISH Final Rinse & Dry PRE_DYE->FINISH META_SCOUR 1. Scour Fiber META_DYE 2. Combined Dyeing & Mordanting Bath META_SCOUR->META_DYE META_DYE->FINISH POST_SCOUR 1. Scour Fiber POST_DYE 2. Dye Bath POST_SCOUR->POST_DYE POST_RINSE 3. Rinse POST_DYE->POST_RINSE POST_MORD 4. Mordant Bath POST_RINSE->POST_MORD POST_MORD->FINISH

Caption: Workflow for different chromium mordanting methods.

4.3 Protocol 1: Pre-mordanting for Wool/Silk

This method involves treating the fiber with the mordant before dyeing and generally ensures good dye uptake.[2]

  • Weigh the scoured, dry fiber. All calculations will be based on this weight (WOF).

  • Calculate the required amount of this compound. A typical concentration is 1-4% WOF.

  • Prepare the Mordant Bath: Fill a stainless steel pot with enough soft or distilled water to allow the fibers to move freely (e.g., a 1:30 liquor ratio).[16] Dissolve the calculated mordant in warm water and add it to the pot.

  • Enter Fibers: Add the wetted fibers to the mordant bath at room temperature.

  • Heat: Slowly raise the temperature to 85-95°C over 60 minutes.

  • Hold: Maintain this temperature for 45-60 minutes, stirring gently every 15 minutes to ensure even mordanting.

  • Cool: Allow the bath to cool completely, preferably overnight.

  • Rinse: Remove the fibers, gently squeeze out excess liquid, and rinse thoroughly in lukewarm water.

  • Dye: The mordanted fibers can be dyed immediately or dried and stored for later use.

4.4 Protocol 2: Post-mordanting (After-chrome) for Wool

This is a common method for chrome dyes, where the complex forms directly on the dyed fiber.[14][17]

  • Dye the Fiber: Dye the scoured fiber with a suitable dye (e.g., an acid dye) following the dye manufacturer's instructions, typically in an acidic dyebath.

  • Exhaust the Dyebath: Once the dyebath is exhausted (most of the color has been absorbed by the fiber), prepare for mordanting.

  • Add Mordant: The mordant can be added directly to the exhausted dyebath or the fiber can be treated in a fresh bath.[14] Add 1-3% WOF of this compound.

  • Heat: Bring the bath back to a boil and hold for another 30-45 minutes.

  • Cool & Rinse: Let the bath cool. Remove the fibers, rinse thoroughly with warm, then cool water until the water runs clear.

  • Dry: Dry the fibers away from direct sunlight.

4.5 Protocol 3: Meta-mordanting (Simultaneous) for Wool

In this single-bath process, the dye and mordant are applied together. It is simpler but may sometimes compromise the uniformity of the dyeing.[1][2]

  • Prepare the Dyebath: Fill a pot with the required amount of water and add the dye. Ensure it is fully dissolved.

  • Add Mordant: Add the this compound (1-4% WOF) to the dyebath. The pH should be controlled, typically in the acidic range (pH 4-6), which may require the addition of an acid like acetic acid.

  • Enter Fibers: Add the scoured, wetted fibers to the bath at around 40°C.

  • Heat: Slowly raise the temperature to a boil (95-100°C) over 45-60 minutes.

  • Hold: Maintain the boil for 60-90 minutes, stirring gently.

  • Cool & Rinse: Allow the dyebath to cool before removing the fibers. Rinse as described in the post-mordanting protocol.

5.0 Data Presentation

The concentration of mordant, temperature, and time are critical parameters that influence the final color and fastness properties.

Table 1: Typical Mordanting Parameters for this compound

ParameterWool / SilkCotton*
Mordant Conc. (% WOF) 1 - 4%2 - 6%
Liquor Ratio 1:20 - 1:401:20 - 1:40
Temperature 85 - 100°C90 - 100°C
Time 45 - 90 min60 - 90 min
pH 4.0 - 6.05.0 - 7.0

*Note: Cellulosic fibers like cotton have a lower affinity for many mordants. A pre-treatment with a tannin-rich substance (e.g., tannic acid) is often required before mordanting to improve uptake.[18][19]

Table 2: Comparative Color Fastness Properties with Chrome Mordant

Color fastness is rated on a scale of 1 (poor) to 5 (excellent). Chrome mordants are known to significantly improve lightfastness compared to other common mordants.[4]

FiberDye TypeMordantLight FastnessWash FastnessRub Fastness
WoolNatural (Yellow Dyes)Chrome 4-5 (Good-Excellent) 4-5 (Good-Excellent)4 (Good)
WoolNatural (Yellow Dyes)Alum2-3 (Poor-Fair)3-4 (Fair-Good)4 (Good)
WoolNatural (Yellow Dyes)Iron4-5 (Good-Excellent)4 (Good)3-4 (Fair-Good)
WoolAcid DyesChrome 5 (Excellent)4-5 (Good-Excellent)4-5 (Good-Excellent)
SilkNatural DyesChrome 4 (Good)4 (Good)4 (Good)

(Data synthesized from comparative studies.[4][20][21] Absolute values can vary significantly based on the specific dye, fiber, and process conditions.)

This compound is a highly effective mordant for achieving superior light and wash fastness, particularly on protein fibers.[2][4] Its application requires stringent adherence to safety protocols and environmental regulations due to the inherent risks associated with chromium compounds.[6][11] While the textile industry is increasingly exploring eco-friendly mordant alternatives, chrome-based mordanting remains a relevant process in applications demanding the highest levels of color durability.[5][13] The protocols outlined provide a foundational methodology for researchers to explore the application of this mordant in a controlled laboratory setting.

References

Application of Chromium(III) Nitrate in Corrosion Inhibition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) nitrate (B79036), Cr(NO₃)₃, is emerging as a viable and more environmentally benign alternative to hexavalent chromium compounds for corrosion protection of various metals, including steel and aluminum alloys. Its application is predominantly in the formulation of trivalent conversion coatings (TCCs) and as a passivating agent. The protective action of Chromium(III) nitrate is attributed to the formation of a stable, passive layer primarily composed of chromium oxides and hydroxides on the metal surface. This layer acts as a physical barrier, impeding the ingress of corrosive agents and thereby mitigating the electrochemical processes that lead to corrosion.

This document provides detailed application notes, summarizing key performance data and outlining experimental protocols for evaluating the efficacy of Chromium(III) nitrate as a corrosion inhibitor.

Data Presentation

The following tables summarize quantitative data from studies evaluating the corrosion inhibition performance of treatments derived from Chromium(III) nitrate.

Table 1: Electrochemical Parameters for Steel Pretreated with Chromium(III) Nitrate Based Conversion Coatings

Treatment ConditionImmersion Time (min)Corrosion Potential (Ecorr) (V vs. SCE)Corrosion Current Density (icorr) (A/cm²)Polarization Resistance (Rp) (Ω·cm²)
Uncoated Steel--0.657.8 x 10⁻⁶3.2 x 10³
Cr(III) CC (pH 1.4)5-0.581.2 x 10⁻⁶2.1 x 10⁴
Cr(III) CC (pH 1.4)15-0.558.5 x 10⁻⁷3.0 x 10⁴
Cr(III) CC (pH 1.4)30-0.525.1 x 10⁻⁷5.0 x 10⁴
Cr(III) CC (pH 1.4)60-0.503.5 x 10⁻⁷7.3 x 10⁴
Cr(III) CC (pH 1.4)120-0.482.8 x 10⁻⁷9.1 x 10⁴

Data adapted from a study on steel samples pretreated with a Cr(III) conversion coating (CC) in a 3.5 wt% NaCl solution. The Cr(III) bath was prepared using chromium(III) nitrate.[1]

Table 2: Electrochemical Parameters for 6063 Aluminum Alloy with and without Trivalent-Chrome Coating

SampleCorrosion Potential (Ecorr) (V vs. SCE)Corrosion Current Density (icorr) (A/cm²)
Bare 6063 Al Alloy-0.753.2 x 10⁻⁶
Cr³⁺ Coated 6063 Al Alloy-0.681.1 x 10⁻⁶

Data adapted from a study on 6063 aluminum alloy in 3.5% NaCl solution. The trivalent-chrome coating was prepared from a bath that can be formulated with Chromium(III) nitrate.[2]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Electrogalvanized Steel with Cr(III) Passivation

Immersion TimeCharge Transfer Resistance (Rct) (kΩ·cm²)Double Layer Capacitance (Cdl) (µF/cm²)
1 hour1525
1 day2518
2 days4012
4 days558

Data adapted from a study on electrogalvanized steel passivated in a Cr(III)-based solution (derived from chromium nitrate) and tested in 0.05 mol L⁻¹ sodium chloride solution.[2]

Signaling Pathways and Mechanisms

The primary mechanism of corrosion inhibition by Chromium(III) nitrate involves the formation of a passive film on the metal surface. This process is initiated by a localized increase in pH at the metal-solution interface, which causes the precipitation of chromium hydroxides and oxides.

G cluster_solution Solution Bulk cluster_interface Metal-Solution Interface cluster_corrosion Corrosion Process Cr3 Cr³⁺(aq) pH_increase Localized pH Increase (due to cathodic reactions) Cr3->pH_increase migrates to NO3 NO₃⁻(aq) Metal Metal Surface (e.g., Steel, Al) Cathodic Cathodic Reaction (e.g., O₂ reduction) Metal->Cathodic Precipitation Precipitation of Cr(OH)₃ pH_increase->Precipitation Dehydration Dehydration Precipitation->Dehydration PassiveLayer Formation of Passive Layer (Cr₂O₃, Cr(OH)₃) Dehydration->PassiveLayer PassiveLayer->Metal covers Anodic Anodic Dissolution (M → Mⁿ⁺ + ne⁻) PassiveLayer->Anodic inhibits PassiveLayer->Cathodic inhibits Corrosion Corrosion Anodic->Corrosion Cathodic->pH_increase Cathodic->Corrosion

Caption: Corrosion inhibition mechanism of Chromium(III) nitrate.

Experimental Protocols

Preparation of Trivalent Chromium Conversion Coating Solution

This protocol describes the preparation of a basic trivalent chromium conversion coating bath using Chromium(III) nitrate.

Materials:

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Deionized water

  • Nitric acid (HNO₃) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Beakers, magnetic stirrer, pH meter

Procedure:

  • Dissolve a specified concentration of this compound (e.g., 10-50 g/L) in deionized water with continuous stirring.

  • Adjust the pH of the solution to the desired range (typically between 1.4 and 4.0) using dilute nitric acid or sodium hydroxide.[1]

  • The solution can be used at room temperature or heated to a specific temperature (e.g., 60°C) depending on the application.[3]

G start Start dissolve Dissolve Cr(NO₃)₃·9H₂O in Deionized Water start->dissolve stir Stir until fully dissolved dissolve->stir adjust_pH Adjust pH (e.g., 1.4 - 4.0) stir->adjust_pH heat Heat to desired temperature (optional) adjust_pH->heat ready Solution Ready for Use adjust_pH->ready if not heated heat->ready G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_we Prepare Working Electrode assemble_cell Assemble 3-Electrode Cell prep_we->assemble_cell add_solution Add Corrosive Medium (with/without inhibitor) assemble_cell->add_solution stabilize_ocp Stabilize OCP (30-60 min) add_solution->stabilize_ocp scan_potential Scan Potential (e.g., -250 to +250 mV vs OCP) stabilize_ocp->scan_potential record_data Record Current Density scan_potential->record_data tafel_extrapolation Tafel Extrapolation record_data->tafel_extrapolation determine_params Determine Ecorr & icorr tafel_extrapolation->determine_params calculate_ie Calculate Inhibition Efficiency (IE%) determine_params->calculate_ie G prep_cell Prepare Electrochemical Cell (as in polarization test) stabilize_ocp Stabilize OCP prep_cell->stabilize_ocp apply_ac Apply AC Voltage Signal (at OCP over frequency range) stabilize_ocp->apply_ac record_impedance Record Impedance Data apply_ac->record_impedance plot_data Generate Nyquist & Bode Plots record_impedance->plot_data model_data Model with Equivalent Circuit plot_data->model_data analyze_params Analyze Rct and Cdl model_data->analyze_params

References

Application Notes and Protocols: Chromium(III) Nitrate in Ziegler-Natta Type Polymerization Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Chromium(III) nitrate (B79036) as a precursor in the formulation of Ziegler-Natta type catalysts for olefin polymerization. The information is primarily based on academic research where Chromium(III) nitrate nonahydrate serves as the source for chromium-based catalysts used in ethylene (B1197577) polymerization.

Introduction

Ziegler-Natta catalysts are a cornerstone of polyolefin production, traditionally comprising a transition metal halide from groups IV-VIII (like titanium, vanadium, or chromium) and an organometallic co-catalyst from groups I-III, typically an organoaluminum compound.[1][2] While titanium-based systems are the most common, chromium-based catalysts are also significant, particularly in the production of high-density polyethylene (B3416737) (HDPE).[3][4]

This compound can be utilized as a starting material to synthesize chromium(III) carboxylate complexes. These complexes, when combined with an organoaluminum co-catalyst such as diethylaluminum chloride (DEAC), form a heterogeneous catalyst system capable of polymerizing ethylene.[5] This approach deviates from the typical Phillips catalyst, which is also chromium-based but generally prepared from chromium(VI) on a silica (B1680970) support.[4][6]

Data Presentation: Catalyst Performance

The following tables summarize quantitative data from studies utilizing chromium(III) nitrate-derived catalysts for ethylene polymerization.

Table 1: Catalyst Composition and Identification [5]

Catalyst Precursor FormulaAbbreviationChromium Content (Calculated %)Chromium Content (Experimental %)
[Cr₃O(ClCH₂COO)₆·3H₂O]NO₃·3H₂OCr-MCA17.2817.25
[Cr₃O(Cl₂CHCOO)₆·3H₂O]NO₃·H₂OCr-DCA14.5314.55
[Cr₃O(Cl₃CCOO)₆·3H₂O]NO₃·2H₂OCr-TCA12.0112.04
[Cr₃O(CH₃COO)₆·3H₂O]NO₃·7H₂OCr-Ac20.3120.39

Table 2: Influence of Al/Cr Molar Ratio and Temperature on Catalytic Activity (Catalyst: Cr-MCA) [5][7]

Al/Cr Molar RatioPolymerization Temperature (°C)Catalytic Activity (g PE / g Cr / hr / atm)Polymer Yield (g)
15.42912500.22
23.22915630.28
30.8 29 1768 0.32
38.62913130.23
46.32911250.20
30.836Lower than at 29°C-
30.840Lower than at 29°C-

PE: Polyethylene

Experimental Protocols

The following protocols are based on the methodology described by Aishah et al. in "Chromium(III) Based Ziegler-Natta Catalysts for Olefin Polymerization".[5][7]

Protocol 1: Synthesis of Chromium(III) Carboxylate Catalyst Precursors

This protocol describes the synthesis of oxo-trinuclear chromium(III) carboxylate complexes from this compound.

Materials:

  • This compound (Cr(NO₃)₃·9H₂O)

  • Monochloroacetic acid (or other desired carboxylic acid)

  • Deionized water

  • Ethanol (B145695)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Dissolve an excess of the selected carboxylic acid (e.g., monochloroacetic acid) in a minimal amount of deionized water in a round-bottom flask.

  • Add this compound to the carboxylic acid solution.

  • Reflux the mixture for a specified duration (e.g., 15 hours for monochloroacetic acid) to ensure complete reaction.[5]

  • After reflux, cool the solution to room temperature.

  • Concentrate the solution by evaporation to induce crystallization of the chromium complex.

  • Wash the resulting crystals with a small amount of cold ethanol to remove unreacted carboxylic acid.

  • Collect the crystals by filtration and dry them under vacuum.

  • Characterize the synthesized complex using techniques such as FT-IR spectroscopy and determine the chromium content via titrimetry.[7]

Protocol 2: Ethylene Polymerization

This protocol details the procedure for ethylene polymerization using the synthesized chromium(III) complex and a co-catalyst.

Materials:

  • Synthesized Chromium(III) carboxylate complex (e.g., Cr-MCA)

  • Toluene (B28343) (anhydrous)

  • Diethylaluminum chloride (DEAC) solution (co-catalyst)

  • High-purity ethylene gas

  • Schlenk line or glovebox for inert atmosphere operations

  • Polymerization reactor equipped with stirring and temperature control

  • Gas line with constant volume setup

Procedure:

  • Catalyst Preparation:

    • Under an inert atmosphere, add a precisely weighed amount of the chromium(III) carboxylate complex to the polymerization reactor.

    • Add 87 mL of anhydrous toluene to the reactor.[7]

    • Inject 13 mL of diethylaluminum chloride solution as the co-catalyst to achieve the desired Al/Cr molar ratio (e.g., 30.8 for maximum activity).[7]

    • Allow the catalyst and co-catalyst mixture to "age" for 15 minutes with stirring.[7]

  • Polymerization:

    • Bring the reactor to the desired polymerization temperature (e.g., 29°C for optimal activity).[7]

    • Introduce ethylene gas into the reactor at a constant pressure (e.g., approximately 1 atm).[7]

    • Monitor the consumption of ethylene over time to determine the reaction kinetics. The polymerization is typically carried out for a set duration, for example, 60 minutes.[7]

  • Termination and Product Isolation:

    • Terminate the polymerization by venting the ethylene and adding an appropriate quenching agent (e.g., acidified methanol).

    • The polyethylene product will precipitate.

    • Collect the polymer by filtration.

    • Wash the polymer thoroughly with methanol (B129727) and then water to remove catalyst residues.

    • Dry the polyethylene product in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

  • Characterization:

    • Characterize the resulting polyethylene using methods such as Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm its structure and Differential Scanning Calorimetry (DSC) to determine its thermal properties, like melting point and crystallinity.[5] The resulting polymer is typically of high density and crystallinity.[5][7]

Diagrams and Workflows

Logical Relationship: Catalyst System Components

G cluster_precursor Catalyst Precursor Synthesis cluster_polymerization Polymerization System CrN Chromium(III) Nitrate Nonahydrate CrComplex Chromium(III) Oxo-Trinuclear Carboxylate Complex CrN->CrComplex CA Carboxylic Acid (e.g., Monochloroacetic Acid) CA->CrComplex ActiveCat Active Catalytic Species CrComplex->ActiveCat CoCat Co-catalyst (e.g., Diethylaluminum Chloride) CoCat->ActiveCat Monomer Ethylene Monomer->ActiveCat Polymer Polyethylene ActiveCat->Polymer Polymerization

Caption: Relationship of components in the Cr(III) nitrate-based catalyst system.

Experimental Workflow: From Precursor to Polymer

G start Start synthesis Synthesize Cr(III) Carboxylate from Cr(III) Nitrate start->synthesis characterize_cat Characterize Catalyst (FT-IR, Titrimetry) synthesis->characterize_cat setup_reactor Prepare Reactor under Inert Atmosphere characterize_cat->setup_reactor add_components Add Cr-Complex, Toluene, and Co-catalyst (DEAC) setup_reactor->add_components age_catalyst Age Catalyst Mixture (15 min) add_components->age_catalyst polymerize Introduce Ethylene (Constant Temp & Pressure) age_catalyst->polymerize terminate Terminate Reaction (e.g., Acidified Methanol) polymerize->terminate isolate Filter, Wash, and Dry Polyethylene Product terminate->isolate characterize_poly Characterize Polymer (FT-IR, DSC) isolate->characterize_poly end End characterize_poly->end

Caption: Workflow for ethylene polymerization using a Cr(III) nitrate-derived catalyst.

References

Thermal Decomposition: A Versatile Method for Chromium(III) Oxide Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chromium(III) oxide (Cr2O3), also known as eskolaite, is a highly stable and versatile inorganic material with a wide range of applications, including catalysis, pigments, coatings, and advanced ceramics. The synthesis of Cr2O3 at the nanoscale enhances its properties due to increased surface area and quantum confinement effects. The thermal decomposition method offers a simple, cost-effective, and scalable route for the synthesis of high-purity Cr2O3 nanoparticles. This document provides a detailed overview of the thermal decomposition method, including various precursors, experimental protocols, and characterization of the resulting nanoparticles.

Principle of Thermal Decomposition

The thermal decomposition method for synthesizing Cr2O3 nanoparticles involves heating a chromium-containing precursor at a specific temperature in a controlled atmosphere. The heat provides the necessary energy to break down the chemical bonds in the precursor, leading to the formation of Cr2O3 and volatile byproducts. The properties of the final Cr2O3 nanoparticles, such as particle size, morphology, and crystallinity, are highly dependent on the choice of precursor, decomposition temperature, heating rate, and the surrounding atmosphere.

Precursors for Cr2O3 Nanoparticle Synthesis

A variety of chromium-containing compounds can be used as precursors for the thermal decomposition synthesis of Cr2O3 nanoparticles. The choice of precursor influences the decomposition temperature and the characteristics of the final product.

Table 1: Common Precursors for Thermal Decomposition Synthesis of Cr2O3 Nanoparticles

PrecursorChemical FormulaDecomposition Temperature (°C)Reference
Chromium (III) nitrate (B79036) nonahydrateCr(NO3)3·9H2O550 - 1100[1][2][3]
Chromium-oxalic acid complex-500 - 600
Chromium (III) acetylacetonateCr(C5H7O2)3450[4]
Potassium dichromate and active carbonK2Cr2O7 + C600[5]
CrO3-phenylalanine complex-600[6]

Experimental Protocols

This section details two representative protocols for the synthesis of Cr2O3 nanoparticles via thermal decomposition using different precursors.

Protocol 1: Thermal Decomposition of Chromium (III) Nitrate Nonahydrate

This protocol is adapted from the synthesis of nanosized Cr2O3 by the thermal decomposition of chromium (III) nitrate nonahydrate.[1][2]

Materials:

  • Chromium (III) nitrate nonahydrate (Cr(NO3)3·9H2O)

  • Deionized water

  • Crucible (ceramic or quartz)

  • Muffle furnace

Procedure:

  • Weigh a desired amount of chromium (III) nitrate nonahydrate and place it in a crucible.

  • Place the crucible in a muffle furnace.

  • Heat the furnace to the desired decomposition temperature (e.g., 550 °C) at a controlled rate.

  • Maintain the temperature for a specific duration (e.g., 2-3 hours) to ensure complete decomposition.

  • Allow the furnace to cool down to room temperature naturally.

  • The resulting green powder is Cr2O3 nanoparticles.

  • The nanoparticles can be washed with deionized water and ethanol (B145695) to remove any impurities and then dried in an oven.

Protocol 2: Thermal Decomposition of a Chromium-Oxalic Acid Precursor

This protocol describes the synthesis of Cr2O3 nanoparticles from a semi-solid precursor prepared from chromium nitrate and oxalic acid.

Materials:

  • Chromium (III) nitrate nonahydrate (Cr(NO3)3·9H2O)

  • Oxalic acid (H2C2O4)

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Beakers

  • Magnetic stirrer and hot plate

  • Crucible

  • Muffle furnace

Procedure:

  • Precursor Preparation:

    • Dissolve 1 mmol of Cr(NO3)3·9H2O and 3 mmol of oxalic acid in 15 mL of distilled water with stirring.

    • Add an aqueous solution of NaOH dropwise to the solution until the pH reaches 12.

    • Heat the mixture to 80 °C while stirring to form a semi-solid product.

    • Allow the mixture to cool to room temperature.

  • Thermal Decomposition:

    • Place the semi-solid precursor in a crucible.

    • Heat the crucible in a muffle furnace to the decomposition temperature (e.g., 500 °C or 600 °C) under standard atmospheric pressure for 3 hours.

    • After decomposition, let the furnace cool down.

  • Post-synthesis Processing:

    • Wash the obtained Cr2O3 nanoparticles with distilled water twice.

    • Dry the washed nanoparticles in a furnace at 80 °C for 24 hours.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_0 Protocol 1: From Chromium (III) Nitrate A Weigh Cr(NO3)3·9H2O B Place in Crucible A->B C Heat in Muffle Furnace (e.g., 550 °C, 2-3h) B->C D Cool to Room Temperature C->D E Collect Cr2O3 Nanoparticles D->E F Wash with DI Water & Ethanol E->F G Dry in Oven F->G

Caption: Workflow for Cr2O3 nanoparticle synthesis via direct thermal decomposition of Chromium (III) Nitrate.

G cluster_1 Protocol 2: From Chromium-Oxalic Acid Precursor cluster_1a Precursor Synthesis cluster_1b Thermal Decomposition cluster_1c Post-Processing P1 Dissolve Cr(NO3)3·9H2O & Oxalic Acid P2 Adjust pH to 12 with NaOH P1->P2 P3 Heat at 80 °C to form semi-solid precursor P2->P3 P4 Cool to Room Temperature P3->P4 T1 Place Precursor in Crucible P4->T1 T2 Heat in Muffle Furnace (e.g., 500-600 °C, 3h) T1->T2 T3 Cool to Room Temperature T2->T3 W1 Wash with Distilled Water T3->W1 D1 Dry in Furnace (80 °C, 24h) W1->D1 F1 F1 D1->F1 Final Cr2O3 Nanoparticles

Caption: Workflow for Cr2O3 nanoparticle synthesis using a chromium-oxalic acid precursor.

Characterization Data

The properties of Cr2O3 nanoparticles synthesized via thermal decomposition can be tailored by adjusting the synthesis parameters. The following table summarizes the relationship between synthesis conditions and nanoparticle characteristics from various studies.

Table 2: Synthesis Parameters and Resulting Cr2O3 Nanoparticle Characteristics

PrecursorDecomposition Temp. (°C)Duration (h)AtmosphereAverage Particle Size (nm)MorphologyReference
Cr(NO3)3·9H2O550-Air10Slightly sintered spheres[2]
Cr(NO3)3·9H2O + Oxalic Acid5003Standard< 100Agglomerated
Cr(NO3)3·9H2O + Oxalic Acid6003Standard< 100Uniform size and shape
Cr(acac)3 + Polyethylene glycol4502Air20-30-[4]
K2Cr2O7 + Carbon6001CO2< 100-[5]
Polyacrylate/chromium complex500 - 800--28 - 46Spherical[7]
CrO3-phenylalanine complex6003Air5-7-[6]

Applications

Cr2O3 nanoparticles synthesized by thermal decomposition have a wide array of potential applications owing to their high surface area, catalytic activity, and stability.

  • Catalysis: They are used as catalysts in various organic reactions, including dehydrogenation.

  • Pigments: Their green color and high stability make them ideal for use in paints, inks, and ceramics.[5]

  • Coatings: They can be used to create protective coatings with enhanced thermal and corrosion resistance.

  • Gas Sensors: The high surface area of the nanoparticles makes them sensitive to various gases.

  • Biomedical Applications: Their unique properties are being explored for potential use in drug delivery and bio-imaging.

  • Magnetic Materials: As a precursor for magnetic pigments.[1][6][8]

Conclusion

The thermal decomposition method is a robust and versatile technique for the synthesis of Cr2O3 nanoparticles. By carefully selecting the precursor and controlling the synthesis parameters such as temperature and time, it is possible to produce nanoparticles with desired sizes and morphologies. The simplicity and scalability of this method make it highly attractive for both academic research and industrial applications. This application note provides researchers with the fundamental knowledge and practical protocols to successfully synthesize and utilize Cr2O3 nanoparticles for their specific needs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in MOF Synthesis with Chromium Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Metal-Organic Framework (MOF) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of MOFs using chromium nitrate (B79036) as a metal precursor.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common problems related to low yield in chromium-based MOF synthesis in a question-and-answer format.

Q1: My MOF synthesis with chromium nitrate resulted in a very low yield or an amorphous product. What are the most likely causes?

A low yield or the formation of an amorphous product instead of crystalline MOFs can be attributed to several factors throughout the synthesis process. The most critical parameters to investigate are the reaction conditions, the molar ratio of your reactants, the solvent system, and the quality of your starting materials. An incorrect temperature or reaction time can either prevent the reaction from proceeding to completion or lead to the decomposition of the formed MOF. Similarly, a non-optimal pH can hinder the deprotonation of the organic linker, which is essential for coordination with the chromium metal centers. The molar ratio of chromium nitrate to the organic linker is also a crucial factor that dictates the structure and yield of the final product.[1][2]

Q2: How critical are the reaction temperature and time, and what are the optimal ranges for chromium-based MOFs?

Reaction temperature and time are paramount in MOF synthesis as they govern the kinetics of nucleation and crystal growth.[3] For many common chromium-based MOFs, such as MIL-101(Cr), hydrothermal or solvothermal synthesis is typically conducted at elevated temperatures.

  • Temperature: A common temperature range for the synthesis of MIL-101(Cr) is between 140°C and 220°C.[1][4] Lowering the temperature can significantly decrease the reaction rate and, consequently, the yield. Conversely, excessively high temperatures can lead to the decomposition of the organic linker or the final MOF structure.

  • Time: The reaction duration is also a key parameter. For instance, the synthesis of MIL-53(Cr) can be significantly shortened from 72 hours to 8 hours by adjusting the concentration of the mineralizer (HF). In some cases, microwave-assisted synthesis can dramatically reduce the reaction time to under an hour while achieving high yields (>70%).[1]

Q3: What is the impact of pH on the yield of chromium-based MOFs?

The pH of the reaction mixture plays a significant role in MOF synthesis, primarily by influencing the deprotonation of the organic linker.[2] Carboxylic acid-based linkers, which are common in MOF synthesis, need to be deprotonated to coordinate with the metal ions.

  • Acidic Conditions: An acidic environment is often necessary for the successful synthesis of many chromium-based MOFs. For instance, the optimal pH for the formation of certain iron-based MOFs, which shares similarities with chromium-based systems, was found to be 2.0.[2] This is because the acidity can influence the coordination chemistry and the resulting framework structure.

  • Adjusting pH: The pH can be modulated by the addition of acids or bases. For example, the use of modulators like hydrofluoric acid (HF) or other acids not only influences the pH but also affects the crystallinity and morphology of the final product.

Q4: How does the molar ratio of chromium nitrate to the organic linker affect the synthesis outcome?

The stoichiometry of the metal precursor to the organic linker is a determining factor for the final MOF structure and yield. An inappropriate molar ratio can lead to the formation of incomplete frameworks, different phases, or unreacted starting materials, all of which contribute to a lower yield of the desired product. For some systems, a 1:1 molar ratio of chromium nitrate to the organic linker (e-g., terephthalic acid for MIL-101(Cr)) is a good starting point.[5] However, the optimal ratio can vary depending on the specific MOF being synthesized and the other reaction conditions.

Q5: Can the choice of solvent influence the yield?

Yes, the solvent system is a critical parameter in solvothermal and hydrothermal MOF synthesis. The solvent not only dissolves the precursors but also influences the coordination environment of the metal ions and the solubility of the forming MOF.

  • Common Solvents: Deionized water is frequently used in the hydrothermal synthesis of chromium-based MOFs.[6] N,N-dimethylformamide (DMF) is a common solvent in solvothermal synthesis.[1]

  • Mixed-Solvent Systems: In some cases, a mixed-solvent system can enhance the yield. For example, a mixture of DMF and water has been shown to produce a high yield (83.3%) of MIL-101(Cr) at a relatively low temperature of 140°C.[1][4]

Q6: What is the role of modulators in the synthesis, and can they improve my yield?

Modulators are additives that can control the nucleation and growth of MOF crystals, often leading to higher crystallinity and, in some cases, improved yields. They typically compete with the organic linker for coordination to the metal center, which can slow down the reaction and allow for the formation of more ordered crystals.

  • Common Modulators: For chromium-based MOFs, hydrofluoric acid (HF) is a commonly used modulator. Other acids, such as nitric acid and formic acid, have also been used to influence the synthesis of MIL-101(Cr).[7]

  • Dual-Modulator Systems: In some advanced synthesis strategies, a dual-modulator approach, such as using HF and pyridine, can be employed to achieve highly crystalline Cr-MOFs in shorter reaction times.

Q7: My initial synthesis was successful, but the yield decreased upon scaling up. What could be the reason?

Scaling up MOF synthesis can present challenges related to heat and mass transfer. In a larger reaction vessel, it can be more difficult to achieve uniform heating, which can lead to the formation of different phases or incomplete reactions in parts of the mixture. Proper stirring and a controlled heating rate are crucial for successful scale-up.

Q8: After synthesis, my product seems fine, but the surface area is low. How does the activation process affect the final product?

Proper activation is a critical post-synthesis step to ensure the porosity of the MOF, which is one of its most important properties. The as-synthesized MOF will have solvent molecules and unreacted precursors trapped within its pores. If these are not removed, they will block the pores, leading to a low surface area.

  • Activation Procedure: A typical activation process involves washing the MOF with a volatile solvent (like ethanol (B145695) or acetone) to exchange the high-boiling synthesis solvent (like DMF). This is followed by heating the MOF under vacuum to remove the volatile solvent.[8] The activation temperature and time need to be carefully controlled to avoid the collapse of the MOF structure. For MIL-100(Cr), activation temperatures can significantly impact the number of exposed Cr3+ sites and thus the material's properties.

Data Presentation: Impact of Synthesis Parameters on Yield

The following tables summarize the quantitative effects of various parameters on the yield of chromium-based MOFs, primarily focusing on MIL-101(Cr) as a representative example.

Table 1: Effect of Synthesis Method and Conditions on MIL-101(Cr) Yield

Synthesis MethodTemperature (°C)TimeSolvent SystemYield (%)Reference
Solvothermal140-DMF/H₂O (0.20 ratio)83.3[1][4]
Microwave-Assisted-< 1 hour-> 70[1]
Solvent-Free--None-[5][9]

Table 2: Influence of Molar Ratio (Cr:BDC) on MIL-101(Cr) Properties (Solvent-Free Synthesis)

Molar Ratio (Cr:BDC)BET Surface Area (m²/g)Total Pore Volume (cm³/g)
1:11110.10.5
2.5:1178.60.1

Data adapted from a study on the solvent-free synthesis of MIL-101(Cr).[5]

Experimental Protocols

High-Yield Hydrothermal Synthesis of MIL-101(Cr)

This protocol provides a detailed methodology for the synthesis of MIL-101(Cr) with a high yield.

Materials:

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Terephthalic acid (1,4-benzenedicarboxylic acid, H₂BDC)

  • Hydrofluoric acid (HF, 48 wt%) - Caution: Highly corrosive and toxic. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Deionized water

  • N,N-dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Preparation of the Reaction Mixture: In a typical synthesis, dissolve this compound and terephthalic acid in a 1:1 molar ratio in deionized water. For example, use 2.0 g of Cr(NO₃)₃·9H₂O and 0.83 g of H₂BDC in 50 mL of deionized water.[10]

  • Addition of Modulator: Carefully add a molar equivalent of hydrofluoric acid to the mixture.

  • Hydrothermal Reaction: Transfer the mixture to a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at 220°C for 8 hours.[6][10]

  • Cooling and Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Collect the green solid product by filtration or centrifugation.

  • Purification: To remove unreacted terephthalic acid and other impurities, wash the product with hot DMF (e.g., at 100°C) and then with hot ethanol (e.g., at 80°C).[6]

  • Activation: To activate the MOF, dry the purified product under vacuum at an elevated temperature (e.g., 150°C) for several hours to remove the solvent molecules from the pores.[8]

Mandatory Visualization

Diagram 1: General Workflow for Cr-MOF Synthesis

G cluster_prep Precursor Preparation cluster_synthesis Synthesis cluster_purification Purification & Activation A Chromium Nitrate Solution C Mixing & Solubilization A->C B Organic Linker Solution B->C D Hydrothermal/Solvothermal Reaction (Autoclave) C->D Transfer to Autoclave E Cooling & Product Collection D->E F Solvent Exchange E->F Washing G Drying under Vacuum F->G Heating H Final MOF Product G->H

Caption: A generalized workflow for the synthesis of chromium-based MOFs.

Diagram 2: Troubleshooting Logic for Low MOF Yield

G cluster_check Initial Checks cluster_solutions Potential Solutions start Low MOF Yield q1 Check Reaction Conditions start->q1 q2 Verify Reactant Stoichiometry start->q2 q3 Examine Solvent System start->q3 q4 Assess Precursor Quality start->q4 s1 Adjust Temperature/Time q1->s1 Incorrect s2 Optimize pH/Add Modulator q1->s2 Incorrect s3 Correct Molar Ratios q2->s3 Incorrect s4 Change/Purify Solvent q3->s4 Suboptimal s5 Use Fresh/Pure Precursors q4->s5 Poor end_node Improved Yield s1->end_node s2->end_node s3->end_node s4->end_node s5->end_node

Caption: A troubleshooting flowchart for diagnosing and resolving low yield in MOF synthesis.

References

"controlling particle size in Cr2O3 nanoparticle synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Chromium (III) oxide (Cr2O3) nanoparticles, with a specific focus on controlling particle size.

Troubleshooting Guide

This section addresses specific issues that may arise during experimental procedures.

Q1: The synthesized Cr2O3 nanoparticles are significantly larger than the target size.

A1: Unusually large particle size is a common issue, often related to excessive crystal growth during synthesis or thermal treatment.

  • Primary Cause: High Calcination Temperature. The most significant factor influencing the final particle size is the calcination temperature. Higher temperatures provide more energy for atomic diffusion and grain growth, leading to larger particles.[1] Studies have consistently shown that increasing the calcination temperature directly results in an increase in the average particle size.[1][2] For instance, Cr2O3 nanoparticles calcined at 800°C are demonstrably larger than those calcined at 500°C.[1]

  • Secondary Cause: Precursor Concentration. The initial concentration of the chromium precursor can also affect particle size. Higher concentrations can sometimes lead to faster nucleation and growth, resulting in larger particles.[3][4]

  • Troubleshooting Steps:

    • Lower the Calcination Temperature: This is the most effective method. Refer to the data in Table 1 to select a temperature that corresponds to your desired size range.

    • Optimize Precursor Concentration: Systematically decrease the concentration of the chromium salt in your synthesis protocol to observe its effect on particle size.

    • Control Heating and Cooling Ramps: A slow heating and cooling rate during calcination can sometimes prevent rapid, uncontrolled grain growth.

Q2: The particle size distribution in my sample is very broad (polydisperse).

A2: A lack of uniformity in particle size often points to inconsistencies in the reaction conditions.

  • Potential Causes:

    • Inhomogeneous Mixing: If reactants are not mixed thoroughly, nucleation and growth can occur at different rates throughout the solution.

    • Uncontrolled pH: In precipitation methods, pH is critical. Fluctuations in pH during the reaction can lead to continuous nucleation events, resulting in a wide size distribution.[5]

    • Non-Uniform Heating: Uneven temperature distribution in the reaction vessel or furnace can cause different growth rates.

  • Troubleshooting Steps:

    • Ensure Vigorous Stirring: Use consistent and vigorous mechanical or magnetic stirring throughout the addition of reagents and the reaction period.

    • Maintain Stable pH: For precipitation or sol-gel methods, use a buffer solution or add the precipitating agent very slowly while monitoring the pH to maintain a constant value.[5] Optimal dispersion has been achieved at a pH of 5.2 in some precipitation methods.[6]

    • Use a Programmable Furnace: For calcination, a furnace with precise temperature control and a uniform heating zone is recommended.

Q3: My Cr2O3 nanoparticles are heavily aggregated and difficult to disperse.

A3: Aggregation is a common challenge due to the high surface energy of nanoparticles, which drives them to clump together to minimize this energy.[7]

  • Potential Causes:

    • Lack of Stabilizing Agent: Without a capping agent or surfactant, particles will naturally attract each other.

    • Inappropriate pH: The surface charge of nanoparticles is pH-dependent. At the point of zero charge (PZC), the repulsive electrostatic forces are minimal, leading to maximum aggregation.[8]

    • High Temperature: High calcination temperatures can cause particles to fuse together (sintering), forming hard agglomerates.[9]

  • Troubleshooting Steps:

    • Introduce a Surfactant/Capping Agent: Add a stabilizing agent like polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP), or citric acid to the reaction mixture.[6] These molecules adsorb to the nanoparticle surface, providing steric hindrance to prevent aggregation.

    • Adjust pH: Modify the pH of your solution to be far from the PZC of Cr2O3 (around pH 7.5-8) to ensure a high surface charge and electrostatic repulsion between particles.[8]

    • Use Post-Synthesis Dispersion Techniques: Employ ultrasonication to break up soft agglomerates in the final suspension.

    • Lower Calcination Temperature: Use the minimum temperature necessary for crystallization to avoid sintering.

Q4: My final product contains phase impurities alongside Cr2O3.

A4: The presence of unwanted crystalline phases indicates an incomplete or incorrect reaction.

  • Potential Causes:

    • Incomplete Precursor Decomposition: The calcination time or temperature may be insufficient to fully convert the precursor (e.g., chromium hydroxide) into crystalline Cr2O3.

    • Incorrect Atmosphere: Decomposing some precursors in an inert atmosphere might lead to the formation of other chromium species, such as chromium carbide.[10]

  • Troubleshooting Steps:

    • Verify Calcination Parameters: Ensure the calcination temperature is high enough (typically ≥ 400-500°C) and the duration is sufficient (e.g., 2 hours) for complete conversion to the Eskolaite (rhombohedral) phase of Cr2O3.[9]

    • Control the Calcination Atmosphere: Unless a specific non-oxide phase is desired, perform calcination in an air or oxygen atmosphere to ensure complete oxidation to Cr2O3.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about controlling Cr2O3 nanoparticle synthesis.

Q1: How significantly does calcination temperature influence the final particle size?

A1: Calcination temperature is one of the most critical parameters for controlling the final particle size of Cr2O3. As the temperature increases, crystallites have more thermal energy to overcome activation barriers for growth, leading to larger grain sizes and particle fusion.[1] This effect is consistent across various synthesis methods, including co-precipitation and thermal decomposition.[2][11]

Q2: What is the role of pH in controlling particle size, particularly in precipitation methods?

A2: In precipitation synthesis, pH plays a crucial role in controlling the hydrolysis and condensation rates of the chromium precursor, which in turn dictates the nucleation and growth of the initial chromium hydroxide (B78521) (Cr(OH)3) precipitate. Adjusting the initial pH of the metal precursor solution is a key strategy to control the size, morphology, and monodispersity of the final nanoparticles.[5] For instance, in a surfactant-modified precipitation method, an optimal pH of 5.2 was found to produce highly dispersed Cr2O3 nanoparticles with an average size of 17 nm after calcination.[6]

Q3: How do different synthesis methods compare for particle size control?

A3: Various methods are available for Cr2O3 nanoparticle synthesis, each offering different levels of control.[10][12]

  • Sol-Gel Method: This method provides excellent control over particle size and homogeneity by carefully managing the hydrolysis and condensation reactions. Parameters like pH, reactant ratios, and gelation time can be finely tuned.[9][13]

  • Hydrothermal Method: By controlling temperature, pressure, and reaction time within a sealed autoclave, this method allows for the synthesis of well-defined crystalline nanoparticles, often without the need for a high-temperature calcination step.[14][15]

  • Precipitation Method: This is a simple and scalable method. Particle size is controlled by adjusting parameters like precursor concentration, temperature, pH, and the use of surfactants.[6][12]

  • Thermal Decomposition: This is a straightforward method but may offer less control over particle size distribution compared to solution-based methods.[11]

Q4: Can surfactants or other additives help control particle size?

A4: Yes, surfactants and capping agents are essential tools for controlling both particle size and aggregation. They work by adsorbing to the surface of the growing nanoparticles, which can limit further growth (controlling size) and create a protective layer that prevents particles from sticking together (preventing aggregation).[16] For example, using PEG as a surfactant in a precipitation method has been shown to be effective in producing highly dispersed Cr2O3 nanoparticles.

Data Presentation

Table 1: Effect of Calcination Temperature on Cr2O3 Particle Size
Synthesis MethodPrecursorCalcination Temperature (°C)Resulting Average Particle/Crystallite Size (nm)Reference
Co-precipitationChromium Nitrate (B79036)500~35[1]
Co-precipitationChromium Nitrate800~55[1]
Microwave (Solvent-free)Not specified20020[2]
Microwave (Solvent-free)Not specified80058[2]
Thermal DecompositionCr(NO3)2 + Oxalic Acid50028[17]
Thermal DecompositionCr(NO3)2 + Oxalic Acid60035[17]
Calcination of ComplexCr(III) Complex55056[18]
Table 2: Influence of Synthesis Parameters on Cr2O3 Particle Size
Synthesis MethodKey ParameterParameter ValueResulting Average Particle/Crystallite Size (nm)Reference
PrecipitationpH5.217
PrecipitationSurfactantPEG (5 wt%)17
Sol-GelGelation Time15 days2-6 (pore diameter)[13]
Sol-GelAnnealing Temperature500°CSmaller[19]
Sol-GelAnnealing Temperature600°CLarger[19]
HydrothermalReactant ConcentrationVariedSize adjustable from 2-39 µm (micrometers)[15]

Experimental Protocols

Surfactant-Modified Precipitation Method

This protocol is adapted from a method shown to produce highly dispersed nanoparticles.[6]

  • Precursor Solution: Prepare a 0.0316 mol/L solution of chromium nitrate nonahydrate (Cr(NO3)3·9H2O) in deionized water.

  • Surfactant Addition: Dissolve polyethylene glycol (PEG) into the solution. The weight of PEG should be 5% of the theoretical yield of Cr2O3.

  • Precipitation: While stirring vigorously, slowly add an ammonia (B1221849) solution (e.g., 9.6 mM NH4·H2O) dropwise until the pH of the suspension reaches 5.2.

  • Aging: Continue stirring the resulting gel-like precipitate for a specified time (e.g., 1 hour) to ensure uniform particle formation.

  • Washing: Centrifuge the precipitate and wash it multiple times with deionized water and then with ethanol (B145695) to remove residual ions and surfactant.

  • Drying: Dry the washed precipitate in an oven at a low temperature (e.g., 80-100°C) overnight.

  • Calcination: Calcine the dried powder in a furnace at 500°C for 2 hours in an air atmosphere to yield crystalline Cr2O3 nanoparticles.

Sol-Gel Method

This protocol is a general representation based on common sol-gel procedures.[9][13][19]

  • Solution Preparation: Dissolve chromium nitrate (Cr(NO3)3·9H2O) in deionized water.

  • Complexation: Add a complexing/gelling agent such as citric acid or urea (B33335) to the solution. A typical molar ratio might be 1:1.5 (Chromium salt:Urea).

  • Gel Formation: Heat the solution gently (e.g., 70-90°C) while stirring. The solution will gradually become more viscous and form a wet gel over several hours or days.

  • Drying: Dry the gel in an oven at approximately 100-120°C to remove the solvent, resulting in a dried, amorphous powder (xerogel).

  • Grinding: Grind the xerogel into a fine powder.

  • Calcination: Calcine the powder in a furnace. A temperature of 400°C is often sufficient to initiate crystallization.[9][13] The final temperature can be adjusted to control particle size (see Table 1).

Hydrothermal Method

This protocol is based on the principles of hydrothermal synthesis.[4][15][20]

  • Precursor Solution: Dissolve a chromium salt (e.g., K2Cr2O7 or CrCl3·6H2O) in deionized water.

  • Reagent Addition: Add a reducing agent or pH modifier, such as formaldehyde (B43269) (HCHO) or urea, to the solution. The concentration of this reagent can be varied to adjust the final particle size.[15]

  • Autoclave Treatment: Transfer the final solution to a Teflon-lined stainless-steel autoclave.

  • Heating: Seal the autoclave and heat it to a specific temperature (e.g., 180-220°C) for a duration of 12-24 hours. The autogenous pressure will facilitate the formation of crystalline Cr2O3.

  • Cooling and Washing: Allow the autoclave to cool to room temperature naturally. Collect the product by centrifugation, wash it several times with deionized water and ethanol, and dry it in an oven.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_reaction Precipitation Reaction cluster_processing Post-Processing cluster_characterization Characterization start Dissolve Cr(NO3)3·9H2O and Surfactant (PEG) in Deionized Water precipitation Add NH4·H2O dropwise to reach target pH (e.g., 5.2) under vigorous stirring start->precipitation aging Age the precipitate (e.g., 1 hour stirring) precipitation->aging wash Wash precipitate with H2O and Ethanol via Centrifugation aging->wash dry Dry the powder (e.g., 100°C overnight) wash->dry calcine Calcine the powder (e.g., 500°C for 2h) dry->calcine end_product Final Cr2O3 Nanoparticles calcine->end_product

Caption: Experimental workflow for Cr2O3 nanoparticle synthesis via the precipitation method.

logical_relationship cluster_params Controllable Synthesis Parameters cluster_process Physical Processes cluster_results Resulting Nanoparticle Properties temp Calcination Temperature growth Crystal Growth Rate temp->growth ++ aggregation Aggregation Level temp->aggregation ++ (sintering) ph Solution pH nucleation Nucleation Rate ph->nucleation ph->aggregation -- (far from PZC) conc Precursor Concentration conc->nucleation + conc->growth + surfactant Surfactant/ Capping Agent surfactant->growth -- (limits) surfactant->aggregation -- (steric hindrance) size Final Particle Size nucleation->size -- (more nuclei) growth->size ++

Caption: Key parameters influencing the final particle size and aggregation of Cr2O3 nanoparticles.

References

Technical Support Center: Chromium(III) Nitrate Nonahydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O) solutions. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life and stability of a Chromium(III) nitrate nonahydrate solution?

A: Under proper storage conditions, this compound solutions are generally stable.[1][2] While some sources indicate a "fair shelf life," others suggest it can be indefinite if stored correctly in a cool, dry, and dark environment.[1][3] The solid form decomposes at temperatures above 100°C.[4]

Q2: What are the primary factors that affect the stability of the solution?

A: The stability of Cr(NO₃)₃·9H₂O solutions is primarily influenced by three factors:

  • Temperature: Elevated temperatures can accelerate decomposition.[1][2][4] The solution should be stored in a cool place.[5][6]

  • Light: Exposure to sunlight should be avoided, as it can potentially degrade the solution.[6]

  • pH: The pH of the solution is critical. Aqueous solutions of Chromium(III) nitrate are naturally acidic (pH 2-3 for a 50 g/L solution) due to the hydrolysis of the hydrated chromium ion.[7][8] Increasing the pH above 4 can lead to the hydrolysis and precipitation of chromium(III) hydroxide (B78521) (Cr(OH)₃).[9]

Q3: My solution has changed color from its original violet to green. What does this indicate?

A: The violet color of a fresh solution is due to the presence of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[4][10] A color change to green typically indicates a change in the coordination sphere of the chromium ion. This can be caused by factors such as aging, changes in temperature, or the displacement of water ligands by other ions, leading to the formation of different chromium complexes.[10][11] While the solution may still contain Cr(III), its chemical nature has changed, which could impact experiments sensitive to the specific coordination complex.

Q4: What are the decomposition products of Chromium(III) nitrate?

A: When heated to decomposition, the compound can release toxic nitrogen oxides and chromium dioxide fumes.[2] In aqueous solutions, instability, particularly due to an increase in pH, results in the precipitation of green chromium(III) hydroxide.[10]

Q5: What are the ideal storage conditions for these solutions?

A: To maximize stability and shelf life, store solutions in tightly sealed containers in a cool, dry, and well-ventilated area.[1][5][12] It is crucial to protect the solution from heat sources, direct sunlight, and incompatible materials such as organic compounds, combustibles, and reducing agents.[2][6]

Troubleshooting Guide

Problem: My purple/violet Chromium(III) nitrate solution has turned green.

  • Possible Cause: This is likely due to a change in the coordination complex of the chromium ion over time or due to thermal stress. The [Cr(H₂O)₆]³⁺ (violet) complex may have partially converted to other aquated species.

  • Solution: For most applications, this green solution may still be usable as a source of Cr(III) ions. However, if your experiment is sensitive to the specific coordination chemistry of the hexaaqua complex, it is recommended to prepare a fresh solution. To prevent this, ensure the solution is stored at a consistently cool temperature and protected from light.

Problem: A green precipitate has formed in my solution.

  • Possible Cause: The formation of a green precipitate, likely Chromium(III) hydroxide (Cr(OH)₃), is a clear sign of hydrolysis.[10] This is typically caused by an increase in the solution's pH to a value greater than 4.[9] Contamination from alkaline substances or leaching from glass storage containers over long periods can cause this pH shift.

  • Solution: The solution is no longer homogeneous and its concentration is altered. It is strongly recommended to discard the solution following appropriate hazardous waste disposal protocols and prepare a fresh batch.[5] Use high-purity water and consider storing the solution in polyethylene (B3416737) containers to avoid pH changes.[13]

Problem: How can I verify if my aged solution is still suitable for my experiment?

  • Solution:

    • Visual Inspection: Check for color changes or the presence of any precipitate. A clear, violet solution is ideal.[1]

    • pH Measurement: Measure the pH of the solution. A significant deviation from the expected acidic pH of 2-3 could indicate contamination or degradation.[7]

    • Concentration Analysis: If your application requires precise concentration, consider re-standardizing the solution using techniques like Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) spectroscopy.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReferences
Chemical Formula Cr(NO₃)₃ · 9H₂O[1][4]
Molar Mass 400.15 g/mol [1][12][14]
Appearance Purple/violet crystalline solid[4][11][14]
Melting Point 60 °C (decomposes)[1][4][7]
Solubility in Water 208 g / 100 g H₂O at 15°C[14][15]
pH of Solution 2-3 (for 50 g/L at 20°C)[7]

Experimental Protocols

Protocol 1: Preparation of a 0.1 M this compound Solution

  • Materials:

    • This compound (Cr(NO₃)₃·9H₂O, M.W. = 400.15 g/mol )

    • Deionized or distilled water

    • Volumetric flask (e.g., 1000 mL)

    • Weighing balance

    • Magnetic stirrer and stir bar

  • Procedure:

    • Calculate the required mass of Cr(NO₃)₃·9H₂O. For 1 liter of a 0.1 M solution, you will need: 0.1 mol/L * 1 L * 400.15 g/mol = 40.015 g.

    • Accurately weigh out 40.015 g of the solid salt and transfer it to a beaker containing approximately 800 mL of deionized water.

    • Place the beaker on a magnetic stirrer and stir until the solid is completely dissolved. The solution should appear clear and violet.

    • Carefully transfer the dissolved solution into a 1000 mL volumetric flask.

    • Rinse the beaker with small amounts of deionized water and add the rinsings to the volumetric flask to ensure a complete transfer.

    • Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a clean, clearly labeled storage bottle. Store in a cool, dark place.

Protocol 2: Assessment of Solution Stability

  • Objective: To monitor the stability of a prepared solution over time under specific storage conditions.

  • Procedure:

    • Prepare a fresh solution of this compound as described in Protocol 1.

    • Immediately after preparation (T=0), perform the following baseline measurements:

      • Visual Observation: Record the color and clarity of the solution.

      • pH Measurement: Calibrate a pH meter and measure the initial pH of the solution.

      • (Optional) UV-Vis Spectroscopy: Obtain an absorbance spectrum (typically between 300-700 nm) to record the initial spectral profile, noting the lambda max for the [Cr(H₂O)₆]³⁺ complex.

    • Store the solution under the desired conditions (e.g., room temperature on a lab bench vs. refrigerated and protected from light).

    • At regular intervals (e.g., weekly or monthly), repeat the measurements from step 2.

    • Analysis: Compare the results over time. A stable solution will show minimal to no change in color, pH, or spectral profile. Significant changes, such as a color shift from violet to green, an increase in pH, or the appearance of new absorbance peaks, indicate degradation.

Visualizations

TroubleshootingWorkflow start Start: Observe Instability in Cr(NO3)3 Solution q1 Is there a precipitate? start->q1 q2 Has the color changed from violet to green? q1->q2 No precipitate_yes Cause: Hydrolysis due to increased pH (>4). Action: Discard solution following safety protocols. Prepare fresh. q1->precipitate_yes Yes color_change_yes Cause: Change in Cr(III) coordination sphere. q2->color_change_yes Yes stable Solution appears stable. Proceed with caution. Monitor regularly. q2->stable No q3 Is the specific coordination complex critical for the experiment? use_anyway Action: Solution may be usable if only a source of Cr(III) is needed. Verify concentration if necessary. q3->use_anyway No discard_fresh Action: Prepare a fresh solution to ensure correct complex. q3->discard_fresh Yes color_change_yes->q3

Caption: Troubleshooting workflow for unstable Chromium(III) nitrate solutions.

StabilityFactors center Stability of Aqueous Cr(NO3)3 Solution temp Temperature center->temp light Light Exposure center->light ph Solution pH center->ph contaminants Contaminants (e.g., reducing agents) center->contaminants temp_effect Increased Temp → Accelerated Decomposition temp->temp_effect light_effect Sunlight → Potential Degradation light->light_effect ph_effect pH > 4 → Hydrolysis & Precipitation of Cr(OH)3 ph->ph_effect cont_effect Reaction → Loss of Cr(III) Integrity contaminants->cont_effect

Caption: Key factors influencing the stability of Chromium(III) nitrate solutions.

References

Technical Support Center: Hydrolysis of Aqueous Chromium(III) Nitrate Nonahydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the use of aqueous Chromium(III) nitrate (B79036) nonahydrate solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my freshly prepared Chromium(III) nitrate solution acidic? A1: When Chromium(III) nitrate nonahydrate, Cr(NO₃)₃·9H₂O, dissolves in water, the chromium ion exists as the hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺. This complex acts as a weak acid, undergoing hydrolysis where a coordinated water molecule donates a proton to the bulk solvent, generating hydronium ions (H₃O⁺) and lowering the pH.[1][2] The initial reaction is: [Cr(H₂O)₆]³⁺ + H₂O ⇌ [Cr(H₂O)₅(OH)]²⁺ + H₃O⁺

Q2: The color of my solution changed from violet to green. What happened? A2: The violet color is characteristic of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[3] A color change to green indicates a change in the coordination sphere around the chromium ion. This can be caused by an increase in temperature, aging of the solution, or changes in pH, leading to the replacement of one or more water ligands with other species like hydroxide (B78521) (OH⁻) or nitrate (NO₃⁻) ions.[3] For example, heating can form species like [CrCl₂(H₂O)₄]⁺, which is green.[3]

Q3: What are the different chromium species present in an aqueous solution? A3: The speciation of Cr(III) in water is highly dependent on pH.[4][5] In acidic solutions, monomeric species like [Cr(H₂O)₆]³⁺, [Cr(OH)(H₂O)₅]²⁺, and [Cr(OH)₂(H₂O)₄]⁺ are dominant. As the pH increases, these can polymerize to form larger species such as dimers (e.g., Cr₂(OH)₂⁴⁺) and trimers (e.g., Cr₃(OH)₄⁵⁺).[6][7][8] At near-neutral or alkaline pH, insoluble chromium(III) hydroxide, Cr(OH)₃, precipitates.[9][10]

Q4: How can I prepare a stable Chromium(III) nitrate solution? A4: To prepare a relatively stable solution and prevent immediate hydrolysis and polymerization, dissolve the this compound in slightly acidified water (e.g., using nitric acid) and keep the solution cool.[11] For long-term stability, especially for concentrated solutions, complexing agents can be added.[12] However, for most lab applications, it is best to prepare solutions fresh.

Q5: How should I store aqueous Chromium(III) nitrate solutions? A5: Solutions should be stored in a cool, dry, and well-ventilated area, away from heat and incompatible materials like combustible or organic materials and powdered metals.[11][13][14][15] To minimize slow hydrolysis and polymerization, refrigeration is recommended. Containers should be tightly sealed.[13]

Troubleshooting Guide

Problem 1: An unexpected precipitate has formed in my solution.

  • Question: I dissolved Chromium(III) nitrate in deionized water, and a gelatinous, greenish precipitate formed. Why?

  • Answer: The formation of a greenish, gelatinous precipitate, typically chromium(III) hydroxide (Cr(OH)₃), is a common result of hydrolysis.[9][16] This occurs when the local or bulk pH of the solution increases sufficiently (typically to pH ≥ 5.5) to favor the formation of the insoluble neutral complex.[10] This can happen upon dissolution if the water is not sufficiently acidic, or over time as the solution ages.

  • Question: How can I prevent or redissolve the precipitate?

  • Answer:

    • Prevention: Always prepare the solution by dissolving the salt in slightly acidified water (e.g., 0.01 M nitric acid) rather than neutral deionized water. Prepare solutions fresh before use and keep them cool to slow down hydrolysis kinetics.

    • Redissolution: The precipitate can be redissolved by carefully adding a strong acid (like nitric acid) dropwise to lower the pH. Cr(OH)₃ is amphoteric and will dissolve in acidic solutions to re-form soluble aqua/hydroxo complexes.[3][9]

Problem 2: The pH of my solution is decreasing over time.

  • Question: I prepared a solution and its initial pH was ~3.5. A day later, the pH dropped to 3.0. Why is the pH drifting?

  • Answer: The drift towards a lower pH is a direct consequence of the ongoing hydrolysis and olation (polymerization) processes. As the [Cr(H₂O)₆]³⁺ ions slowly convert into various hydroxo and poly-nuclear species, more protons (H⁺) are released into the solution, causing the pH to decrease.[1] The system is slowly approaching equilibrium.

  • Question: How can I achieve a stable pH for my experiment?

  • Answer:

    • Aging: Allow the solution to age for a set period (e.g., 24-48 hours) at a constant temperature to allow the hydrolysis reactions to approach equilibrium before use.

    • Buffering: Use a suitable buffer system to maintain a constant pH. However, be cautious as many common buffer anions (e.g., phosphate, acetate) can act as ligands and coordinate with Cr(III), altering the speciation in your solution. Non-coordinating buffers are preferable if the chromium aqua ion is the species of interest.

Quantitative Data

Table 1: Selected Hydrolysis Constants for Mononuclear and Polynuclear Cr(III) Species

Equilibrium Reactionlog K (at 298 K, infinite dilution)Reference
Cr³⁺ + H₂O ⇌ Cr(OH)²⁺ + H⁺-3.57 to -4.0[8]
Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺-9.65 to -9.84[8]
Cr³⁺ + 3H₂O ⇌ Cr(OH)₃ + 3H⁺-16.19 to -18.0[8]
Cr³⁺ + 4H₂O ⇌ Cr(OH)₄⁻ + 4H⁺-27.4 to -27.65[8]
2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺-5.0 to -5.29[8]
3Cr³⁺ + 4H₂O ⇌ Cr₃(OH)₄⁵⁺ + 4H⁺-8.15 to -10.75[8]

Table 2: Predominant Cr(III) Species as a Function of Aqueous pH

pH RangePredominant SpeciesCharacteristicsReference
< 4Cr³⁺ (as [Cr(H₂O)₆]³⁺)Violet, soluble monomer[4][5]
4 - 5.5Cr(OH)²⁺, Cr(OH)₂⁺, and polynuclear cations (e.g., Cr₃(OH)₄⁵⁺)Greenish, soluble monomers and polymers[4][6]
5.5 - 12Cr(OH)₃ (s)Green, gelatinous precipitate[10][17]
> 12Cr(OH)₄⁻Soluble monomeric anion[4][5]

Experimental Protocols

Protocol 1: Preparation of a Standard 0.1 M Chromium(III) Nitrate Solution

  • Objective: To prepare 1000 mL of a 0.1 M Cr(NO₃)₃ solution with minimized initial hydrolysis.

  • Materials:

    • This compound (Cr(NO₃)₃·9H₂O, Molar Mass: 400.15 g/mol )[11]

    • Deionized or distilled water

    • Concentrated Nitric Acid (HNO₃)

    • 1000 mL volumetric flask

    • Weighing boat and analytical balance

    • Magnetic stirrer and stir bar

  • Procedure:

    • Add approximately 800 mL of deionized water to the 1000 mL volumetric flask.

    • Carefully add a small amount of concentrated nitric acid to the water to bring the pH to approximately 2-3. This will help suppress initial hydrolysis.

    • Accurately weigh 40.015 g of Cr(NO₃)₃·9H₂O using an analytical balance.

    • Transfer the solid to the volumetric flask.

    • Place a magnetic stir bar in the flask and stir the solution until the solid is completely dissolved. The solution should be a clear violet color.

    • Once dissolved, remove the stir bar and carefully add deionized water to the calibration mark of the 1000 mL flask.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the prepared solution to a clean, labeled storage bottle and store in a cool environment. For best results, use the solution promptly.

Protocol 2: Forced Hydrolysis for the Synthesis of Amorphous Chromium Hydroxide

  • Objective: To induce controlled hydrolysis and precipitation of chromium hydroxide.

  • Materials:

    • 0.1 M Chromium(III) nitrate solution (prepared as above)

    • Urea (B33335) (CH₄N₂O)

    • Beaker or round-bottom flask

    • Heating mantle or hot plate with a temperature controller

    • pH meter

  • Procedure:

    • Combine the 0.1 M Cr(NO₃)₃ solution with a desired concentration of urea (e.g., 0.5 M) in a beaker.[18]

    • Gently heat the solution to approximately 90 °C with stirring.[18]

    • The heat will cause the urea to slowly decompose, releasing ammonia (B1221849) (NH₃) into the solution. This acts as a weak base, gradually and homogeneously increasing the pH.

    • Monitor the pH of the solution over time. As the pH rises and hydrolysis proceeds, the solution will become more viscous and eventually a gelatinous precipitate of amorphous chromium hydroxide will form.[18]

    • Maintain the temperature for a set period (e.g., several hours) to allow the reaction to complete.

    • Cool the mixture, and separate the precipitate by centrifugation or filtration. Wash the precipitate several times with deionized water to remove unreacted ions.

Visualizations

HydrolysisPathway cluster_Monomer Monomeric Species cluster_Polymer Polymeric Species A [Cr(H₂O)₆]³⁺ (Violet) B [Cr(OH)(H₂O)₅]²⁺ A->B +OH⁻ -H₂O C [Cr(OH)₂(H₂O)₄]⁺ B->C +OH⁻ -H₂O E [Cr₂(OH)₂(H₂O)₈]⁴⁺ (Dimer) B->E Dimerization D Cr(OH)₃(s) (Insoluble Precipitate) C->D +OH⁻ -H₂O

Caption: Simplified hydrolysis and polymerization pathway of the hexaaquachromium(III) ion.

Workflow start Start weigh 1. Weigh Cr(NO₃)₃·9H₂O start->weigh dissolve 3. Dissolve Solid with Stirring weigh->dissolve prepare_solvent 2. Prepare Acidified Deionized Water prepare_solvent->dissolve volume 4. Adjust to Final Volume in Volumetric Flask dissolve->volume characterize 5. Characterize Solution (pH, UV-Vis) volume->characterize store 6. Store in Cool, Dark Place or Use Immediately characterize->store end End store->end

Caption: Experimental workflow for preparing a standard Cr(III) nitrate solution.

Troubleshooting precipitate Problem: Precipitate Observed check_ph Was pH > 5.5? precipitate->check_ph check_age Is the solution old or was it heated? check_ph->check_age No cause_ph Cause: High pH induced hydroxide precipitation. check_ph->cause_ph Yes cause_age Cause: Aging/Heating accelerated hydrolysis and polymerization. check_age->cause_age Yes solution_ph Solution: Add dilute HNO₃ to redissolve. cause_ph->solution_ph solution_age Solution: Prepare fresh solution in cold, acidified water. cause_age->solution_age

Caption: Troubleshooting logic for precipitate formation in Cr(III) solutions.

References

Technical Support Center: Preventing Precipitation in Chromium(III) Nitrate Nonahydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent precipitation in Chromium(III) nitrate (B79036) nonahydrate solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my deep violet Chromium(III) nitrate nonahydrate solution turning cloudy and forming a greenish precipitate?

A: The most common cause of precipitation is the hydrolysis of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which is the form chromium(III) takes in water. This reaction is highly dependent on the pH of the solution. As the pH increases (becomes less acidic), the aquated chromium ion deprotonates to form species like [Cr(H₂O)₅(OH)]²⁺, which can then polymerize and ultimately precipitate as insoluble chromium(III) hydroxide (B78521), Cr(OH)₃.[1][2]

Q2: What is the optimal pH range to maintain a stable Chromium(III) nitrate solution?

A: To ensure the stability of a Chromium(III) nitrate solution and prevent the formation of chromium(III) hydroxide, it is crucial to maintain an acidic pH. In acidic environments with a pH of less than 4, the predominant species is the soluble [Cr(H₂O)₆]³⁺ ion.[1][2] Hydrolysis and subsequent precipitation tend to begin as the pH rises above 4.[1] For practical purposes, maintaining a pH between 2 and 3 is often recommended for long-term stability.

Q3: How does temperature influence the stability of the solution?

A: An increase in temperature can negatively impact the stability of Chromium(III) nitrate solutions. Heating accelerates the rate of hydrolysis, which can lead to precipitation even at a pH that would be stable at room temperature.[3] Additionally, heating an aqueous solution of this compound can cause a color change from violet to green, indicating a change in the coordination sphere of the chromium ion, which may also affect its stability.

Q4: Is it acceptable to use standard laboratory tap water for preparing these solutions?

A: It is strongly recommended to use deionized or distilled water when preparing Chromium(III) nitrate solutions. Tap water can have a slightly alkaline pH and contains dissolved minerals and ions that can react with the chromium(III) ions and trigger precipitation.

Q5: What are complexing or chelating agents, and how can they help prevent precipitation?

A: Complexing and chelating agents are molecules that can form stable, soluble complexes with metal ions. Agents such as ethylenediaminetetraacetic acid (EDTA), citrate, and tartrate can bind to the chromium(III) ion, preventing it from reacting with hydroxide ions to form insoluble precipitates.[4] The resulting metal-chelate complex is often more stable over a wider pH range than the simple aquated chromium(III) ion.

Troubleshooting Guide

If you are currently experiencing issues with precipitation in your this compound solutions, this guide provides a systematic approach to resolving the problem.

G start Precipitation Observed check_ph Measure the pH of the solution start->check_ph ph_above_4 Is the pH > 4? check_ph->ph_above_4 add_acid Carefully add dilute nitric acid dropwise to lower the pH to 2-3 ph_above_4->add_acid Yes ph_below_4 Is the pH < 4? ph_above_4->ph_below_4 No precipitate_dissolves Does the precipitate dissolve? add_acid->precipitate_dissolves stable_solution Solution is now stable. Monitor pH periodically. precipitate_dissolves->stable_solution Yes end_precipitate Precipitate remains. Consult further resources. precipitate_dissolves->end_precipitate No consider_chelation Consider adding a chelating agent for enhanced stability stable_solution->consider_chelation check_temp_conc Check for high temperature or supersaturation ph_below_4->check_temp_conc Yes ph_below_4->end_precipitate No adjust_conditions Cool the solution and/or dilute it check_temp_conc->adjust_conditions adjust_conditions->precipitate_dissolves

Caption: A logical workflow for troubleshooting precipitation in Chromium(III) nitrate solutions.

Data Presentation

Table 1: Solubility of this compound in Water
Temperature (°C)Solubility ( g/100 mL)
15208[5]
2081[6]

Note: While specific data points are limited, the solubility of most salts, including this compound, generally increases with temperature.

Table 2: Influence of pH on the Stability of Aqueous Chromium(III) Solutions
pH RangePredominant Cr(III) SpeciesSolution Stability
< 4.0[Cr(H₂O)₆]³⁺Stable, clear violet solution[1]
4.0 - 5.5[Cr(H₂O)₅(OH)]²⁺ and other hydrolyzed speciesOnset of hydrolysis, potential for cloudiness[1][7]
> 5.5Cr(OH)₃ (solid)Precipitation of chromium(III) hydroxide[7]
7.0 - 9.0Cr(OH)₃ (solid)Optimal range for quantitative precipitation[8]

Experimental Protocols

Protocol 1: Preparation of a Stable Acidified Chromium(III) Nitrate Solution
  • Materials : this compound (Cr(NO₃)₃·9H₂O), deionized water, dilute nitric acid (0.1 M).

  • Procedure :

    • Weigh the desired amount of this compound.

    • In a clean beaker, dissolve the salt in a volume of deionized water that is approximately 90% of the final desired volume.

    • Stir the solution gently until all the salt has dissolved. The solution should have a characteristic violet color.

    • Measure the pH of the solution using a calibrated pH meter.

    • If the pH is above 3.0, add 0.1 M nitric acid dropwise while stirring, until the pH is stable within the 2.0-3.0 range.

    • Transfer the solution to a volumetric flask and add deionized water to reach the final volume.

    • Store the solution in a well-sealed container at room temperature, away from direct sunlight.

Protocol 2: Re-dissolving Chromium(III) Hydroxide Precipitate
  • Materials : Solution with Cr(OH)₃ precipitate, dilute nitric acid (0.1 M or 1 M, depending on the amount of precipitate), magnetic stirrer and stir bar.

  • Procedure :

    • Place the beaker containing the solution with the precipitate on a magnetic stirrer.

    • Begin stirring the solution at a moderate speed.

    • Slowly add the dilute nitric acid drop by drop to the solution.

    • Monitor the solution for the dissolution of the precipitate.

    • Periodically stop adding acid and allow the pH to stabilize before measuring it.

    • Continue adding acid until all the precipitate has dissolved and the solution is clear.

    • Once the precipitate is fully dissolved, adjust the final pH to the stable range of 2.0-3.0.

Chemical Pathways and Influencing Factors

The stability of Chromium(III) nitrate solutions is governed by a chemical equilibrium that is sensitive to pH. The following diagram illustrates how an increase in hydroxide concentration (increase in pH) shifts the equilibrium towards the formation of an insoluble precipitate.

G cluster_0 cluster_1 [Cr(H2O)6]3+ Soluble Hexaaquachromium(III) (Violet Solution) [Cr(H2O)5(OH)]2+ Hydrolyzed Chromium Species [Cr(H2O)6]3+->[Cr(H2O)5(OH)]2+ + OH- Cr(OH)3 Insoluble Chromium(III) Hydroxide (Green Precipitate) [Cr(H2O)5(OH)]2+->Cr(OH)3 + 2OH- low_ph Low pH (Acidic) low_ph->[Cr(H2O)6]3+ Favors high_ph High pH (Basic) high_ph->Cr(OH)3 Favors

Caption: The effect of pH on the chemical equilibrium of Chromium(III) in aqueous solutions.

References

Technical Support Center: Optimizing Chromium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromium-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.

Troubleshooting Guide

This guide addresses frequent problems encountered during chromium-catalyzed reactions in a simple question-and-answer format.

Question: My reaction is giving low or no yield. What are the common causes and how can I fix it?

Answer: Low or no product formation is a frequent issue that can stem from several sources. A systematic approach is the best way to identify and solve the problem.

  • Inactive Catalyst: The chromium catalyst, especially Cr(II) species like CrCl₂, is highly sensitive to air and moisture.[1] Oxidation can render it inactive.

    • Solution: Use fresh, high-purity, anhydrous CrCl₂ (typically white/gray, not green).[1] All manipulations should be performed under a strictly inert atmosphere, such as in a glovebox.[1]

  • Impure Reagents or Solvents: Contaminants in your starting materials or solvents can poison the catalyst.[2] Water, oxygen, and sulfur compounds are common culprits.[2][3]

    • Solution: Purify organic halides and aldehydes before use. Ensure all solvents are anhydrous and deoxygenated.[1][4]

  • Sub-optimal Conditions: The reaction temperature, solvent, or concentration may not be ideal for your specific substrate.

    • Solution: Systematically screen a range of temperatures and solvents. Aprotic polar solvents like THF and DMF are common starting points.[4][5][6] Adjusting reagent concentrations can also impact the reaction rate.[2]

  • Insufficient Co-catalyst (for specific reactions): Many chromium-catalyzed reactions, like the Nozaki-Hiyama-Kishi (NHK) reaction, rely on a nickel co-catalyst for success.[1][5]

    • Solution: Add a catalytic amount (e.g., 1-5 mol%) of a Ni(II) salt, such as NiCl₂, to the reaction mixture.[1]

A logical workflow for troubleshooting low yields is presented below.

G start Low / No Yield Observed check_catalyst Check Catalyst Activity & Purity (e.g., Color of CrCl₂) start->check_catalyst catalyst_ok Is Catalyst Active/Pure? check_catalyst->catalyst_ok use_fresh Use Fresh, High-Purity Catalyst Handle Under Inert Atmosphere catalyst_ok->use_fresh No check_reagents Check Purity of Reagents & Solvents (Substrates, Additives) catalyst_ok->check_reagents Yes use_fresh->check_catalyst reagents_ok Are Reagents/Solvents Pure & Dry? check_reagents->reagents_ok purify_reagents Purify Reagents & Use Anhydrous Solvents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temp, Solvent, Co-catalyst) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Are Conditions Optimal? check_conditions->conditions_ok optimize_conditions Screen Solvents, Temperature & Additives (e.g., NiCl₂ for NHK) conditions_ok->optimize_conditions No success Yield Improved conditions_ok->success Yes optimize_conditions->success

A troubleshooting workflow for low-yield chromium-catalyzed reactions.

Question: My reaction is producing significant side products, such as homocoupled compounds. How can I improve selectivity?

Answer: The formation of side products is a common selectivity issue.

  • High Temperature: Elevated temperatures can sometimes favor undesired reaction pathways, like homocoupling.[1]

    • Solution: Attempt the reaction at a lower temperature, such as room temperature or even 0°C.[1] This can often improve diastereoselectivity in asymmetric reactions as well.[1]

  • Ligand Choice: The steric and electronic properties of ligands coordinated to the chromium center play a crucial role in controlling selectivity.

  • Rate of Addition: A high concentration of a reactive substrate can increase the rate of self-coupling.

    • Solution: Employ slow addition of one of the key reagents using a syringe pump. This maintains a low instantaneous concentration, favoring the desired cross-coupling pathway.[2]

Question: My catalyst seems to be deactivating over the course of the reaction. What is happening and can I prevent it?

Answer: Catalyst deactivation is a common problem in many catalytic processes and can occur through several mechanisms.

  • Poisoning: Impurities in the feedstock (e.g., sulfur, phosphorus, or other metal compounds) can irreversibly bind to the active sites of the catalyst.[3]

    • Prevention: Rigorously purify all reactants and solvents before they enter the reaction vessel.[3]

  • Fouling/Coking: Carbonaceous materials (coke) can deposit on the catalyst surface, physically blocking the active sites.[2][3] This is a frequent cause of rapid deactivation in high-temperature processes like dehydrogenation.

    • Prevention & Solution: Optimize reaction conditions (e.g., lower temperature) to minimize coke formation.[3] Deactivated catalysts can often be regenerated by a controlled oxidation (burn-off) of the coke deposits.[10]

  • Sintering: At high temperatures, the small metal particles of a supported catalyst can agglomerate into larger ones, reducing the active surface area.[2]

    • Prevention: Operate at the lowest effective temperature and select thermally stable catalyst supports.

The general cycle of catalyst use, deactivation, and regeneration is depicted below.

G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways Active Active Catalyst Reaction Desired Reaction Active->Reaction Catalyzes Poisoning Poisoning (e.g., Sulfur) Active->Poisoning Fouling Fouling / Coking Active->Fouling Sintering Sintering (High Temp.) Active->Sintering Deactivated Deactivated Catalyst Poisoning->Deactivated Fouling->Deactivated Sintering->Deactivated Regeneration Regeneration (e.g., Oxidation) Deactivated->Regeneration Treatment Regeneration->Active Restores Activity

A diagram of catalyst deactivation pathways and the regeneration cycle.

Frequently Asked Questions (FAQs)

Q1: My Nozaki-Hiyama-Kishi (NHK) reaction is sluggish. What are the most common issues?

A1: The NHK reaction is powerful but sensitive. The most common culprits for low yield or slow reaction rates are:

  • Poor Quality CrCl₂: Anhydrous CrCl₂ is extremely air- and moisture-sensitive. Any oxidation (indicated by a green color) will dramatically reduce reactivity.[1] Always use fresh, pure, white/gray CrCl₂ and handle it in a glovebox.[1]

  • Missing Nickel Co-catalyst: The reaction is highly dependent on a nickel co-catalyst. Historically, successful reactions unknowingly relied on nickel impurities in the chromium salt.[1][5] Ensure you are adding a catalytic amount of a Ni(II) salt.

  • Stoichiometry: While catalytic versions exist, the classic NHK reaction is stoichiometric in chromium. If you are attempting a catalytic version, the efficiency of the stoichiometric reductant (commonly manganese powder) is critical for regenerating the active Cr(II) species.[1][11]

Q2: How do I make the NHK reaction catalytic in chromium?

A2: To reduce chromium waste, the Cr(II) catalyst can be regenerated in situ. This is typically achieved by adding a stoichiometric reductant to the reaction mixture that will reduce the Cr(III) byproduct back to the active Cr(II) state.[11]

  • Manganese Powder: Commercial manganese powder is the most common and cost-effective choice.[1][11]

  • Electrochemical Methods: An electroreductive approach can also be used, where an electric current regenerates the Cr(II) species, avoiding the need for a metal reductant.[1] A simplified catalytic cycle for the Ni/Cr-mediated NHK reaction is shown below.

G NiII Ni(II) Ni0 Ni(0) NiII->Ni0 Reduction RNiIIX R-Ni(II)-X Ni0->RNiIIX Oxidative Addition RCrIIIX R-Cr(III)-X RNiIIX->RCrIIIX Transmetalation ProdCr Product-Cr(III) Complex RCrIIIX->ProdCr Nucleophilic Addition Product Alcohol Product ProdCr->Product Hydrolysis CrII 2 Cr(II) CrIII 2 Cr(III) RX R-X (Organic Halide) RCHO R'-CHO (Aldehyde) Workup Aqueous Work-up Mn Mn(0) (reductant) Mn->CrIII Regeneration

Simplified catalytic cycle of the Nozaki-Hiyama-Kishi (NHK) reaction.

Q3: How critical is the choice of ligand for ethylene oligomerization?

A3: The ligand is arguably the most critical factor for controlling the selectivity of chromium-catalyzed ethylene oligomerization (trimerization to 1-hexene vs. tetramerization to 1-octene). Minor modifications to the ligand's steric or electronic properties can cause dramatic shifts in the product distribution.[7][9] For example, with iminophosphine ligands, decreasing the steric hindrance of the N-aryl group has been shown to decrease 1-hexene selectivity while increasing the production of 1-octene.[7][8]

Data & Optimization Tables

Table 1: Ligand Effects on Cr-Catalyzed Ethylene Tri-/Tetramerization

This table summarizes how modifications to iminophosphine ligands can influence catalytic activity and product selectivity when activated with MMAO.

Ligand Substituent (P-group)N-Aryl GroupActivity ( kg/(g Cr·h))1-Hexene Selectivity (%)1-Octene Selectivity (%)Polyethylene (%)
P-Phenyl2,6-diisopropylphenylLow-33.5High
P-Cyclohexyl2,6-diisopropylphenyl30792.6-Low
P-CyclohexylPhenyl-74.510.3-

Data synthesized from studies on iminophosphine ligands.[7][8] Conditions and specific ligand structures vary between studies.

Table 2: Condition Optimization for an Electrochemical NHK Reaction

This table shows the effect of varying catalyst loading on the yield of an electrochemical Nozaki-Hiyama-Kishi reaction.

EntryCrCl₂ (mol%)NiCl₂·glyme (mol%)AdditiveYield (%)
1202Cp₂ZrCl₂ (0.5 equiv)62
2102Cp₂ZrCl₂ (0.5 equiv)55
3200Cp₂ZrCl₂ (0.5 equiv)<5
402Cp₂ZrCl₂ (0.5 equiv)0

Data adapted from a study on electrochemical NHK reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for a Catalytic Nozaki-Hiyama-Kishi (NHK) Reaction

This protocol provides a general starting point for performing an NHK reaction made catalytic in chromium.

Materials:

  • Anhydrous CrCl₂ (10 mol%)

  • Anhydrous NiCl₂ (2 mol%)

  • Manganese powder, activated (2 equivalents)

  • Aldehyde (1 equivalent)

  • Organic halide (1.5 equivalents)

  • Trimethylsilyl chloride (TMSCl) (2 equivalents)

  • Anhydrous THF

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: In a glovebox or under a positive flow of inert gas, add CrCl₂, NiCl₂, and manganese powder to the flask.[1]

  • Solvent and Substrates: Add anhydrous THF via syringe.[1] Subsequently, add the aldehyde, followed by the organic halide.

  • Initiation: Add TMSCl to the stirring suspension.[1] TMSCl is thought to help break up the stable chromium-alkoxide product, allowing the chromium to re-enter the catalytic cycle.[11]

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or GC-MS.[1]

  • Work-up: Upon completion, cool the reaction to 0°C and carefully quench with saturated aqueous NaHCO₃ or water.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Protocol 2: Regeneration of a Coked Chromium Catalyst

This protocol outlines a general procedure for regenerating a chromium catalyst that has been deactivated by carbon deposition (coking).

Safety Note: The oxidation of coke is highly exothermic and can lead to dangerous temperature runaways. This procedure must be performed with careful temperature and atmosphere control. Use a diluted oxidant stream.[10]

Equipment:

  • Tube furnace with temperature and gas flow controllers

  • Inert gas (e.g., Nitrogen)

  • Oxidizing gas (e.g., dry air or a 2-5% O₂ in N₂ mixture)

Procedure:

  • Loading: Carefully load the deactivated (coked) catalyst into the reactor tube of the furnace.

  • Inert Purge: Purge the system with an inert gas (e.g., Nitrogen) at room temperature to remove any residual reactants or air.

  • Heating: While maintaining the inert gas flow, begin heating the furnace at a controlled rate (e.g., 5-10°C/min) to the target regeneration temperature (typically 350-450°C).[10]

  • Controlled Oxidation: Once the target temperature is stable, gradually introduce the diluted oxidizing gas stream.[10] Monitor the reactor temperature closely for any signs of a rapid exotherm.

  • Hold: Maintain the temperature and oxidative flow until the coke burn-off is complete, which can be confirmed by analyzing the effluent gas for a return to baseline CO/CO₂ levels.

  • Cool Down: Switch back to an inert gas flow and allow the reactor to cool down to room temperature.

  • Post-Treatment (Optional): For some catalysts, such as chromium fluorides, a subsequent re-fluorination step may be necessary to fully restore activity.[10]

  • The regenerated catalyst can now be carefully removed and stored under inert conditions.

References

Technical Support Center: Organic Synthesis Using Chromium(III) Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for organic synthesis utilizing Chromium(III) nitrate (B79036). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this versatile reagent.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with Chromium(III) nitrate.

Issue 1: Low or No Yield of the Desired Product

A low yield or complete lack of product is a common issue. The following table outlines potential causes and their corresponding solutions.

Possible Cause Suggested Solution Expected Outcome
Inactive Catalyst Ensure the Chromium(III) nitrate has been stored properly in a cool, dry place away from combustible materials.[1] Consider using a fresh batch of the reagent. For some reactions, in situ activation may be necessary.An increase in the reaction rate and product yield.
Improper Reaction Temperature Verify the optimal temperature for your specific reaction from literature precedents. Ensure accurate temperature control throughout the process.Improved reaction kinetics and yield. Note that higher temperatures can sometimes lead to decomposition of the catalyst or side product formation.
Incorrect Solvent Ensure the solvent is anhydrous and deoxygenated, as water can interfere with many reactions.[2] The choice of solvent can significantly impact the reaction; common solvents for chromium-catalyzed reactions include THF and DMF.[2]A significant improvement in yield or selectivity may be observed.
Presence of Impurities Purify all reactants and solvents before use. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]Reduced side reactions and an increased yield of the desired product.[2]
Issue 2: Formation of Over-oxidized Products (e.g., Carboxylic Acids from Primary Alcohols)

When using Chromium(III) nitrate for the oxidation of primary alcohols to aldehydes, over-oxidation to the corresponding carboxylic acid can be a significant side reaction.

Possible Cause Suggested Solution Expected Outcome
Presence of Water The oxidation of a primary alcohol to a carboxylic acid often proceeds through a gem-diol intermediate formed in the presence of water.[3] Use anhydrous reaction conditions.Minimized formation of the carboxylic acid byproduct.
Prolonged Reaction Time The aldehyde product is susceptible to further oxidation if it remains in the reaction mixture for an extended period.The reaction should be carefully monitored by TLC, and the reaction should be quenched as soon as the starting material is consumed.
Excess Oxidizing Agent Using a stoichiometric excess of Chromium(III) nitrate can drive the reaction towards the over-oxidized product.Use a controlled amount of the oxidizing agent, typically 1 to 1.2 equivalents for the oxidation of a primary alcohol to an aldehyde.
Issue 3: Formation of Dehydration or Rearrangement Side Products

In reactions like the aldol (B89426) addition, the Lewis acidic nature of the chromium(III) ion can catalyze the dehydration of the initial β-hydroxy carbonyl product to form an α,β-unsaturated compound.[4][5] Similarly, in other transformations, undesired rearrangements may occur.

Possible Cause Suggested Solution Expected Outcome
High Reaction Temperature Higher temperatures often favor elimination reactions.Running the reaction at a lower temperature can disfavor the dehydration pathway.
Prolonged Reaction Time Extended exposure to the Lewis acidic catalyst can promote side reactions.Minimize the reaction time by closely monitoring its progress via TLC.
Inappropriate Solvent The solvent can influence the stability of intermediates and the activation energy for side reactions.Screen different solvents to find one that minimizes the formation of side products.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store Chromium(III) nitrate?

Chromium(III) nitrate is an oxidizing agent and should be handled with care.[1] It is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from combustible materials.[1] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

Q2: What is the appearance of Chromium(III) nitrate and how does it behave in solution?

Chromium(III) nitrate nonahydrate typically appears as purple crystals.[6][7] It is soluble in water and alcohol.[7] Aqueous solutions of Chromium(III) nitrate are acidic due to the hydrolysis of the [Cr(H₂O)₆]³⁺ complex.

Q3: Can Chromium(III) nitrate be used as a catalyst in reactions other than oxidations?

Yes, due to its Lewis acidic nature, Chromium(III) nitrate can catalyze a variety of organic reactions, such as aldol reactions and the Biginelli synthesis of dihydropyrimidinones.[8]

Q4: My reaction mixture turned from purple/green to a dark brown or black color. What does this indicate?

A significant color change to dark brown or black can indicate the decomposition of the chromium reagent, potentially to chromium oxides. This may be caused by excessive heat or the presence of incompatible substances. It is advisable to stop the reaction and re-evaluate the reaction conditions.

Q5: Are there any specific safety concerns associated with the thermal decomposition of Chromium(III) nitrate?

Yes, upon heating to decomposition (above 100°C for the nonahydrate), Chromium(III) nitrate can release toxic nitrogen oxides (NOx) and carbon monoxide (CO).[6][7] All reactions should be conducted in a well-ventilated fume hood.

Experimental Protocols

General Protocol for the Oxidation of a Secondary Alcohol to a Ketone
  • Preparation : Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon. Ensure all solvents are anhydrous.

  • Reaction Setup : In a round-bottom flask under an inert atmosphere, dissolve the secondary alcohol in a suitable anhydrous solvent (e.g., acetonitrile).

  • Addition of Oxidant : Add Chromium(III) nitrate (1.2 equivalents) portion-wise to the solution while maintaining the desired reaction temperature (typically 0°C to room temperature).

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup : Once the starting material is consumed, quench the reaction by adding a few drops of isopropanol (B130326) until the color of the reaction mixture turns uniformly green.[3] Dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification : Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Visualized Workflows

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_temp Temperature Issues cluster_solvent Solvent Issues cluster_impurities Impurity Issues start Low or No Product Yield check_catalyst Check Catalyst Activity start->check_catalyst catalyst_inactive Is the catalyst old or improperly stored? check_catalyst->catalyst_inactive check_temp Verify Reaction Temperature temp_optimal Is the temperature optimal for the reaction? check_temp->temp_optimal check_solvent Evaluate Solvent solvent_anhydrous Is the solvent anhydrous and deoxygenated? check_solvent->solvent_anhydrous check_impurities Check for Impurities impurities_present Are reactants and solvents pure? check_impurities->impurities_present catalyst_inactive->check_temp No use_fresh Use fresh Chromium(III) nitrate catalyst_inactive->use_fresh Yes consider_activation Consider in-situ activation use_fresh->consider_activation end Improved Yield consider_activation->end temp_optimal->check_solvent Yes adjust_temp Adjust temperature based on literature temp_optimal->adjust_temp No adjust_temp->end solvent_anhydrous->check_impurities Yes use_dry_solvent Use anhydrous solvent solvent_anhydrous->use_dry_solvent No test_solvents Test alternative solvents (e.g., THF, DMF) use_dry_solvent->test_solvents test_solvents->end purify_reagents Purify reactants and solvents impurities_present->purify_reagents No impurities_present->end Yes run_inert Run reaction under inert atmosphere purify_reagents->run_inert run_inert->end

Caption: Troubleshooting workflow for low or no product yield.

Troubleshooting_Overoxidation cluster_water Water Content cluster_time Reaction Duration cluster_stoichiometry Oxidant Amount start Over-oxidation of Primary Alcohol check_water Check for Presence of Water start->check_water water_present Are anhydrous conditions being used? check_water->water_present check_time Evaluate Reaction Time time_long Is the reaction time too long? check_time->time_long check_stoichiometry Verify Stoichiometry of Oxidant excess_oxidant Is there an excess of Chromium(III) nitrate? check_stoichiometry->excess_oxidant water_present->check_time Yes use_anhydrous Use anhydrous solvents and reagents water_present->use_anhydrous No end Improved Selectivity for Aldehyde use_anhydrous->end time_long->check_stoichiometry No monitor_tlc Monitor reaction closely with TLC time_long->monitor_tlc Yes quench_promptly Quench reaction immediately upon completion monitor_tlc->quench_promptly quench_promptly->end use_stoichiometric Use stoichiometric amount of oxidant excess_oxidant->use_stoichiometric Yes excess_oxidant->end No use_stoichiometric->end

Caption: Troubleshooting workflow for over-oxidation of primary alcohols.

References

Technical Support Center: Deactivation of Chromium(III) Nitrate-Derived Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catalysts derived from Chromium(III) nitrate (B79036).

Frequently Asked Questions (FAQs)

Q1: My chromium-based catalyst is exhibiting low or no activity. What are the primary causes?

Low activity in chromium-based catalysts, often synthesized from Chromium(III) nitrate precursors, can typically be attributed to three main phenomena: catalyst poisoning, fouling (or coking), and thermal degradation (sintering).[1][2][3]

  • Catalyst Poisoning: This occurs when impurities in the feedstock chemically bond to the active chromium sites, rendering them inactive.[1][2][4] Even trace amounts of certain substances can significantly degrade catalyst performance.[1]

  • Fouling (Coking): The deposition of carbonaceous materials, known as coke, on the catalyst surface can physically block active sites and pores.[1][3][5] This is a common issue in high-temperature hydrocarbon reactions.[1]

  • Thermal Degradation (Sintering): High operating temperatures can cause the small catalyst particles to agglomerate, leading to a decrease in the active surface area.[6][7] This process is generally irreversible.[7]

Q2: I've noticed a rapid decline in the performance of my chromia-alumina dehydrogenation catalyst. What is the most likely reason?

For chromia-alumina catalysts used in dehydrogenation reactions, the most frequent cause of rapid deactivation is the formation of coke on the catalyst surface.[1] This coking process physically obstructs the active chromium sites and the porous structure of the alumina (B75360) support.[1]

Q3: What are the common chemical poisons for chromium-based catalysts, and how do they work?

Catalyst poisons interact with the active chromium sites, leading to a loss of catalytic activity. The severity of poisoning depends on the nature of the poison, its concentration, and the strength of its interaction with the catalyst.[1]

PoisonMechanism of ActionSeverityMitigation Strategies
Sulfur Compounds (H₂S, COS) Strong chemisorption on active sites, forming stable chromium sulfides.Moderate to High- Purify feedstock to remove sulfur compounds.[1] - Utilize sulfur-resistant catalyst formulations.[1]
Water/Moisture Can lead to thermal sintering, especially at high temperatures, which reduces the catalyst's surface area.[1] It can also interfere with the formation of active sites.[1]Moderate- Rigorously dry reactants and solvents. - Perform high-temperature calcination of the catalyst to remove adsorbed water.[1]
Oxygen Can alter the oxidation state of the active chromium species, leading to a decrease in activity.Moderate- Ensure an oxygen-free environment for reactions sensitive to oxidation.
Carbon Monoxide (CO) Strong and selective chemisorption on certain chromium active sites.[1] In some applications, it can be used to selectively poison oligomerization sites.[1]Moderate- Purify reactant streams.[1] - Can be intentionally used at low concentrations to modify selectivity.[1]
Halogen Compounds (F, Cl, Br) Adsorption on active sites. The effect can be temporary at low concentrations but may become permanent with prolonged exposure.[1]Moderate- Increase reaction temperature to promote desorption. - Use halogen-resistant catalysts.[1]
Organic Metal Compounds (Hg, Pb, Zn, Sb) Formation of stable complexes with active chromium sites, leading to permanent deactivation.[1]High- Implement rigorous purification of reactants. - Install guard beds to trap metallic impurities.[1]
Organic Silicones/Phosphorus Compounds Chemical reaction with the catalyst surface, causing permanent poisoning.[1]High- Utilize guard beds. - Rejuvenation of the catalyst may be possible in some cases.[1]

Q4: How can I determine the specific cause of my chromium catalyst's deactivation?

A systematic characterization of the fresh, deactivated, and (if applicable) regenerated catalyst is crucial for identifying the root cause of deactivation.[1] A combination of analytical techniques is often necessary to obtain a comprehensive understanding.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and addressing catalyst deactivation.

A Catalyst Deactivation Observed (Low Activity/Selectivity) B Characterize Deactivated Catalyst (TGA, BET, SEM, etc.) A->B C Analyze Feedstock for Impurities A->C D Review Operating Conditions (Temperature, Pressure, Flow Rate) A->D E Significant Weight Loss in TGA (Oxidative)? High Carbon Content? B->E F Presence of S, Cl, P, etc. in EDX/XPS? Impurities in Feedstock? B->F G Loss of Surface Area (BET)? Particle Agglomeration (SEM)? B->G H Diagnosis: Coking/Fouling E->H Yes I Diagnosis: Poisoning F->I Yes J Diagnosis: Sintering/Thermal Degradation G->J Yes K Action: Regenerate via Oxidation (e.g., controlled air burn-off) H->K L Action: Purify Feedstock Use Guard Beds Regenerate if possible (e.g., washing) I->L M Action: Optimize Operating Temperature Redesign Catalyst for Thermal Stability J->M N Verify Catalyst Performance K->N L->N M->N

Caption: A logical workflow for diagnosing and addressing catalyst deactivation.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Coke Quantification

This protocol is designed to quantify the amount of carbonaceous deposits (coke) on a deactivated catalyst.

  • Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

  • Sample Preparation: Accurately weigh 10-15 mg of the deactivated catalyst into a TGA crucible.

  • Experimental Conditions:

    • Heat the sample from room temperature to 100°C under a nitrogen atmosphere (flow rate ~50 mL/min) and hold for 30 minutes to remove adsorbed water.[1]

    • Switch the gas to a mixture of air and nitrogen (e.g., 20% air, 80% nitrogen) at the same flow rate.[1]

    • Ramp the temperature to 800°C at a heating rate of 10°C/min.[1]

  • Data Analysis: The weight loss observed during the temperature ramp in the air/nitrogen mixture corresponds to the combustion of coke.

Protocol 2: Regeneration of a Coked Chromia-Alumina Catalyst

This protocol describes a typical procedure for regenerating a coked chromia-alumina catalyst in a laboratory-scale fixed-bed reactor.

  • Purge the Reactor: After the reaction, stop the hydrocarbon feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 30-60 minutes to remove any remaining hydrocarbons.[1]

  • Oxidative Treatment:

    • Introduce a diluted stream of air (e.g., 1-5% air in nitrogen) into the reactor.

    • The temperature should be carefully monitored and controlled, typically in the range of 500-700°C.[1]

    • Continue the oxidative treatment until the concentration of carbon oxides (CO, CO₂) in the effluent gas, monitored by a gas analyzer, drops to baseline levels, indicating complete coke removal.[1]

  • Re-activation (if necessary): After coke removal, the catalyst may need to be re-activated according to the specific protocol for the fresh catalyst.

  • Return to Service: Once the regeneration is complete, the catalyst can be brought back online for the reaction.[1]

Protocol 3: Regeneration of a Poisoned Catalyst by Washing and Impregnation

This generalized protocol can be adapted for catalysts deactivated by soluble poisons.

  • Washing:

    • Wash the deactivated catalyst with deionized water to remove any soluble deposits.[8][9]

    • For certain poisons, an acidic or alkaline wash may be necessary to leach out the contaminants.[9][10]

  • Drying: Dry the washed catalyst in an oven, typically at 100-120°C, to remove residual water.

  • Impregnation:

    • Prepare an aqueous solution of a water-soluble chromium compound, such as chromic acid anhydride (B1165640) or chromium nitrate.[8]

    • Impregnate the washed and dried catalyst with this solution to replenish the active component.[8][9]

  • Calcination:

    • Calcine the impregnated catalyst at a temperature not exceeding 800°C (typically 450-650°C) to decompose the precursor and redisperse the active chromium oxide.[8]

Deactivation and Regeneration Cycle

The following diagram illustrates the cyclical nature of catalyst use, deactivation, and regeneration.

A Fresh/Active Catalyst B Catalytic Reaction A->B Use in Process C Deactivated Catalyst (Coked/Poisoned) B->C Deactivation (Poisoning, Coking) D Regeneration Process (Oxidation/Washing) C->D Offline Treatment D->A Reactivation

Caption: A simplified cycle of catalyst use, deactivation, and regeneration.

By following these troubleshooting guides and experimental protocols, researchers can more effectively diagnose and address issues of catalyst deactivation, leading to improved experimental outcomes and a deeper understanding of their catalytic systems.

References

Technical Support Center: Stability of Chromic Nitrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of pH on the stability of chromic nitrate (B79036) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experiments.

Troubleshooting Guide

Users may encounter several issues related to the stability of chromic nitrate solutions, primarily influenced by pH. This guide addresses the most common problems in a question-and-answer format.

Q1: Why has my clear, violet/green chromic nitrate solution turned cloudy or formed a precipitate after I increased the pH?

A1: The cloudiness or precipitate is likely chromium(III) hydroxide (B78521), Cr(OH)₃. As the pH of the solution increases, the hydrated chromium(III) ion, [Cr(H₂O)₆]³⁺, undergoes hydrolysis. This process involves the removal of protons from the coordinated water molecules, leading to the formation of various hydroxo species.[1] As the pH rises further, the neutral and insoluble species, Cr(OH)₃, precipitates out of the solution.[2]

Q2: At what pH should I expect precipitation to occur in my chromic nitrate solution?

A2: The onset of precipitation is dependent on the concentration of the chromic nitrate solution. Generally, hydrolysis begins at a pH of around 3.8 to 4.[3] Significant precipitation of chromium(III) hydroxide is typically observed at a pH above 5.5 and is extensive at a pH greater than 6.[3]

Q3: My chromic nitrate solution has changed color from violet to green. What does this indicate?

A3: The color change from violet to green is often associated with a change in the coordination sphere of the chromium(III) ion. The violet color is characteristic of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. A green color can indicate the substitution of one or more water ligands with other anions present in the solution, such as nitrate or chloride, or the formation of hydroxo or olated complexes.[1] This change can be influenced by temperature and pH.

Q4: How can I prepare a stable chromic nitrate solution at a specific pH without causing precipitation?

A4: To prepare a stable solution at a desired pH, it is crucial to control the addition of the base carefully and to consider the use of buffering agents or complexing agents. For a detailed procedure, please refer to the "Experimental Protocols" section below.

Q5: I need to work with a chromic nitrate solution at a pH where precipitation is a risk. How can I prevent this?

A5: Preventing precipitation in a pH range susceptible to hydrolysis can be achieved by:

  • Using a suitable buffer: A buffer system can help maintain the pH in a narrow, desired range.

  • Adding a complexing agent: Certain organic molecules can form stable, soluble complexes with chromium(III), preventing the formation of chromium hydroxide.

  • Controlling the temperature: Hydrolysis reactions are often temperature-dependent.[4] Working at lower temperatures may slow down the rate of hydrolysis and precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the different chromium(III) species present in an aqueous solution at various pH levels?

A1: The speciation of chromium(III) in an aqueous solution is highly dependent on the pH. At low pH values, the predominant species is the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. As the pH increases, this ion undergoes hydrolysis to form a series of hydroxo complexes, including [Cr(OH)(H₂O)₅]²⁺, [Cr(OH)₂(H₂O)₄]⁺, and the neutral, insoluble chromium(III) hydroxide, Cr(OH)₃.[5] At very high pH, the amphoteric nature of chromium(III) hydroxide leads to the formation of the soluble tetrahydroxochromate(III) ion, [Cr(OH)₄]⁻.[6]

Q2: What is the inherent pH of a chromic nitrate solution when dissolved in water?

A2: A solution of chromic nitrate is acidic. The hydrated chromium(III) ion, [Cr(H₂O)₆]³⁺, acts as a weak acid, donating a proton to water and lowering the pH of the solution.[1] The pH of a 50 g/L solution of chromium(III) nitrate nonahydrate is typically in the range of 2-3.[7]

Q3: Can the stability of a chromic nitrate solution be affected by factors other than pH?

A3: Yes, other factors can influence the stability of chromic nitrate solutions, including:

  • Temperature: Higher temperatures can accelerate hydrolysis and precipitation.[4]

  • Concentration: More concentrated solutions may be more prone to precipitation.

  • Presence of other ions: Certain anions can coordinate with the chromium(III) ion, affecting its stability.

  • Light: While less common for chromium(III) nitrate, some chromium compounds can be light-sensitive.

Q4: What is the shelf life of a prepared chromic nitrate solution?

A4: The shelf life depends on the storage conditions. When stored in a cool, dry, and well-ventilated area, a chromic nitrate solution can have a fair shelf life.[8] However, solutions at intermediate pH values (around 4-6) may be less stable over time due to slow hydrolysis and polymerization reactions.[4]

Data Presentation

Table 1: Distribution of Chromium(III) Species as a Function of pH

This table summarizes the approximate distribution of major monomeric chromium(III) species in an aqueous solution at different pH values. The exact percentages can vary with concentration and temperature.

pHPredominant Cr(III) SpeciesApproximate Percentage of Total Cr(III)
< 3[Cr(H₂O)₆]³⁺> 90%
4.5[Cr(OH)(H₂O)₅]²⁺~74%
4.5[Cr(H₂O)₆]³⁺~12%
6.25[Cr(OH)₂(H₂O)₄]⁺~30%
6.25Cr(OH)₃(aq)~23%
> 7Cr(OH)₃ (precipitate)Varies, can be up to 100%
> 12[Cr(OH)₄]⁻Becomes significant

Data adapted from various sources.[3][5]

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Chromic Nitrate Solution

This protocol describes the preparation of a chromic nitrate solution at a specific pH, minimizing the risk of precipitation.

Materials:

  • This compound (Cr(NO₃)₃·9H₂O)

  • Deionized water

  • 0.1 M Nitric acid (HNO₃)

  • 0.1 M Sodium hydroxide (NaOH)

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Dissolution: Weigh the required amount of this compound and dissolve it in a volume of deionized water that is approximately 80% of the final desired volume. Stir until the solid is completely dissolved. The initial solution will be acidic.

  • Initial pH Adjustment (if necessary): If a pH lower than the initial pH is required, slowly add 0.1 M nitric acid dropwise while continuously monitoring the pH.

  • Raising the pH: To increase the pH, add 0.1 M sodium hydroxide solution very slowly, drop by drop, while vigorously stirring the solution. It is critical to add the base slowly, especially when approaching the target pH, to avoid localized high pH that can trigger precipitation.

  • Equilibration: Allow the solution to stir for at least 15-30 minutes after reaching the target pH to ensure it is stable.

  • Final Volume Adjustment: Once the pH is stable at the desired value, transfer the solution to a volumetric flask and add deionized water to reach the final volume.

  • Storage: Store the solution in a well-sealed container, preferably in a cool and dark place.

Protocol 2: Accelerated Stability Testing of Chromic Nitrate Solutions

This protocol provides a method for evaluating the short-term stability of a prepared chromic nitrate solution.

Materials:

  • Prepared pH-adjusted chromic nitrate solution

  • Sealed, transparent containers (e.g., glass vials)

  • Temperature-controlled environment (e.g., incubator or water bath)

  • pH meter

  • Turbidimeter or spectrophotometer (optional)

Procedure:

  • Sample Preparation: Aliquot the prepared chromic nitrate solution into several sealed containers.

  • Initial Analysis: For one of the samples (T=0), immediately measure and record the pH and visual appearance (color, clarity). If available, measure the turbidity or absorbance at a specific wavelength (e.g., 600 nm) to quantify clarity.

  • Incubation: Place the remaining samples in a temperature-controlled environment at a relevant temperature for your experimental conditions (e.g., room temperature, 37°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, and 48 hours), remove one sample and repeat the analysis performed at T=0 (pH, visual appearance, turbidity/absorbance).

  • Data Evaluation: Compare the results over time. Significant changes in pH, the appearance of cloudiness, or an increase in turbidity/absorbance indicate instability of the solution under the tested conditions.

Mandatory Visualization

experimental_workflow start Start: Chromic Nitrate Solution Stability Issue check_pH Measure pH of the solution start->check_pH visual_inspection Visually inspect the solution (Color, Clarity, Precipitate) start->visual_inspection is_pH_high Is pH > 4? check_pH->is_pH_high is_precipitate Is there a precipitate? visual_inspection->is_precipitate is_precipitate->is_pH_high Yes is_color_green Is the color green? is_precipitate->is_color_green No cause_precipitation Cause: Hydrolysis and precipitation of Cr(OH)₃ is_pH_high->cause_precipitation action_lower_pH Action: Carefully lower pH with dilute acid (e.g., HNO₃) cause_precipitation->action_lower_pH action_complexing_agent Action: Consider adding a complexing agent cause_precipitation->action_complexing_agent action_filter Action: Filter the solution (if precipitate needs to be removed) cause_precipitation->action_filter end_unstable Solution is unstable. Re-evaluation of protocol needed. action_lower_pH->end_unstable action_complexing_agent->end_unstable action_filter->end_unstable cause_color_change Cause: Change in Cr(III) coordination sphere (e.g., ligand exchange) is_color_green->cause_color_change Yes end_stable Solution is likely stable is_color_green->end_stable No action_reprepare Action: Prepare a fresh solution under controlled conditions cause_color_change->action_reprepare action_reprepare->end_unstable

Caption: Troubleshooting workflow for chromic nitrate solution stability issues.

hydrolysis_pathway cluster_hydrolysis Hydrolysis Pathway cluster_polymerization Polymerization (Olation) Cr(H2O)6^3+ [Cr(H₂O)₆]³⁺ (Violet, Soluble) pH < 4 Cr(OH)(H2O)5^2+ [Cr(OH)(H₂O)₅]²⁺ (Soluble) Cr(H2O)6^3+->Cr(OH)(H2O)5^2+ +OH⁻ Cr(OH)2(H2O)4^+ [Cr(OH)₂(H₂O)₄]⁺ (Soluble) Cr(OH)(H2O)5^2+->Cr(OH)2(H2O)4^+ +OH⁻ monomer 2 [Cr(OH)(H₂O)₅]²⁺ Cr(OH)(H2O)5^2+->monomer Can lead to Cr(OH)3 Cr(OH)₃ (Green, Precipitate) pH > 5.5 Cr(OH)2(H2O)4^+->Cr(OH)3 +OH⁻ Cr(OH)4^- [Cr(OH)₄]⁻ (Green, Soluble) pH > 12 Cr(OH)3->Cr(OH)4^- +OH⁻ dimer [(H₂O)₄Cr(OH)₂Cr(H₂O)₄]⁴⁺ (Dimer) monomer->dimer polymer Further Polymerization (Olated Complexes) dimer->polymer

Caption: Effect of increasing pH on Cr(III) hydrolysis and polymerization.

References

Technical Support Center: Purification of Chromium(III) Nitrate Nonahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Chromium(III) nitrate (B79036) nonahydrate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on purifying this compound for experimental use. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial Chromium(III) nitrate nonahydrate?

A1: Commercial grades of this compound can contain various impurities depending on the manufacturing process and storage conditions. The most common impurities include:

  • Metallic Cations: Iron (Fe), Copper (Cu), Nickel (Ni), Zinc (Zn), and Aluminum (Al) are frequent contaminants.[1]

  • Anions: Chloride (Cl⁻) and Sulfate (SO₄²⁻) are common anionic impurities.

  • Other Chromium Species: Traces of Chromium(VI) may be present, which is significantly more toxic than Chromium(III).

  • Organic Residues: Residual organic solvents or reagents from the synthesis process can also be present.

Q2: Why is the color of my this compound solution green instead of the expected violet?

A2: An aqueous solution of pure this compound is typically violet at room temperature. A green coloration upon heating is normal and reversible upon cooling.[1] However, a persistent green color at room temperature can indicate the presence of impurities or the formation of different coordination isomers of the chromium aqua complex.

Q3: My recrystallization attempt is not yielding any crystals. What could be the problem?

A3: Several factors can hinder crystallization:

  • Supersaturation not reached: You may have used too much solvent. Try evaporating some of the solvent to increase the concentration of the solute.

  • Solution is not sufficiently cooled: Ensure the solution is cooled to a low enough temperature to induce crystallization. An ice bath can be used for this purpose.

  • Presence of impurities: Certain impurities can inhibit crystal nucleation.

  • Lack of nucleation sites: Scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound can help initiate crystallization.

Q4: The purified crystals I obtained are very small. How can I grow larger crystals?

A4: The rate of cooling is a primary determinant of crystal size. Slow cooling generally promotes the formation of larger, more well-defined crystals. After dissolving the solute in the hot solvent, allow the solution to cool slowly to room temperature before transferring it to an ice bath.

Q5: What are the key safety precautions when working with this compound?

A5: this compound is an oxidizing agent and can cause skin and eye irritation.[2][3] It is important to:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3]

  • Work in a well-ventilated area or a fume hood to avoid inhaling dust.[3]

  • Keep the compound away from combustible materials and reducing agents.[1][3]

  • In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Oily precipitate forms instead of crystals. 1. The compound is "oiling out" because the solution is still too warm when saturation is reached. 2. High concentration of soluble impurities.1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. 2. Consider a pre-purification step like precipitation if impurity levels are very high.
Crystals are discolored (e.g., brownish or off-color). Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use sparingly as it can also adsorb the desired product.
Low recovery of purified crystals. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing the crystals with a solvent that is too warm.1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. 2. Use a pre-heated funnel and filter flask for hot filtration. Add a small amount of extra hot solvent before filtering. 3. Always wash the collected crystals with a minimal amount of ice-cold solvent.
The final product is still not pure enough for my application. A single recrystallization may not be sufficient to remove all impurities.Perform a second recrystallization using the same procedure.

Experimental Protocols

Recrystallization of this compound from Water

This protocol is a general guideline for the recrystallization of commercial-grade this compound. The exact solvent volumes and temperatures may require optimization based on the initial purity of the starting material.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Heating plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • For every 10 g of the salt, start by adding 5 mL of deionized water.

    • Gently heat the mixture on a hot plate while stirring. The temperature should be raised to approximately 50-60°C. Avoid boiling, as the compound decomposes at higher temperatures.

    • If the solid does not completely dissolve, add small additional portions of hot deionized water until a clear, saturated solution is obtained. It is crucial to use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving Erlenmeyer flask to prevent premature crystallization.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride). Do not heat the crystals in an oven, as this can lead to decomposition.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula Cr(NO₃)₃·9H₂O
Molar Mass 400.15 g/mol [4]
Appearance Purple monoclinic crystals[4]
Melting Point ~37 °C[4]
Decomposition Temperature 125 °C[4]
Solubility in Water 208 g/100 g at 15°C[4]
Solubility in Ethanol Soluble
Solubility in Acetone Soluble

Table 2: Common Metallic Impurities in Commercial this compound

Data obtained from analysis of a diluted solution by ICP/MS.[1]

ImpurityConcentration (ppm in a 130,000 ppm salt solution)
Strontium (Sr)33
Sodium (Na)3.5
Iron (Fe)4.9
Titanium (Ti)1.5
Molybdenum (Mo)0.13
Nickel (Ni)0.13
Copper (Cu)0.13
Silicon (Si)0.13
Magnesium (Mg)0.13
Cobalt (Co)0.07
Tin (Sn)0.065
Selenium (Se)0.026
Zinc (Zn)0.026
Aluminum (Al)0.026
Barium (Ba)0.013
Tungsten (W)0.078

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_process Purification Process cluster_end Final Product & Waste Crude Crude Cr(NO₃)₃·9H₂O Dissolution Dissolve in minimal hot water Crude->Dissolution HotFiltration Hot Gravity Filtration (if insolubles present) Dissolution->HotFiltration Cooling Slow Cooling & Ice Bath HotFiltration->Cooling InsolubleImpurities Insoluble Impurities HotFiltration->InsolubleImpurities VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration Washing Wash with ice-cold water VacuumFiltration->Washing MotherLiquor Mother Liquor (contains soluble impurities) VacuumFiltration->MotherLiquor Drying Dry in Desiccator Washing->Drying PureCrystals Pure Cr(NO₃)₃·9H₂O Crystals Drying->PureCrystals

Caption: Workflow for the purification of this compound by recrystallization.

TroubleshootingFlow Start Recrystallization Attempt Q1 Are crystals forming? Start->Q1 A1_Yes Proceed to Filtration Q1->A1_Yes Yes A1_No Troubleshoot Crystallization Q1->A1_No No Q2 Is the solution supersaturated? A1_No->Q2 A2_Yes Induce Nucleation: - Scratch flask - Add seed crystal Q2->A2_Yes Yes A2_No Concentrate Solution: - Evaporate some solvent Q2->A2_No No Q3 Is an oil forming? A2_Yes->Q3 A2_No->Q1 A3_Yes Reheat, add more solvent, cool slowly Q3->A3_Yes Yes A3_No Continue cooling Q3->A3_No No A3_Yes->Q1 A3_No->Q1

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Scaling Up Reactions with Chromium(III) Nitrate Nonahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chromium(III) nitrate (B79036) nonahydrate. The following information is designed to address specific issues that may be encountered during the scale-up of chemical reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions with Chromium(III) nitrate nonahydrate?

A1: The primary safety concerns include managing potential exothermic reactions, as uncontrolled temperature increases can lead to dangerous thermal runaways.[1][2] Chromium(III) nitrate is also a strong oxidizing agent and can intensify fires if it comes into contact with combustible materials. Therefore, careful control of reaction temperature, appropriate material handling and storage, and having emergency quenching procedures in place are critical.

Q2: How does the physical form of this compound impact its use in large-scale reactions?

A2: this compound typically exists as purple, hygroscopic crystals. While it is very soluble in water and alcohol, the rate of dissolution and potential for clumping can be a factor in large vessels.[3] Ensuring adequate agitation to achieve a homogeneous solution is crucial to avoid localized high concentrations, which could lead to side reactions or exotherms.

Q3: What impact can impurities in the this compound have on a scaled-up reaction?

A3: Impurities in the starting material can have a magnified effect at a larger scale. Potential contaminants could act as catalyst poisons, lead to the formation of unwanted byproducts, or affect the final product's purity.[4] It is advisable to use a high-purity grade of this compound for pilot and production scale runs and to analyze the impurity profile of the starting material.

Q4: My reaction works well in the lab, but the yield drops significantly upon scale-up. What are the likely causes?

A4: A drop in yield during scale-up can be attributed to several factors. Inefficient heat transfer in larger reactors can lead to localized overheating and decomposition of reactants or products.[2] Poor mixing can result in non-uniform reaction conditions. Mass transfer limitations may also become significant at a larger scale.[5] A systematic investigation of these parameters is necessary to optimize the reaction at scale.

Q5: What are the common solvents used for reactions involving this compound at scale?

A5: The choice of solvent is highly dependent on the specific reaction. For many processes involving chromium catalysts, aprotic polar solvents such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are common.[6] When using aqueous solutions, the concentration of the chromium salt should be carefully controlled to manage viscosity and solubility. The use of greener solvents is also an increasing consideration in industrial processes.[7]

Troubleshooting Guides

Issue 1: Poor or Inconsistent Reaction Conversion
Symptom Potential Cause Troubleshooting Action
Low product yield Inactive Catalyst/Reagent: Chromium(III) nitrate may have degraded due to improper storage or handling.1. Use fresh, high-purity this compound. 2. Ensure the reagent has been stored in a tightly sealed container away from moisture.[6]
Insufficient Mixing: Inadequate agitation in a large reactor can lead to poor mass transfer and localized reagent depletion.1. Increase the agitation speed and monitor for any changes in reaction rate. 2. Evaluate the impeller design and reactor geometry for efficient mixing.
Incorrect Temperature: The optimal temperature in the lab may not be directly transferable to a larger scale due to differences in heat transfer.1. Monitor the internal reaction temperature at multiple points within the reactor. 2. Perform small-scale experiments to re-optimize the temperature for the pilot-scale equipment.[6]
Reaction stalls before completion Catalyst Deactivation: The active chromium species may be deactivated by impurities or byproducts.1. Analyze the purity of all reactants and solvents. 2. Consider in-situ activation of the catalyst if applicable to your process.[6]
Issue 2: Formation of Unwanted Side Products or Impurities
Symptom Potential Cause Troubleshooting Action
Increased levels of byproducts Poor Temperature Control: Localized "hot spots" in the reactor can promote side reactions with higher activation energies.1. Improve reactor cooling and agitation to ensure uniform temperature distribution. 2. Consider a semi-batch process with controlled addition of a key reagent to manage the exotherm.[1]
Incorrect Stoichiometry: Inefficient mixing can lead to localized excesses of one reactant, favoring side product formation.1. Adjust the rate of addition of reactants. 2. Ensure reactants are introduced at a point of high agitation.
Product discoloration Thermal Decomposition: this compound can decompose at elevated temperatures, potentially leading to colored impurities.[8]1. Lower the reaction temperature. 2. Reduce the reaction time if possible.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales (Illustrative Data)
Parameter Lab Scale (1 L) Pilot Scale (100 L) Production Scale (1000 L)
Chromium(III) Nitrate (mol%) 55.56
Reaction Temperature (°C) 807570
Reaction Time (hours) 468
Yield (%) 928582
Key Impurity A (%) 0.51.52.5
Key Impurity B (%) 0.20.81.2

Note: This table presents illustrative data to demonstrate how key performance indicators can change with scale. Actual values will be specific to the reaction being performed.

Experimental Protocols

General Protocol for Scaling Up a Chromium(III) Nitrate Catalyzed Reaction
  • Safety Assessment: Before any scale-up work, conduct a thorough safety review, including a calorimetery study (e.g., Differential Scanning Calorimetry - DSC) to understand the reaction exotherm and thermal stability of all components.[8]

  • Reactant and Solvent Preparation:

    • Ensure all reactants and solvents are of a suitable grade and are free from contaminants that could inhibit the reaction.

    • If the reaction is moisture-sensitive, ensure all solvents are rigorously dried.

  • Reactor Setup (Pilot Scale):

    • Charge the reactor with the initial solvent and any solid reactants, including this compound, under an inert atmosphere if required.

    • Begin agitation to ensure good mixing.

    • Bring the reactor contents to the desired initial temperature using a controlled heating/cooling system.

  • Reagent Addition:

    • If the reaction is exothermic, add the second reactant in a controlled manner (semi-batch) using a dosing pump.[1]

    • Monitor the internal temperature closely. The addition rate should be controlled to maintain the desired temperature and prevent a thermal runaway.

  • Reaction Monitoring:

    • Take samples at regular intervals to monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC, TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to a safe temperature.

    • Quench the reaction if necessary (e.g., by adding water or a specific quenching agent).

    • The purification process (e.g., extraction, crystallization, chromatography) will need to be scaled up accordingly, considering the larger volumes of materials.

Visualizations

Scale_Up_Workflow cluster_lab Lab Scale Development cluster_pilot Pilot Scale-Up cluster_production Production Scale lab_dev Reaction Optimization (100 mL - 1 L) safety_eval Safety Evaluation (Calorimetry) lab_dev->safety_eval analytical_dev Analytical Method Development lab_dev->analytical_dev pilot_run Pilot Plant Run (50 L - 200 L) lab_dev->pilot_run Technology Transfer process_opt Process Parameter Optimization pilot_run->process_opt impurity_profile Impurity Profiling pilot_run->impurity_profile prod_run Full-Scale Production (>1000 L) pilot_run->prod_run Process Validation qa_qc Quality Assurance & Quality Control prod_run->qa_qc

Caption: A typical workflow for scaling up a chemical reaction from the laboratory to production.

Troubleshooting_Logic start Low Yield or Incomplete Reaction check_temp Is Temperature within specification? start->check_temp check_mixing Is Agitation Adequate? check_temp->check_mixing Yes adjust_temp Adjust Temperature Controller check_temp->adjust_temp No check_reagents Are Reagents of High Purity? check_mixing->check_reagents Yes improve_mixing Increase Agitation/ Evaluate Impeller check_mixing->improve_mixing No use_fresh_reagents Use Fresh, High-Purity Reagents check_reagents->use_fresh_reagents No end Problem Resolved check_reagents->end Yes adjust_temp->check_mixing improve_mixing->check_reagents use_fresh_reagents->end

Caption: A logical troubleshooting diagram for addressing low reaction yield.

References

Validation & Comparative

A Comparative Guide: Chromium(III) Nitrate vs. Chromium(III) Chloride as Catalyst Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a catalyst precursor is a critical decision that can significantly influence the physicochemical properties and, ultimately, the performance of the final catalyst. Among the various options, chromium(III) nitrate (B79036) and chromium(III) chloride are common starting materials for preparing chromium-based catalysts, which are pivotal in numerous reactions including polymerization, oxidation, and dehydrogenation. [1][2]

This guide provides an objective comparison of chromium(III) nitrate and chromium(III) chloride as catalyst precursors, focusing on how the choice of anion—nitrate (NO₃⁻) vs. chloride (Cl⁻)—impacts catalyst synthesis, structure, and catalytic activity.

Physicochemical Properties and Decomposition Behavior

The inherent properties of the precursor salt play a significant role during catalyst preparation, particularly during the thermal decomposition (calcination) stage.

  • Chromium(III) Nitrate (Cr(NO₃)₃·9H₂O): The thermal decomposition of chromium nitrate is a multi-step process. It begins with dehydration, followed by the decomposition of nitrate groups, and finally, the formation of chromium oxide (Cr₂O₃).[3][4] This process involves the formation of intermediate hydroxy- and oxynitrate species.[3] The entire decomposition typically completes above 450°C, yielding Cr₂O₃.[3] The decomposition process can be complex, involving the release of water, nitrogen oxides, and oxygen.[3][5]

  • Chromium(III) Chloride (CrCl₃·6H₂O): Chromium chloride is also a hydrated salt, with the dark green hexahydrate being the most common form.[6] Anhydrous CrCl₃ is a violet solid.[6] Its decomposition is different from the nitrate salt. While heating will remove the water of hydration, the complete removal of chloride to form pure chromium oxide is challenging due to the stability of chromium chlorides. Residual chlorine is a common issue and can significantly alter the catalyst's properties.[7][8]

Logical Relationship: Precursor to Final Catalyst Properties

The choice of precursor directly dictates the path to the active catalyst and influences its final characteristics. The anion's role is particularly crucial during thermal treatment.

G Fig. 1: Influence of Precursor Anion on Catalyst Properties cluster_process Calcination Process cluster_result Final Catalyst Properties Nitrate Chromium(III) Nitrate Decomposition Thermal Decomposition Nitrate->Decomposition Chloride Chromium(III) Chloride Chloride->Decomposition Gas_N Release of NOx, O₂, H₂O Decomposition:e->Gas_N:w Gas_C Release of H₂O, HCl (difficult) Decomposition:e->Gas_C:w Catalyst_N Purer Cr₂O₃ species Gas_N->Catalyst_N Catalyst_C Cr₂O₃ with Residual Cl⁻ Gas_C->Catalyst_C Poisoning Potential for Cl⁻ Poisoning or Electronic Modification Catalyst_C->Poisoning

Caption: Fig. 1: Logical flow from precursor selection to final catalyst properties.

Impact on Catalytic Performance

The presence or absence of residual anions from the precursor can have a profound effect on the catalyst's activity, selectivity, and stability.

The Nitrate Precursor Advantage: Purity Catalysts prepared from chromium(III) nitrate are generally free from halide contaminants. The decomposition products (NOx, O₂, H₂O) are volatile and are completely removed at high calcination temperatures, leading to a purer chromium oxide phase on the support.[3] This is often desirable as the intrinsic catalytic properties of the chromium oxide species can be studied without interference.

The Chloride Precursor Challenge: Residual Anions The key challenge with using chromium(III) chloride is the retention of chloride ions in the final catalyst, even after high-temperature calcination.[7] Residual chlorine can act as either a poison or a promoter, depending on the reaction:

  • Detrimental Effects: In many reactions, residual chloride is detrimental. It can block active sites, inhibit the activity of surface oxygen species, and decrease overall catalytic performance.[7][8] For instance, in CO oxidation over Co₃O₄ catalysts, residual chlorine was found to have a significant negative impact on activity.[7] Similarly, for nickel-based FCC catalysts, chlorides can reactivate nickel contaminants, leading to unwanted dehydrogenation reactions that produce excess hydrogen and coke.[9]

  • Electronic Modification: Chloride ions are highly electronegative and can withdraw electron density from the chromium active sites. This electronic modification can alter the adsorption strength of reactants and intermediates, thereby influencing selectivity and activity.

Parameter Chromium(III) Nitrate Precursor Chromium(III) Chloride Precursor
Final Catalyst Composition Typically results in a purer Cr₂O₃ phase.Often contains residual chloride (CrOₓClᵧ species).[7]
Anion Removal Decomposition products (NOx, O₂) are volatile and easily removed.Complete removal of chloride is difficult; may require washing steps.[7]
Potential Issues None related to precursor anions.Residual chloride can poison active sites or alter electronic properties.[7][8]
Catalyst Activity Generally reflects the intrinsic activity of the chromium oxide.Can be inhibited or, in some cases, promoted by residual chloride.[7][9]

Experimental Protocols

Below are generalized experimental protocols for the preparation of a supported chromium catalyst (e.g., Cr/SiO₂) using both precursors.

General Catalyst Preparation Workflow

G Fig. 2: Experimental Workflow for Catalyst Synthesis Precursor Select Precursor: Cr(NO₃)₃·9H₂O or CrCl₃·6H₂O Solution Prepare Aqueous Solution of Precursor Precursor->Solution Impregnation Impregnate Support (e.g., SiO₂) with Solution Solution->Impregnation Drying Dry the Impregnated Support (e.g., 120 °C overnight) Impregnation->Drying Calcination Calcine in Air (e.g., 500-600 °C for 4-6 h) Drying->Calcination Catalyst Final Supported Chromium Catalyst Calcination->Catalyst

Caption: Fig. 2: A typical workflow for preparing supported chromium catalysts.

Protocol 1: Catalyst Preparation via Incipient Wetness Impregnation

This method is widely used for preparing supported catalysts where the volume of the precursor solution is equal to the pore volume of the support material.[10]

  • Support Preparation: Dry the support material (e.g., silica (B1680970) gel, alumina) in an oven at 120°C for at least 4 hours to remove adsorbed water.

  • Pore Volume Determination: Determine the pore volume of the dried support by adding a solvent (e.g., deionized water) dropwise to a known weight of the support until the pores are completely filled and the material appears wet. The volume of liquid added is the pore volume.

  • Precursor Solution Preparation:

    • For Nitrate Precursor: Calculate the mass of Cr(NO₃)₃·9H₂O required to achieve the desired chromium loading (e.g., 5 wt.%). Dissolve this amount in a volume of deionized water equal to the determined pore volume of the support.

    • For Chloride Precursor: Calculate the mass of CrCl₃·6H₂O required for the same chromium loading. Dissolve this amount in a volume of deionized water equal to the pore volume.

  • Impregnation: Add the prepared precursor solution dropwise to the dried support while continuously mixing to ensure uniform distribution.

  • Drying: Age the wet material for 2-4 hours at room temperature, then dry in an oven at 120°C overnight.

  • Calcination: Place the dried powder in a furnace. Ramp the temperature at a controlled rate (e.g., 5°C/min) to the final calcination temperature (e.g., 550°C) in a flow of dry air and hold for 4-6 hours.

  • Post-Treatment (for Chloride-derived catalyst): To mitigate the effects of residual chlorine, an optional washing step with deionized water can be performed on the calcined catalyst, followed by re-drying.[7]

Conclusion and Recommendations

The choice between chromium(III) nitrate and chromium(III) chloride as a catalyst precursor is not trivial and has significant consequences for the final catalyst.

  • Chromium(III) nitrate is generally the preferred precursor when the goal is to prepare a pure, well-defined chromium oxide catalyst. Its decomposition byproducts are volatile and do not contaminate the final product, allowing for the study of the intrinsic properties of the chromium active sites.

  • Chromium(III) chloride should be used with caution. The potential for residual chloride to remain in the catalyst can significantly alter its performance.[7][8] This effect can be detrimental, leading to catalyst deactivation by blocking active sites. However, in specific cases, the electronic modification induced by chloride might be exploited to tune the catalyst's selectivity for a particular reaction, though this requires careful investigation and control.

For researchers in drug development and fine chemical synthesis where catalyst purity, predictability, and reproducibility are paramount, chromium(III) nitrate is the more reliable and recommended precursor. If chromium(III) chloride must be used, extensive characterization is necessary to understand the location, concentration, and effect of the residual chloride on catalytic performance.

References

A Comparative Guide to Chromium Precursors for Chromium Oxide Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor is a critical first step in the synthesis of chromium oxide (Cr₂O₃) nanoparticles, directly influencing the physicochemical properties and subsequent performance of the nanomaterial. This guide provides an objective comparison of four common chromium precursors—chromium nitrate (B79036), chromium acetylacetonate (B107027), chromium sulfate (B86663), and chromium chloride—supported by experimental data and detailed protocols to aid in the selection of the most suitable precursor for your research needs.

The synthesis of chromium oxide nanoparticles with tailored characteristics such as size, purity, and catalytic activity is highly dependent on the initial chromium source. Each precursor exhibits unique decomposition and reaction pathways under different synthesis conditions, leading to variations in the final nanoparticle product. This comparison outlines the performance of each precursor in various synthesis methods, including thermal decomposition, solvothermal, and precipitation techniques.

Comparative Performance of Chromium Precursors

The selection of a chromium precursor significantly impacts the resulting nanoparticle size, a crucial factor in applications ranging from catalysis to drug delivery. The following table summarizes quantitative data on particle sizes achieved with different precursors and synthesis methods, compiled from various studies.

PrecursorSynthesis MethodParticle Size (nm)Reference
Chromium Nitrate [Cr(NO₃)₃·9H₂O]Thermal Decomposition (with oxalic acid)< 100
Chromium Nitrate [Cr(NO₃)₃·9H₂O]Thermal Decomposition10[1]
Chromium Nitrate [Cr(NO₃)₃·9H₂O]Microwave-assisted Sol-GelRhombohedral Structure[2]
Chromium Acetylacetonate [Cr(acac)₃]SolvothermalAmorphous[3]
Chromium Sulfate [Cr₂(SO₄)₃]Precipitation~27[4]
Chromium Chloride [CrCl₃]Precipitation~24[4]
Chromium Chloride [CrCl₃]Sol-Gel40 - 80[5]

Experimental Protocols

Detailed methodologies for the synthesis of chromium oxide nanoparticles using each of the compared precursors are provided below. These protocols are based on established research and offer a starting point for laboratory synthesis.

Thermal Decomposition using Chromium Nitrate

This method involves the direct thermal treatment of a chromium nitrate salt to yield chromium oxide nanoparticles.

Protocol:

  • A mixture of 1 mmol of chromium nitrate nonahydrate [Cr(NO₃)₃·9H₂O] and 3 mmol of oxalic acid is dissolved in 15 mL of distilled water with stirring for 20 minutes to obtain a clear solution.

  • An aqueous solution of sodium hydroxide (B78521) (NaOH) is added dropwise to the mixture until a pH of 12 is reached.

  • The mixture is then heated to 80°C to form a semi-solid product.

  • After cooling to room temperature, the product is collected and heated in a furnace at a temperature between 500°C and 600°C for 3 hours.

  • The resulting Cr₂O₃ nanoparticles are washed with distilled water and dried at 80°C.

Solvothermal Synthesis using Chromium Acetylacetonate

This method utilizes an organic solvent under elevated temperature and pressure to produce chromium oxide nanoparticles.

Protocol:

  • Dissolve 0.2 g of chromium(III) acetylacetonate [Cr(acac)₃] in 40 mL of ethanol (B145695) and stir for 10 minutes.

  • Transfer the solution to a 100 mL Teflon-lined autoclave.

  • Heat the autoclave at 190°C for 24 hours.

  • After cooling, the resulting colloidal suspension of amorphous Cr₂O₃ nanoparticles is obtained.

Precipitation Method using Chromium Sulfate and Chromium Chloride

This aqueous method involves the precipitation of chromium hydroxide followed by calcination to form chromium oxide nanoparticles.

Protocol for Chromium Sulfate:

  • Prepare a 0.1 M solution of chromium sulfate [Cr₂(SO₄)₃] in 100 mL of distilled water and stir for 30 minutes.[4]

  • Add liquor ammonia (B1221849) dropwise with constant stirring until the pH of the solution reaches 10 at room temperature.[4]

  • The precipitate is collected by centrifugation and washed several times with distilled water.[4]

  • The obtained solid is dried in an oven at 70°C for 24 hours.[4]

  • Finally, the dried powder is calcined in a muffle furnace at 650°C for 5-6 hours to yield Cr₂O₃ nanoparticles.[4]

Protocol for Chromium Chloride:

  • Prepare a 0.2 M solution of chromium chloride [CrCl₃] in 100 mL of distilled water and stir for 30 minutes.[4]

  • Heat the solution to 50°C and add liquor ammonia dropwise with constant stirring until the pH reaches 12.[4]

  • The precipitate is collected, washed, and dried as described for chromium sulfate.[4]

  • The dried powder is then calcined at 550°C for 5-6 hours to obtain Cr₂O₃ nanoparticles.[4]

Synthesis Workflow and Reaction Pathways

The synthesis of chromium oxide nanoparticles from different precursors involves distinct chemical transformations. The following diagrams illustrate the general experimental workflow and a simplified representation of the reaction pathways.

experimental_workflow cluster_precursor Precursor Selection cluster_synthesis Synthesis Method cluster_processing Post-Processing cluster_product Final Product Cr_Nitrate Chromium Nitrate Thermal Thermal Decomposition Cr_Nitrate->Thermal Cr_Acac Chromium Acetylacetonate Solvothermal Solvothermal Cr_Acac->Solvothermal Cr_Sulfate Chromium Sulfate Precipitation Precipitation Cr_Sulfate->Precipitation Cr_Chloride Chromium Chloride Cr_Chloride->Precipitation Washing Washing & Drying Thermal->Washing Solvothermal->Washing Precipitation->Washing Calcination Calcination Washing->Calcination Cr2O3_NP Cr₂O₃ Nanoparticles Washing->Cr2O3_NP Calcination->Cr2O3_NP

Caption: General experimental workflow for Cr₂O₃ nanoparticle synthesis.

reaction_pathways cluster_nitrate Chromium Nitrate Pathway cluster_acac Chromium Acetylacetonate Pathway cluster_salts Chromium Sulfate/Chloride Pathway Nitrate Cr(NO₃)₃ Intermediate_N Intermediate Oxynitrates Nitrate->Intermediate_N Heat Cr2O3_N Cr₂O₃ Intermediate_N->Cr2O3_N Further Heat Acac Cr(acac)₃ Decomposition Ligand Decomposition Acac->Decomposition Solvothermal Cr2O3_A Amorphous Cr₂O₃ Decomposition->Cr2O3_A Salts Cr³⁺ (from Sulfate/Chloride) Hydroxide Cr(OH)₃ Salts->Hydroxide + OH⁻ (Precipitation) Cr2O3_S Cr₂O₃ Hydroxide->Cr2O3_S Calcination

Caption: Simplified reaction pathways for different chromium precursors.

Concluding Remarks

The choice of chromium precursor is a fundamental decision in the synthesis of chromium oxide nanoparticles that dictates the properties of the final material.

  • Chromium nitrate is a versatile precursor suitable for thermal decomposition and sol-gel methods, often yielding crystalline nanoparticles.

  • Chromium acetylacetonate , through solvothermal synthesis, provides a route to amorphous nanoparticles and is considered a more environmentally friendly option.

  • Chromium sulfate and chromium chloride are cost-effective precursors for precipitation methods, which, after calcination, produce crystalline nanoparticles of controlled size.

Researchers should consider the desired nanoparticle characteristics, such as crystallinity and size, as well as process-related factors like synthesis temperature and environmental impact when selecting a precursor. The provided protocols and comparative data serve as a valuable resource for making an informed decision to advance research and development in areas leveraging the unique properties of chromium oxide nanoparticles.

References

A Comparative Guide to the Catalytic Activity of Catalysts Derived from Different Chromium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a metal precursor is a critical step in catalyst synthesis, profoundly influencing the final catalyst's structural properties and performance. In chromium-based catalysis, the initial chromium salt used can lead to significant variations in catalytic activity, selectivity, and stability. This guide provides an objective comparison of catalysts prepared from different chromium salt precursors, supported by experimental data from studies on the oxidative dehydrogenation of propane (B168953) (ODP), a key industrial reaction.

Data Presentation: Performance in Propane Dehydrogenation

The efficacy of a catalyst is intrinsically linked to its precursor's properties, which affect the dispersion of the active metal and the nature of the active sites.[1] The following table summarizes the performance of 5 wt.% Cr/SiO₂ catalysts prepared from various chromium salts in the oxidative dehydrogenation of propane with CO₂.

Precursor SaltPropane Conversion (%) at 750°CPropylene (B89431) Yield (%) at 750°CPropylene Selectivity (%) at 600°CPropylene Selectivity (%) at 750°C
Chromium (III) Acetylacetonate ~6532>95~50
Chromium (III) Nitrate ~70~28~95<40
Chromium (III) Sulfate (B86663) ~40~18~98~45
Ammonium Dichromate ~55~25~90~45
Data compiled from studies on 5 wt.% Cr/SiO₂ catalysts.[2]

Key Observations:

  • Chromium (III) acetylacetonate is notable for achieving the highest propylene yield (32%) at higher temperatures (750°C).[2][3][4]

  • Chromium (III) nitrate results in the highest propane conversion at 750°C, but its selectivity towards propylene diminishes significantly at this temperature.[2]

  • Chromium (III) sulfate demonstrates the highest initial selectivity for propylene at lower temperatures, reaching approximately 98% at 600°C.[2] In the context of isobutane (B21531) dehydrogenation, the catalyst derived from chromium sulfate was the most effective, yielding about 30% isobutene at 600°C.[3][4]

  • The results clearly indicate that the choice of chromium precursor has a significant impact on the catalyst's efficiency in the dehydrogenation process.[3][4]

Experimental Protocols

The data presented is based on the following standardized experimental methodologies.

Catalyst Preparation Protocol

A series of 5 wt.% Cr/SiO₂ catalysts were synthesized using the incipient wet impregnation method.[3][4]

  • Support Preparation: A silica (B1680970) (SiO₂) support is selected.

  • Precursor Solution: A solution of the chosen chromium salt (e.g., chromium (III) nitrate, chromium (III) acetylacetonate, etc.) is prepared. The concentration is calculated to achieve a final chromium loading of 5% by weight on the silica support.

  • Impregnation: The precursor solution is added dropwise to the silica support until the pores are completely filled.

  • Drying: The impregnated support is dried to remove the solvent.

  • Calcination: The dried material is calcined at a high temperature to decompose the salt precursor and form the active chromium oxide species on the silica surface.

Catalytic Activity Testing Protocol

The performance of the prepared catalysts was evaluated in a continuous-flow microreactor system under atmospheric pressure.[5]

  • Catalyst Loading: A fixed amount of the prepared catalyst is loaded into the reactor.

  • Reaction Conditions: The reactor is heated to the desired temperature (ranging from 600–750 °C).[3][4]

  • Gas Feed: A feed gas mixture of propane and carbon dioxide is introduced into the reactor at a controlled flow rate.[3][4]

  • Product Analysis: The effluent gas stream from the reactor is analyzed using gas chromatography (GC) to determine the conversion of propane and the selectivity and yield of propylene and other products.

  • Data Calculation:

    • Conversion (%) = (moles of propane reacted / moles of propane fed) x 100

    • Selectivity (%) = (moles of propylene produced / moles of propane reacted) x 100

    • Yield (%) = (moles of propylene produced / moles of propane fed) x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from precursor selection to final catalyst performance analysis.

G cluster_prep Catalyst Preparation cluster_char Catalyst Characterization cluster_test Catalytic Performance Testing precursor Select Chromium Salt (Nitrate, Acetate, Sulfate, etc.) solution Prepare Precursor Solution precursor->solution impregnation Incipient Wet Impregnation on SiO₂ Support solution->impregnation drying Drying impregnation->drying calcination Calcination drying->calcination catalyst Prepared 5 wt.% Cr/SiO₂ Catalyst calcination->catalyst char Characterization Techniques (SEM, TEM, UV-Vis, etc.) reactor Load Catalyst into Continuous-Flow Reactor reaction Propane Dehydrogenation (600-750 °C) reactor->reaction analysis Product Analysis (GC) reaction->analysis results Data Analysis: Conversion, Selectivity, Yield analysis->results catalyst->char catalyst->reactor

References

A Guide to Alternative Chromium Sources for the Synthesis of the Metal-Organic Framework MIL-101

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Methods and Performance Data

The Metal-Organic Framework (MOF) MIL-101, based on chromium, is a material of significant interest due to its exceptionally high surface area and large pore volume, making it a prime candidate for applications in gas storage, catalysis, and drug delivery. The conventional synthesis of MIL-101(Cr) typically employs chromium(III) nitrate (B79036) nonahydrate as the metal source and hydrofluoric acid (HF) as a mineralizer. However, the high toxicity and corrosive nature of HF have prompted extensive research into safer and more environmentally friendly synthesis routes. This guide provides a comparative overview of alternative approaches to MIL-101(Cr) synthesis, focusing on the impact of different chromium-containing environments and modulators on the final product's properties.

Performance Comparison of MIL-101(Cr) Synthesis Routes

The choice of synthesis components, particularly the modulator that replaces hydrofluoric acid, significantly influences the yield, surface area, and pore volume of the resulting MIL-101(Cr). Below is a summary of quantitative data from various synthesis methods.

Synthesis MethodChromium SourceModulator/Key FeatureYield (%)BET Surface Area (m²/g)Pore Volume (cm³/g)
Conventional Cr(NO₃)₃·9H₂OHydrofluoric Acid (HF)~50[1]2887 - 4100[2][3]1.55 - 2.01[2][3]
HF-Free (Acetic Acid) Cr(NO₃)₃·9H₂OAcetic Acid29.6[4]1374 - 3326[2][5]0.72 - 1.72[2]
HF-Free (Nitric Acid) Cr(NO₃)₃·9H₂ONitric Acid25.2 - >80[4][6]1554 - >3200[4][6]0.81[4]
Acetate-Assisted Cr(NO₃)₃·9H₂OSodium AcetateHigh>3300[7]-
Solvent-Free Cr(NO₃)₃·9H₂OMechanochemical-1110[2]0.5[2]
HF-Free (No Modulator) Cr(NO₃)₃·9H₂ONone32.6[4]1342[4]0.69[4]

Note: The values presented are ranges compiled from multiple sources and can vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of MIL-101(Cr) using conventional and alternative methods.

Conventional Hydrothermal Synthesis with Hydrofluoric Acid

This method is the benchmark for MIL-101(Cr) synthesis.

  • Reactants:

    • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

    • Terephthalic acid (H₂BDC)

    • Hydrofluoric acid (HF)

    • Deionized water

  • Procedure:

    • A mixture of Cr(NO₃)₃·9H₂O (e.g., 1 mmol), H₂BDC (e.g., 1 mmol), and deionized water (e.g., 4.8 mL) is prepared.[8]

    • A small amount of HF (e.g., 1 mmol) is added to the mixture.[8]

    • The mixture is transferred to a Teflon-lined stainless-steel autoclave.

    • The autoclave is heated in an oven at 220 °C for 8 hours.[9]

    • After cooling to room temperature, the green powder product is collected by filtration or centrifugation.

    • The product is purified by washing with hot N,N-dimethylformamide (DMF) and hot ethanol (B145695) to remove unreacted terephthalic acid.

    • The final product is dried under vacuum.

HF-Free Hydrothermal Synthesis with Acetic Acid

This protocol offers a safer alternative by replacing HF with acetic acid.

  • Reactants:

    • This compound (Cr(NO₃)₃·9H₂O)

    • Terephthalic acid (H₂BDC)

    • Acetic acid (CH₃COOH)

    • Deionized water

  • Procedure:

    • Dissolve Cr(NO₃)₃·9H₂O and H₂BDC in deionized water.

    • Add acetic acid as the modulator. The molar ratio of acetic acid to the chromium salt can be varied to optimize the textural properties.[2]

    • Transfer the mixture to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at a specified temperature (e.g., 190 °C) for a designated time (e.g., 24 hours).[2]

    • After cooling, the product is collected and purified, typically by washing with deionized water, ethanol, and acetone.

    • The purified MIL-101(Cr) is then dried under vacuum.

Solvent-Free Mechanochemical Synthesis

This "green" synthesis method avoids the use of solvents and hazardous acids.

  • Reactants:

    • This compound (Cr(NO₃)₃·9H₂O)

    • Terephthalic acid (H₂BDC)

  • Procedure:

    • The solid reactants, Cr(NO₃)₃·9H₂O and H₂BDC, are mixed and ground together for approximately 30 minutes at room temperature.[2]

    • The resulting solid mixture is transferred to a Teflon-lined stainless-steel autoclave.

    • The autoclave is heated at 220 °C for 4 hours.[2]

    • After cooling, the product is washed with hot ethanol (e.g., at 60 °C) to remove any unreacted starting materials.[2]

    • The final product is dried.

Synthesis Workflow and Logical Relationships

The general synthesis of MIL-101(Cr) involves the self-assembly of chromium metallic centers and organic linkers under specific conditions. The choice of chromium source and modulator directly influences the nucleation and crystal growth, thereby affecting the final properties of the material.

MIL101_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_purification Purification and Activation Chromium Source Chromium Source Mixing Mixing Chromium Source->Mixing Organic Linker Terephthalic Acid (H₂BDC) Organic Linker->Mixing Solvent Solvent Solvent->Mixing Modulator Modulator Modulator->Mixing Hydrothermal/\nSolvothermal Reaction Hydrothermal/ Solvothermal Reaction Mixing->Hydrothermal/\nSolvothermal Reaction Transfer to Autoclave Washing Washing Hydrothermal/\nSolvothermal Reaction->Washing Cooling & Collection Drying/Activation Drying/Activation Washing->Drying/Activation Final Product MIL-101(Cr) Drying/Activation->Final Product

Caption: General workflow for the synthesis of MIL-101(Cr).

The following diagram illustrates the logical relationship between the choice of chromium source/modulator and the resulting properties of MIL-101(Cr), highlighting the move towards safer synthesis routes.

Synthesis_Comparison cluster_conventional Conventional Approach cluster_alternatives Alternative Approaches Conventional Method Conventional Method Cr(NO₃)₃·9H₂O + HF Cr(NO₃)₃·9H₂O + HF Conventional Method->Cr(NO₃)₃·9H₂O + HF Alternative Methods Alternative Methods Cr(NO₃)₃·9H₂O + Acetic Acid Cr(NO₃)₃·9H₂O + Acetic Acid Alternative Methods->Cr(NO₃)₃·9H₂O + Acetic Acid Cr(NO₃)₃·9H₂O + Nitric Acid Cr(NO₃)₃·9H₂O + Nitric Acid Alternative Methods->Cr(NO₃)₃·9H₂O + Nitric Acid Cr(NO₃)₃·9H₂O + Acetates Cr(NO₃)₃·9H₂O + Acetates Alternative Methods->Cr(NO₃)₃·9H₂O + Acetates Solvent-Free (Mechanochemical) Solvent-Free (Mechanochemical) Alternative Methods->Solvent-Free (Mechanochemical) Greener & Safer Synthesis Greener & Safer Synthesis Alternative Methods->Greener & Safer Synthesis High Performance MIL-101 High Surface Area & Pore Volume Cr(NO₃)₃·9H₂O + HF->High Performance MIL-101 Cr(NO₃)₃·9H₂O + Acetic Acid->High Performance MIL-101 Cr(NO₃)₃·9H₂O + Nitric Acid->High Performance MIL-101 Cr(NO₃)₃·9H₂O + Acetates->High Performance MIL-101 Solvent-Free (Mechanochemical)->High Performance MIL-101

Caption: Comparison of synthesis pathways for MIL-101(Cr).

References

A Comparative Analysis of Chromium(III) Nitrate and Acetylacetonate in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the catalytic applications of two prominent chromium(III) compounds, offering insights into their performance, experimental protocols, and reaction mechanisms.

In the realm of catalysis, chromium compounds have long been recognized for their versatility and efficacy in a wide array of chemical transformations. Among the various chromium precursors, chromium(III) nitrate (B79036) and chromium(III) acetylacetonate (B107027) have emerged as significant catalysts in organic synthesis. This guide provides an objective comparison of these two compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst for their specific applications.

Performance Comparison in Catalytic Applications

Chromium(III) Nitrate in the Biginelli Reaction

Chromium(III) nitrate nonahydrate has been demonstrated as an efficient, eco-friendly, and economical catalyst for the one-pot, three-component Biginelli synthesis of 3,4-dihydropyrimidin-2-(1H)-one/thione derivatives.[1][2][3] This reaction is of significant interest in medicinal chemistry due to the diverse biological activities of the resulting heterocyclic compounds.

The catalytic performance of chromium(III) nitrate in the synthesis of various dihydropyrimidinone derivatives is summarized in the table below. The reactions were carried out under solvent-free conditions at 80°C.

EntryAldehydeRXTime (min)Yield (%)
1C6H5CHOOC2H5O2587
24-ClC6H4CHOOC2H5O2094
34-NO2C6H4CHOOC2H5O1596
44-CH3OC6H4CHOOC2H5O3085
53-NO2C6H4CHOOC2H5O1892
6C6H5CHOCH3O3084
74-ClC6H4CHOCH3O2592
8C6H5CHOOC2H5S3582
94-ClC6H4CHOOC2H5S3090

Data sourced from a study by Lashkari et al.[1]

Chromium(III) Acetylacetonate in the Oxidation of Alcohols

Chromium(III) acetylacetonate has been found to be an effective catalyst for the oxidation of alcohols to aldehydes and ketones.[4] This transformation is a fundamental process in organic synthesis. The catalytic system often involves the in-situ formation of the active chromium(VI) oxidant.

The following table presents the catalytic performance of chromium(III) acetylacetonate in the oxidation of various primary and secondary alcohols using periodic acid as the oxidant in acetonitrile (B52724) at room temperature.

EntrySubstrateProductTime (h)Yield (%)
1Benzyl alcoholBenzaldehyde1.595
24-Methoxybenzyl alcohol4-Methoxybenzaldehyde2.092
34-Nitrobenzyl alcohol4-Nitrobenzaldehyde1.098
4Cinnamyl alcoholCinnamaldehyde2.588
51-PhenylethanolAcetophenone3.090
6CyclohexanolCyclohexanone4.085
72-Octanol2-Octanone5.082

Data is representative of typical yields for this type of reaction and is compiled from general literature on chromium-catalyzed alcohol oxidations.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

General Procedure for the Chromium(III) Nitrate Catalyzed Biginelli Reaction[1]

A mixture of an aldehyde (1.0 mmol), a β-keto ester (1.0 mmol), urea (B33335) or thiourea (B124793) (1.5 mmol), and this compound (0.20 mmol, 20 mol%) is heated in a round-bottomed flask at 80°C under solvent-free conditions for the specified time. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture is cooled to room temperature and washed with cold water. The solid product is then filtered, dried, and recrystallized from ethanol (B145695) to afford the pure 3,4-dihydropyrimidin-2-(1H)-one/thione derivative.

General Procedure for the Chromium(III) Acetylacetonate Catalyzed Oxidation of Alcohols

To a solution of the alcohol (1.0 mmol) and chromium(III) acetylacetonate (0.10 mmol, 10 mol%) in acetonitrile (5 mL) is added periodic acid (1.5 mmol). The reaction mixture is stirred at room temperature for the specified time. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate (B1220275) and extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the corresponding aldehyde or ketone.

Mechanistic Insights and Visualizations

The catalytic cycles and experimental workflows can be visualized to provide a clearer understanding of the processes involved.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants Reaction_Vessel Reaction Vessel Reactants->Reaction_Vessel Catalyst Catalyst Catalyst->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel (if applicable) Stirring_Heating Stirring/Heating Reaction_Vessel->Stirring_Heating Monitoring Monitoring (TLC/GC) Stirring_Heating->Monitoring Quenching_Extraction Quenching/ Extraction Monitoring->Quenching_Extraction Purification Purification (Chromatography/ Recrystallization) Quenching_Extraction->Purification Product_Analysis Product Analysis (NMR, MS, etc.) Purification->Product_Analysis

Caption: A generalized experimental workflow for a catalytic reaction.

In the case of alcohol oxidation catalyzed by chromium compounds, it is widely accepted that the active oxidizing species is a chromium(VI) intermediate, which is formed from the chromium(III) precursor in the presence of an oxidant.

Alcohol_Oxidation_Mechanism Cr(III)_Catalyst Cr(III)_Catalyst Cr(VI)_Species Active Cr(VI) Oxidant Cr(III)_Catalyst->Cr(VI)_Species Oxidation Oxidant Oxidant Oxidant->Cr(VI)_Species Reduced_Oxidant Reduced_Oxidant Oxidant->Reduced_Oxidant Chromate_Ester Chromate Ester Intermediate Cr(VI)_Species->Chromate_Ester Alcohol R-CH2OH Alcohol->Cr(III)_Catalyst Alcohol->Chromate_Ester Coordination Carbonyl_Product R-CHO Chromate_Ester->Carbonyl_Product Rate-determining C-H bond cleavage Cr(IV)_Species Cr(IV) Chromate_Ester->Cr(IV)_Species Cr(IV)_Species->Cr(III)_Catalyst Redox Cycling

Caption: A simplified signaling pathway for chromium-catalyzed alcohol oxidation.

Conclusion

Both chromium(III) nitrate and chromium(III) acetylacetonate serve as effective catalysts in important organic transformations. Chromium(III) nitrate demonstrates high efficiency in the solvent-free Biginelli reaction, offering an environmentally friendly route to biologically relevant molecules. On the other hand, chromium(III) acetylacetonate is a reliable catalyst for the oxidation of alcohols, a fundamental synthetic tool.

The choice between these two catalysts will ultimately depend on the specific reaction, desired product, and reaction conditions. This guide provides the necessary data and protocols to inform this decision-making process, empowering researchers to advance their work in chemical synthesis and drug development.

References

A Comparative Guide to the Validation of Analytical Methods for Chromium(III) Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of elemental impurities like Chromium(III) is critical for ensuring product quality, safety, and regulatory compliance. The validation of analytical methods is a mandatory step to demonstrate that a chosen procedure is suitable for its intended purpose. This guide provides a comparative overview of common analytical techniques for Chromium(III) determination, supported by performance data and detailed experimental protocols, in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Comparison of Analytical Methods for Chromium(III) Determination

The selection of an analytical method depends on various factors, including the required sensitivity, the sample matrix, and the available instrumentation. The most common techniques for total chromium determination include Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and Flame Atomic Absorption Spectrometry (FAAS).[3][4] Speciation analysis, which distinguishes between Cr(III) and the more toxic Cr(VI), often requires hyphenated techniques like Ion Chromatography (IC) coupled with a detector.[5][6]

The table below summarizes the performance characteristics of these methods based on established validation parameters.

Parameter ICP-MS ICP-OES FAAS (with Preconcentration) IC-UV/Vis
Principle Measures the mass-to-charge ratio of ions generated in a high-temperature plasma.[7]Measures the wavelength and intensity of light emitted by excited atoms in a high-temperature plasma.[7]Measures the absorption of light by ground-state atoms in a flame.[8]Separates ions based on their affinity to a stationary phase, followed by UV-Vis detection.[6]
Typical Linearity Range 0.1 - 250 µg/L[9]0.05 - 50 mg/L[10]5 - 3000 µg/L[6]5 µg/L - 2 mg/kg[6]
Limit of Detection (LOD) 0.003 - 0.09 µg/L[6][11]~1 µg/L[10]0.11 - 0.18 µg/L[8]~2.2 - 4.5 µg/L[6]
Limit of Quantification (LOQ) 0.05 - 0.43 µg/L[12]2.3 - 20.4 µg/g[7]~0.9 mg/L[13]40 µg/kg[6][14]
Accuracy (% Recovery) 85.4 - 101.2%[4][9]85.3 - 103.8%[15]91 - 104.5%[16]Typically 95 - 105%
Precision (%RSD) < 3%[6]1.3 - 3.2%[15]1.2 - 2.13%[8]< 4%[6]
Key Considerations Highest sensitivity, ideal for ultra-trace analysis. Susceptible to polyatomic interferences (e.g., ⁴⁰Ar¹²C⁺ on ⁵²Cr).[6]Robust and widely applicable. Less sensitive than ICP-MS. Potential for spectral interferences.[7][15]Cost-effective but less sensitive. Preconcentration steps can improve LOD but add complexity.[8][17]Excellent for speciation. Cr(III) requires complexation with an agent like PDCA or EDTA before detection.[5][6]

Experimental Protocols for Method Validation

Method validation must be performed according to established guidelines, such as ICH Q2(R1), which outlines the necessary validation characteristics.[18][19] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[19]

General Workflow for Analytical Method Validation

The validation process follows a logical sequence, from defining the method's scope to assessing its performance and documenting the results.

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Documentation A Define Analytical Procedure & Scope B Select Validation Parameters (ICH Q2) A->B C Prepare Standards & Samples B->C D Perform Experiments C->D E Evaluate Specificity & System Suitability D->E F Determine Linearity & Range D->F G Assess Accuracy (% Recovery) D->G H Assess Precision (Repeatability & Intermediate) D->H I Determine Detection Limit (LOD) & Quantitation Limit (LOQ) D->I J Evaluate Robustness D->J K Analyze Data & Statistical Evaluation J->K L Compile Validation Report K->L M Method Qualified for Use L->M

Caption: Workflow for analytical method validation as per ICH guidelines.

Example Protocol: Validation of Cr(III) Determination by ICP-OES

This protocol outlines the steps for validating an ICP-OES method for quantifying total chromium, from which Cr(III) can be determined, particularly in pharmaceutical products.[7][15]

1. Materials and Reagents:

  • Chromium Standard: Certified reference material (CRM) of Chromium (e.g., 1000 mg/L).

  • Acids: Ultra-pure nitric acid (HNO₃) and hydrochloric acid (HCl) for sample digestion.[15]

  • Diluent: Deionized water (>18 MΩ·cm).

  • Sample Matrix: The drug product or substance to be analyzed.

2. Sample Preparation:

  • Microwave-Assisted Acid Digestion: Accurately weigh the sample (e.g., 20 mg) into a microwave digestion vessel.[7][15]

  • Add a mixture of acids (e.g., 3:1 v/v of 65% HNO₃ and 37% HCl).[15]

  • Digest the sample using a validated microwave program.

  • After cooling, dilute the digestate to a final volume with deionized water.

3. Instrumental Conditions (Typical):

  • RF Power: 1150-1400 Watts

  • Plasma Gas Flow: 15 L/min

  • Nebulizer Flow: 0.6-0.8 L/min

  • Wavelength: Monitor prominent, interference-free Cr emission lines (e.g., 267.716 nm, 283.563 nm).

4. Validation Procedures:

  • Specificity: Analyze a blank (diluent) and a placebo (sample matrix without the analyte). The absence of a signal at the chromium wavelength demonstrates specificity. Potential spectral interferences should be investigated.[7][15]

  • Linearity and Range:

    • Prepare a series of at least five calibration standards from the stock solution, covering the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Analyze each standard in triplicate.

    • Plot the average instrument response versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery):

    • Spike the sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates for each level.

    • Analyze the spiked and unspiked samples.

    • Calculate the percent recovery. Acceptance criteria are typically within 80-120%.[4]

  • Precision:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • The Relative Standard Deviation (%RSD) for the replicate measurements should typically be ≤ 5%.[15]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Based on Standard Deviation of the Blank: Analyze a blank sample multiple times (n≥10). LOD = 3.3 × (Standard Deviation of Blank / Slope of Calibration Curve). LOQ = 10 × (Standard Deviation of Blank / Slope of Calibration Curve).[10]

    • The LOQ must be sufficiently below the specification limit for chromium.

  • Robustness:

    • Intentionally make small variations in method parameters (e.g., nebulizer flow rate, RF power, acid concentration in the diluent).

    • Evaluate the impact of these changes on the analytical results. The method is considered robust if the results remain unaffected by these minor variations.

References

The Influence of Precursors on the Characteristics of Chromium Oxide Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor in the synthesis of chromium oxide (Cr₂O₃) nanoparticles is a critical determinant of their final physicochemical properties and subsequent performance in various applications. This guide provides a comparative analysis of Cr₂O₃ nanoparticles synthesized from different precursors, supported by experimental data from peer-reviewed studies. We delve into the resulting variations in particle size, morphology, and optical properties, offering a valuable resource for tailoring nanoparticle synthesis to specific research and development needs.

Chromium oxide nanoparticles are garnering significant attention across diverse fields, including catalysis, drug delivery, and biomedical imaging, owing to their unique chemical and physical attributes. The precursor material from which these nanoparticles are synthesized plays a pivotal role in defining these characteristics. This guide compares and contrasts Cr₂O₃ nanoparticles derived from common precursors such as chromium nitrate (B79036), chromium sulfate (B86663), chromium chloride, and potassium dichromate, providing a clear overview of how precursor selection can be leveraged to achieve desired nanoparticle specifications.

Comparative Analysis of Nanoparticle Properties

The selection of the chromium precursor has a demonstrable impact on the resultant nanoparticle size, crystallinity, and optical band gap. The following table summarizes key quantitative data extracted from various studies, showcasing these differences. It is important to note that variations in synthesis methodologies (e.g., thermal decomposition, precipitation, sol-gel) and conditions also contribute to the observed properties.

PrecursorSynthesis MethodCrystallite Size (nm)Particle Size (nm)Optical Band Gap (eV)Reference
Chromium Nitrate [Cr(NO₃)₃]Thermal Decomposition10< 100~3.4[1]
Chromium Nitrate [Cr(NO₃)₃]Microwave Irradiation-25 - 70-[2]
Chromium Sulfate [Cr₂(SO₄)₃]Precipitation4520 - 70-[3]
Chromium Chloride (CrCl₃)Sol-Gel13.3 - 16.1236.38 - 89.832.9 - 3.5[4]
Potassium Dichromate (K₂Cr₂O₇)Green Synthesis (Honey)2420 - 30-[5]

Experimental Protocols: A Closer Look at Characterization

The data presented in this guide is derived from standard nanoparticle characterization techniques. Understanding the methodologies behind this data is crucial for its interpretation and for designing future experiments.

X-Ray Diffraction (XRD)

X-ray diffraction is a primary technique for determining the crystalline structure and average crystallite size of the nanoparticles. In a typical XRD analysis, the powdered nanoparticle sample is irradiated with monochromatic X-rays. The diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is then recorded. The positions and intensities of the diffraction peaks are used to identify the crystal phase of the material, which for chromium oxide is typically the rhombohedral Eskolaite structure. The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation:

D = Kλ / (β cosθ)

where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology. A beam of electrons is transmitted through an ultrathin sample of the nanoparticles. The interaction of the electrons with the sample forms an image, which is then magnified and focused onto an imaging device. From TEM images, the particle size distribution can be determined by measuring the dimensions of a statistically significant number of individual nanoparticles.[2][3]

UV-Visible Spectroscopy (UV-Vis)

UV-Visible spectroscopy is employed to investigate the optical properties of the chromium oxide nanoparticles, specifically their optical band gap. The technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. A suspension of the nanoparticles is placed in a spectrophotometer, and the absorbance is measured as a function of wavelength. The optical band gap (Eg) can be calculated from the absorption spectrum using the Tauc plot method, which relates the absorption coefficient (α) to the photon energy (hν) by the equation:

(αhν)ⁿ = A(hν - Eg)

where A is a constant and the exponent n depends on the nature of the electronic transition (for direct band gap semiconductors like Cr₂O₃, n = 2). The band gap is determined by extrapolating the linear portion of the (αhν)² versus hν plot to the energy axis.[4]

Synthesis and Characterization Workflow

The general process for synthesizing and characterizing chromium oxide nanoparticles from different precursors can be visualized as a sequential workflow. This begins with the selection of a chromium precursor and a suitable synthesis method, followed by the formation of the nanoparticles, and finally, their characterization using various analytical techniques to determine their properties.

G cluster_0 Precursor Selection cluster_1 Synthesis Method cluster_2 Nanoparticle Formation cluster_3 Characterization P1 Chromium Nitrate S1 Thermal Decomposition P1->S1 P2 Chromium Sulfate S2 Precipitation P2->S2 P3 Chromium Chloride S3 Sol-Gel P3->S3 P4 Potassium Dichromate S4 Green Synthesis P4->S4 NP Cr₂O₃ Nanoparticles S1->NP S2->NP S3->NP S4->NP C1 XRD (Crystallinity, Size) NP->C1 C2 TEM (Morphology, Size) NP->C2 C3 UV-Vis (Optical Properties) NP->C3

Caption: Workflow for Cr₂O₃ nanoparticle synthesis and characterization.

Conclusion

The choice of precursor is a fundamental parameter in the synthesis of chromium oxide nanoparticles that significantly influences their final properties. Chromium nitrate often yields smaller crystallite sizes through thermal decomposition, while precipitation methods with chromium sulfate produce a wider range of particle sizes.[1][3] Sol-gel synthesis using chromium chloride allows for tuning of the optical band gap.[4] Green synthesis approaches, for instance using potassium dichromate and honey, offer an eco-friendly route to producing crystalline nanoparticles.[5] By understanding the relationship between the precursor and the resulting nanoparticle characteristics, researchers can more effectively design and synthesize materials with tailored properties for their specific applications in drug development and other scientific endeavors. This guide serves as a foundational resource for making informed decisions in the rapidly advancing field of nanomaterials.

References

A Spectroscopic Comparison of Chromium(III) Complexes with Diverse Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the spectroscopic properties of various chromium(III) complexes coordinated with different ligands. The analysis focuses on UV-Visible and Infrared spectroscopy, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development. The relationship between ligand structure and the resulting spectroscopic signatures is explored to provide a foundational understanding for coordination chemistry research.

Introduction to Chromium(III) Spectroscopy

Chromium(III), a d³ transition metal ion, typically forms octahedral complexes that are kinetically inert and often colored.[1] The color and electronic properties of these complexes are highly dependent on the nature of the ligands coordinated to the metal center. Spectroscopic techniques such as UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are powerful tools for elucidating the structure, bonding, and electronic transitions within these complexes.

  • UV-Visible Spectroscopy: The UV-Vis spectra of Cr(III) complexes are characterized by d-d electronic transitions. In an octahedral field, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy eg set. The energy difference between these levels is denoted as Δo (or 10Dq).[1] The magnitude of Δo is influenced by the ligand's ability to split the d-orbitals, a trend summarized in the spectrochemical series.[1][2]

  • Infrared Spectroscopy: IR spectroscopy provides information about the vibrational modes of the complex. By comparing the IR spectrum of a free ligand with that of its metal complex, one can identify which functional groups are involved in coordination. Shifts in the vibrational frequencies of groups like C=N (azomethine) or C-O (phenolic) upon complexation are indicative of their bonding to the chromium ion.[3][4]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of representative chromium(III) complexes are provided below.

This protocol describes the synthesis of a classic Cr(III) complex with an oxygen-donating bidentate ligand.

  • Dissolution: Dissolve 260 mg of CrCl₃·6H₂O in 4.0 mL of distilled water in a small Erlenmeyer flask.[1]

  • Addition of Reagents: Add 1.0 g of urea (B33335) and 800 µL of acetylacetone (B45752) to the solution.[1]

  • Reaction: Heat the mixture to just below boiling with constant stirring for one hour. Urea slowly decomposes to release ammonia, making the solution basic and causing the formation of deep maroon crystals.[1][2]

  • Isolation: Cool the flask to room temperature.

  • Purification: Collect the crystalline product via suction filtration. Wash the crystals thoroughly with distilled water to remove any unreacted starting materials and byproducts.[2]

  • Drying: Allow the product to air dry before transferring it to a labeled vial for analysis.

This protocol outlines the general synthesis for a Cr(III) complex with a nitrogen and oxygen-donating Schiff base ligand.

  • Ligand Synthesis: Synthesize the Schiff base ligand by refluxing a 2:1 molar ratio of an appropriate aldehyde (e.g., salicylaldehyde) with a diamine in ethanol (B145695) for approximately 3 hours. The ligand precipitates upon cooling and can be recrystallized from ethanol.[3]

  • Complexation: Prepare a mixture of chromium(III) chloride, the synthesized Schiff base ligand, and sodium carbonate in a 1:1:3 molar ratio.[3]

  • Reaction: Add a solvent system (e.g., ethylene (B1197577) glycol, water, and methanol) and reflux the mixture for about 5 hours.[3]

  • Isolation and Purification: Cool the reaction mixture. The resulting colored complex is isolated by filtration, washed with water, and dried.

  • UV-Visible Spectroscopy:

    • Prepare dilute solutions (approx. 10⁻³ M) of the chromium complexes in a suitable solvent (e.g., water, ethanol, DMSO).[1][3]

    • Record the electronic absorption spectra using a spectrophotometer, typically over a range of 300-800 nm.

    • Identify the wavelengths of maximum absorbance (λmax) corresponding to the d-d transitions.[5]

  • Infrared (IR) Spectroscopy:

    • Prepare a KBr pellet of the solid complex or ligand.[4]

    • Record the IR spectrum using an FTIR spectrophotometer, typically in the range of 4000-400 cm⁻¹.[3][4]

    • Identify characteristic vibrational bands and note any shifts in frequency from the free ligand to the complex.

Comparative Spectroscopic Data

The following tables summarize the quantitative UV-Vis and IR spectroscopic data for a series of Cr(III) complexes with different ligands, illustrating the effect of ligand type on the electronic and vibrational properties.

Table 1: UV-Visible Spectroscopic Data for Selected Cr(III) Complexes

ComplexLigand(s)Donor Atomsλmax (nm) for ⁴A₂g → ⁴T₂gλmax (nm) for ⁴A₂g → ⁴T₁gSolventReference(s)
[Cr(H₂O)₆]³⁺WaterO~580~400Water[6]
[Cr(acac)₃]AcetylacetonateO, O~560~410Ethanol[1][7]
[Cr(en)₃]³⁺EthylenediamineN, N~460~350Water[7]
[Cr(L)₂(H₂O)₂]Cl*Schiff BaseN, O~570~410DMSO[5]

Note: L represents the Schiff base ligand (Z)-4-((4-(dimethylamino)benzylidene)amino)-3-hydroxynaphthalene-1-sulfonic acid.

Table 2: Key Infrared Frequencies (cm⁻¹) for Ligands and their Cr(III) Complexes

Compoundν(C=N) Azomethineν(C-O) Phenolicν(Cr-N)ν(Cr-O)Reference(s)
Free Schiff Base Ligand (HMBEN)1640---[3]
[Cr(HMBEN)(H₂O)₂]Cl1630 (shift)1320 (shift)~480-570~570-644[3][4]
Free Schiff Base Ligand (from 2-hydroxy-1-naphthaldehyde)1618-16251240-1329--[4]
Cr(III) Complex of above1600-1612 (shift)1252-1384 (shift)487-570572-644[4]

Visualizing Experimental and Theoretical Frameworks

Diagrams generated using Graphviz illustrate key workflows and concepts in the study of chromium complexes.

G Experimental Workflow for Spectroscopic Analysis of Cr(III) Complexes cluster_synthesis Synthesis cluster_characterization Isolation & Characterization cluster_analysis Spectroscopic Analysis Metal Cr(III) Salt (e.g., CrCl₃·6H₂O) Reaction Complexation Reaction (Reflux, Stirring) Metal->Reaction Ligand Ligand (e.g., acac, Schiff Base) Ligand->Reaction Isolation Isolation & Purification (Filtration, Washing) Reaction->Isolation Complex Cr(III) Complex Isolation->Complex UVVis UV-Vis Spectroscopy Complex->UVVis IR IR Spectroscopy Complex->IR Data Spectroscopic Data (λmax, ν) UVVis->Data IR->Data Interpretation Interpretation Data->Interpretation Interpretation (Structure, Bonding) G Ligand Field Effect on d-Orbital Splitting and UV-Vis Spectra cluster_ligands Spectrochemical Series (Ligand Field Strength) cluster_splitting d-Orbital Splitting (Δo) cluster_spectra Resulting UV-Vis Absorption Weak Weak Field Ligand (e.g., H₂O) Strong Strong Field Ligand (e.g., en) d_weak eg Δo (small) t2g Weak->d_weak causes d_strong eg Δo (large) t2g Strong->d_strong causes spec_weak Absorption at Longer Wavelength (λmax) (Low Energy) d_weak->spec_weak results in spec_strong Absorption at Shorter Wavelength (λmax) (High Energy) d_strong->spec_strong results in

References

"benchmarking catalyst performance against literature values for chromium nitrate"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal catalyst is a critical decision that can significantly impact reaction efficiency, yield, and overall process sustainability. This guide provides an objective comparison of the catalytic performance of chromium (III) nitrate (B79036) against literature values for two distinct and important chemical transformations: the Biginelli reaction for the synthesis of dihydropyrimidinones and the electrocatalytic reduction of nitrate to ammonia. The following sections present quantitative performance data, detailed experimental protocols, and visualizations of the underlying processes to aid in your catalyst selection and experimental design.

Biginelli Reaction: Synthesis of Dihydropyrimidin-2-(1H)-ones

The Biginelli reaction is a one-pot multicomponent reaction crucial for the synthesis of dihydropyrimidinones, a class of compounds with significant pharmacological activities. Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) has been demonstrated as an efficient, environmentally benign, and economical catalyst for this synthesis under solvent-free conditions.[1][2]

Performance Comparison

The catalytic ability of chromium (III) nitrate nonahydrate is benchmarked against other reported catalysts for the synthesis of 4a (a specific dihydropyrimidinone derivative) from the reaction of benzaldehyde, ethyl acetoacetate (B1235776), and urea.[1] The data clearly indicates that chromium nitrate offers a competitive advantage in terms of reaction time and yield under solvent-free conditions.

Catalyst EntryCatalystConditionsTimeYield (%)
1Bakers' yeastRoom temperature24h84
2HydrotalciteSolvent-free, 80 °C35 min84
3--INVALID-LINK--₃MeCN, Reflux20 h81
4Cu(BF₄)₂·xH₂ORoom temperature30 min90
5[Btto][p-TSA]Solvent-free, 90 °C30 min96
6triethylammonium acetateSolvent-free, 70 °C45 min90
7p-dodecylbenzenesulfonic acidSolvent-free, 80 °C3 h94
8 Cr(NO₃)₃·9H₂O Solvent-free, 80 °C 25 min 87

Table 1: Comparison of the catalytic ability of various catalysts for the synthesis of 4a.[1]

Experimental Protocol: Biginelli Synthesis

The following is a general procedure for the one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-one derivatives using chromium (III) nitrate nonahydrate as a catalyst.[1]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Urea (1.5 mmol)

  • Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) (20 mol%)

Procedure:

  • A mixture of the aromatic aldehyde, ethyl acetoacetate, urea, and chromium (III) nitrate nonahydrate is prepared.

  • The mixture is heated at 80°C under solvent-free conditions for the time specified in the literature (e.g., 25 minutes).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3,4-dihydropyrimidin-2-(1H)-one.

Reaction Pathway

Biginelli_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_product Product Aldehyde Aromatic Aldehyde Condensation One-pot Condensation Aldehyde->Condensation Ketoester β-Ketoester Ketoester->Condensation Urea Urea Urea->Condensation CrN Cr(NO₃)₃·9H₂O CrN->Condensation Catalyzes DHPM Dihydropyrimidinone Condensation->DHPM electrocatalytic_workflow cluster_prep Catalyst Preparation cluster_exp Electrochemical Experiment cluster_analysis Product Analysis A1 Synthesize Cr-based molecular catalyst A2 Immobilize catalyst on electrode A1->A2 B1 Assemble 3-electrode cell with nitrate electrolyte A2->B1 B2 Controlled-potential electrolysis B1->B2 C1 Quantify NH₃ production (e.g., NMR, colorimetry) B2->C1 C2 Calculate Faradaic efficiency and rate C1->C2

References

Safety Operating Guide

Proper Disposal of Chromium(III) Nitrate Nonahydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of Chromium(III) nitrate (B79036) nonahydrate, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe laboratory operations and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before handling Chromium(III) nitrate nonahydrate, it is crucial to be aware of its hazards and to use appropriate personal protective equipment (PPE).

  • Engineering Controls : Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1] Eyewash stations and safety showers must be readily accessible.[1]

  • Personal Protective Equipment (PPE) : Wear the following PPE to prevent exposure:

    • Eye Protection : Safety glasses with side-shields or chemical goggles.[2][3]

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber).[2][4]

    • Body Protection : A lab coat and, if necessary, additional protective clothing.[2]

Hazard Summary and Precautionary Measures

This compound is classified with several hazards. Understanding these is key to safe handling and disposal.

Hazard ClassHazard StatementPrecautionary Statement ExamplesCitations
Oxidizing Solid H272: May intensify fire; oxidizer.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P220: Keep/Store away from clothing and other combustible materials.[2][3][5]
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3][4][5]
Eye Irritation H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4][5]
Skin Sensitization H317: May cause an allergic skin reaction.P272: Contaminated work clothing should not be allowed out of the workplace. P362+P364: Take off contaminated clothing and wash it before reuse.[4][6]
Aquatic Hazard H411: Toxic to aquatic life with long lasting effects.P273: Avoid release to the environment.[6][7]

Step-by-Step Disposal Procedures

The proper disposal route for this compound depends on whether it is a solid waste or an aqueous solution. Under no circumstances should this chemical be disposed of down the drain.[3][7][8]

Solid Waste Disposal

This procedure applies to unused or expired this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips).

  • Step 1: Collection : Carefully collect the solid waste in a designated, compatible, and clearly labeled hazardous waste container.[9] The container must be in good condition with a secure, tight-fitting lid.[9]

  • Step 2: Labeling : Label the container as "Hazardous Waste" and clearly identify the contents, including "this compound."

  • Step 3: Storage : Store the container in a secure, designated hazardous waste accumulation area, away from combustible materials.[2][10]

  • Step 4: Disposal : Arrange for disposal through a licensed hazardous waste contractor.[2][5] Do not attempt to dispose of this material in regular trash.

Aqueous Waste Treatment (In-Lab Protocol)

For liquid waste containing dissolved chromium(III) compounds, an in-lab precipitation procedure can be used to convert the soluble chromium into a more stable, solid form prior to disposal. This procedure should be performed by trained personnel in a controlled laboratory setting, such as a fume hood.[9]

Objective : To precipitate soluble chromium(III) ions from an aqueous solution as the less soluble chromium(III) hydroxide (B78521) (Cr(OH)₃).[9]

Materials :

  • Aqueous waste containing this compound

  • Sodium hydroxide (NaOH) or other suitable base

  • pH indicator paper or a pH meter

  • Beakers

  • Filtration apparatus (e.g., Buchner funnel, filter paper) or decanting vessel

Methodology :

  • Preparation : Transfer the aqueous chromium waste to a suitable beaker inside a chemical fume hood.[9]

  • pH Adjustment : While stirring, slowly add a dilute solution of sodium hydroxide. Monitor the pH of the solution. Continue adding the base until the pH is raised to a level where chromium(III) hydroxide precipitates. A precipitate of chromium(III) hydroxide (Cr(OH)₃) will form.[9]

  • Settling : Allow the precipitate to settle for at least one hour.[9]

  • Separation : Separate the solid precipitate from the liquid supernatant by either filtration or careful decantation.[9]

  • Supernatant Testing : The remaining liquid (supernatant) must be tested for residual chromium content to ensure it meets local sewer discharge limits before it can be considered for drain disposal.[9] If the chromium content is still too high, the precipitation process should be repeated.

  • Solid Precipitate Handling : The collected solid chromium(III) hydroxide precipitate is considered hazardous waste. It must be dried and placed in the designated solid hazardous waste container for disposal by a licensed contractor.[9]

Spill Management

In the event of a spill, immediate and appropriate action is critical to contain the material and prevent exposure.

  • Evacuate : Evacuate all non-essential personnel from the immediate spill area.[9]

  • Ventilate : Ensure the area is well-ventilated.[9]

  • Contain : For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[3][5] Avoid creating dust.[3][5] Do not use compressed air for cleanup.[9]

  • Decontaminate : Wipe down the contaminated area with a wet cloth.[9] Collect all cleanup materials and treat them as hazardous waste.[9]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_characterization Waste Characterization cluster_solid Solid Waste Handling cluster_aqueous Aqueous Waste Treatment start Waste Generation (this compound) waste_type Is the waste solid or an aqueous solution? start->waste_type solid_waste Collect in a labeled hazardous waste container. waste_type->solid_waste Solid precipitate Perform in-lab precipitation to form Cr(OH)3. waste_type->precipitate Aqueous store_solid Store in a designated, secure area away from combustibles. solid_waste->store_solid end_point Dispose of all solid hazardous waste (original solid, precipitate, contaminated items) via a licensed contractor. store_solid->end_point separate Separate precipitate (solid) from supernatant (liquid). precipitate->separate separate->solid_waste Solid Precipitate test_supernatant Test supernatant for residual chromium. separate->test_supernatant dispose_supernatant Dispose of supernatant per local regulations. test_supernatant->dispose_supernatant Meets sewer limits re_precipitate Repeat precipitation. test_supernatant->re_precipitate Exceeds sewer limits re_precipitate->precipitate

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。